molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1315632
CAS No.: 97484-73-6
M. Wt: 254.24 g/mol
InChI Key: IOTFENHDTBFXDO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFENHDTBFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540437
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97484-73-6
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

An In-depth Technical Guide to 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Benzyl-1H-pyrido[2,3-d][1]oxazine-2,4-dione (CAS No. 97484-73-6). While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established synthetic methodologies for analogous heterocyclic systems and predictive spectroscopic analysis to offer a robust scientific profile. Furthermore, the potential therapeutic applications of this molecule are discussed in the context of the known biological activities of the broader pyrido[2,3-d]pyrimidine and oxazine classes of compounds, which are recognized for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.[2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyridoxazine derivatives for drug discovery and development.

Molecular Structure and Physicochemical Properties

1-Benzyl-1H-pyrido[2,3-d][1]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyridine and 1,3-oxazine-2,4-dione ring system, with a benzyl group appended to the nitrogen at position 1. The core structure, a pyrido[2,3-d][1]oxazine-2,4-dione, is an aza-analogue of isatoic anhydride, a versatile reagent in organic synthesis.[2]

Chemical Structure:

Chemical structure of 1-Benzyl-1H-pyrido[2,3-d][<a 1

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 97484-73-6
Molecular Formula C₁₄H₁₀N₂O₃
Molecular Weight 254.24 g/mol
PubChem CID 13425103
Predicted LogP 1.39800
Predicted Polar Surface Area 65.10 Ų

Synthesis of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

A plausible and efficient synthetic route to 1-Benzyl-1H-pyrido[2,3-d][1]oxazine-2,4-dione involves the cyclization of 2-(benzylamino)pyridine-3-carboxylic acid using a phosgene equivalent, such as diphosgene or triphosgene. This method is analogous to the synthesis of N-substituted isatoic anhydrides from N-substituted anthranilic acids.[1][4]

Proposed Synthetic Workflow

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReactioncluster_productProduct2_benzylamino2-(Benzylamino)pyridine-3-carboxylic acidReaction_VesselCyclization in Inert Solvent (e.g., Toluene)2_benzylamino->Reaction_VesselDiphosgeneDiphosgeneDiphosgene->Reaction_VesselTarget_Molecule1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneReaction_Vessel->Target_MoleculeWork-up & PurificationSignaling_Pathwayscluster_targetsPotential Cellular Targetscluster_outcomesPotential Therapeutic OutcomesTarget_MoleculeThis compound(or its derivatives)KinasesProtein Kinases(e.g., EGFR, VEGFR)Target_Molecule->KinasesInhibitionInflammatory_EnzymesInflammatory Enzymes(e.g., COX-2)Target_Molecule->Inflammatory_EnzymesInhibitionAnticancerAnticancer ActivityKinases->AnticancerLeads toAnti_inflammatoryAnti-inflammatory ActivityInflammatory_Enzymes->Anti_inflammatoryLeads to

Caption: Potential therapeutic targets for pyridoxazine derivatives.

Given the structural similarities to known bioactive molecules, 1-Benzyl-1H-pyrido[2,3-d]o[1]xazine-2,4-dione and its derivatives represent a promising starting point for the development of novel therapeutic agents. Further investigation into their biological activity is warranted.

Conclusion

1-Benzyl-1H-pyrido[2,3-d]o[1]xazine-2,4-dione is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data is currently sparse, this technical guide has provided a comprehensive overview of its structure, a plausible synthetic route with a representative experimental protocol, and predicted spectroscopic data based on analogous compounds. The discussion of its potential biological activities, grounded in the established pharmacology of related heterocyclic systems, highlights the promise of this molecule as a scaffold for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related pyridoxazine derivatives.

References

  • Current time information in Douglas County, US. (n.d.). Google.
  • Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b]o[5]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Novel pyrido[2,3-b]o[5]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1]xazine-2,4-diones. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. Retrieved January 17, 2026, from [Link]

  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones. (n.d.). Google Patents.
  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Science Publishing Group. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan. Retrieved January 17, 2026, from [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. (2017). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. (n.d.). Google Patents.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1]xazine-2,4-diones. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

An In-Depth Technical Guide to 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS: 97484-73-6)

An In-Depth Technical Guide to 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione (CAS: 97484-73-6)

A Note to the Researcher: Comprehensive searches for detailed experimental protocols, specific biological activity, and established mechanisms of action for 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione (CAS: 97484-73-6) have yielded limited specific results in publicly accessible scientific literature and patent databases. While the foundational chemical and safety data are available, and the broader class of pyrido-oxazine diones shows significant therapeutic potential, this specific molecule remains largely unexplored in peer-reviewed research.

This guide, therefore, is structured to provide a robust framework for initiating research on this compound. It synthesizes information on its fundamental properties, proposes a logical synthetic approach based on analogous structures, and outlines a comprehensive strategy for its biological evaluation, drawing from established methodologies for related compounds. The experimental protocols described are designed to be self-validating, providing a clear path for novel investigation.

Part 1: Foundational Compound Analysis

Chemical Identity and Physicochemical Properties

1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyridine and oxazine ring system, with a benzyl group substituted on the nitrogen atom of the oxazine ring.

PropertyValueSource
CAS Number 97484-73-6
Molecular Formula C₁₄H₁₀N₂O₃[3]
Molecular Weight 254.24 g/mol [3]
Appearance White to off-white solid (predicted)Supplier Data
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General chemical principles

Chemical Structure:

Caption: Chemical structure of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione.

Safety and Handling

As with any research chemical with limited toxicological data, 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione can be extrapolated from methods used for analogous benzoxazine-diones.[5] A two-step approach starting from 2-aminonicotinic acid is proposed.

Gcluster_0Step 1: N-Benzylationcluster_1Step 2: CyclizationA2-Aminonicotinic AcidC2-(Benzylamino)nicotinic AcidA->CBase (e.g., K₂CO₃)Solvent (e.g., DMF)BBenzyl BromideB->CE1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dioneC->EInert Solvent (e.g., Toluene)HeatDPhosgene or TriphosgeneD->E

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

Step 1: Synthesis of 2-(Benzylamino)nicotinic Acid

  • To a solution of 2-aminonicotinic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(benzylamino)nicotinic acid.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the salt byproducts. Potassium carbonate is a mild base suitable for the deprotonation of the carboxylic acid and the amino group, enabling nucleophilic attack on the benzyl bromide.

Step 2: Synthesis of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

  • Caution: Phosgene and its derivatives are highly toxic. This step must be performed in a certified fume hood with appropriate safety measures.

  • Suspend 2-(benzylamino)nicotinic acid (1.0 eq) in an inert, high-boiling solvent like toluene.

  • Add a phosgene equivalent, such as triphosgene (0.4 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the final compound.

Causality behind Experimental Choices: Triphosgene is a safer solid alternative to gaseous phosgene for introducing the carbonyl groups required for the cyclization. The high temperature of refluxing toluene provides the necessary energy for the intramolecular cyclization to form the dione ring system.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected ¹H NMR signals would include aromatic protons from the pyridine and benzyl rings, and a characteristic singlet for the benzylic methylene protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl (C=O) groups of the dione, typically in the range of 1650-1750 cm⁻¹.

  • Melting Point: A sharp melting point range is indicative of high purity.

Part 3: Biological Evaluation Strategy

The pyrido[2,3-d]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][6][7][8][9][10][11][12][13][14] A logical starting point for the investigation of this novel compound would be in the areas of oncology and inflammation.

Gcluster_0Initial Screeningcluster_1Mechanism of Action StudiesA1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dioneBCytotoxicity Assays(e.g., MTT, CellTiter-Glo)A->BCAnti-inflammatory Assays(e.g., NO production, cytokine release)A->CDTarget Identification(e.g., Kinase profiling, affinity chromatography)B->DC->DEPathway Analysis(e.g., Western blot for signaling proteins)D->EFCell-based Functional Assays(e.g., Apoptosis, cell cycle analysis)E->F

Caption: A workflow for the biological evaluation of the target compound.

In Vitro Cytotoxicity Screening

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, and colon) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality behind Experimental Choices: The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability, making it an excellent first-pass screen for cytotoxic effects. Using a panel of cell lines can provide initial insights into potential cancer-type selectivity.

Anti-inflammatory Activity Assessment

Protocol: Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Plate macrophage-like cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.

Causality behind Experimental Choices: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The Griess assay is a simple and sensitive method to quantify NO production, providing a reliable measure of the compound's anti-inflammatory potential.

Part 4: Concluding Remarks and Future Directions

1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione represents a novel chemical entity with a scaffold that suggests potential for significant biological activity. This guide provides a foundational framework for its synthesis, characterization, and initial biological screening. Positive results from the outlined cytotoxicity and anti-inflammatory assays would warrant further investigation into its mechanism of action, including target identification and pathway analysis. The exploration of this and related compounds could lead to the development of new therapeutic agents.

References

  • Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. (2011). PubMed. [Link]

  • Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. (2008). PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2016). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2023). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). MDPI. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (2025). ResearchGate. [Link]

  • Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). PMC - NIH. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2020). PMC - PubMed Central. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (2022). PMC - NIH. [Link]

  • 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. PubChem. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. (2017). PubMed Central. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research. [Link]

The Synthesis of Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]oxazine-2,4-dione Scaffold

The pyrido[2,3-d]oxazine-2,4-dione core, also known as 3-azaisatoic anhydride, is a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry. Its structure, which can be envisioned as an analog of isatoic anhydride with a nitrogen atom incorporated into the aromatic ring, imparts a unique electronic profile and reactivity. This scaffold serves as a versatile building block for the synthesis of a diverse array of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidinediones. These derivatives have garnered significant attention from researchers in drug discovery due to their potent and varied biological activities, particularly as kinase inhibitors in the field of oncology.[1][2]

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to the pyrido[2,3-d]oxazine-2,4-dione scaffold, detailed experimental protocols, and an exploration of its reactivity and application in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their synthetic endeavors.

Physicochemical Properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione

A thorough understanding of the physicochemical properties of the target scaffold is fundamental to its synthesis, handling, and subsequent reactions.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
CAS Number 21038-63-1[1]
Appearance Off-white solid
Melting Point 195.0 °C[2]
Melting Point with Decomposition 207.0-207.5 °C[2]
Density 1.498 g/cm³[2]
Polar Surface Area (PSA) 75.96 Ų[2]
logP -0.12370[2]
Solubility Soluble in dimethylformamide (DMF) and dioxane. Limited solubility in water.[2]

Core Synthesis Methodologies

Two principal and well-documented methods for the synthesis of the 1H-pyrido[2,3-d]oxazine-2,4-dione core are presented below. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Oxidative Cyclization of 2-Carbamylnicotinic Acid

This method relies on the oxidative cyclization of 2-carbamylnicotinic acid using lead tetraacetate. The reaction is efficient and proceeds under relatively mild conditions.

Reaction Scheme:

cluster_workflow Oxidative Cyclization Workflow start 2-Carbamylnicotinic Acid product 1H-Pyrido[2,3-d]oxazine-2,4-dione start->product reagent Lead Tetraacetate (DMF, 50-60°C)

Caption: Oxidative cyclization of 2-carbamylnicotinic acid.

Causality Behind Experimental Choices:

The choice of lead tetraacetate as the oxidizing agent is crucial. It is believed to coordinate to the carboxylic acid and amide functionalities, facilitating an intramolecular cyclization. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which helps to solubilize the starting material and intermediates without interfering with the reaction mechanism. The reaction temperature is maintained at 50-60°C to provide sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the product.

Experimental Protocol: [2]

  • A 100 mL flask is charged with 2.0 g of 2-carbamylnicotinic acid suspended in 20 mL of dimethylformamide.

  • To this suspension, 5.5 g of lead tetraacetate is added in one portion.

  • The mixture is stirred at 50-60°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into 20 mL of water.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is recrystallized from dioxane to afford the purified 1H-pyrido[2,3-d]oxazine-2,4-dione.

  • The purified product is dried in vacuo for 2 hours.

Quantitative Data:

ParameterValue
Starting Material 2-Carbamylnicotinic Acid (2.0 g)
Reagent Lead Tetraacetate (5.5 g)
Solvent Dimethylformamide (20 mL)
Temperature 50-60°C
Reaction Time 1 hour
Product Yield 1.48 g (75%)
Melting Point 217-219°C
Method 2: Cyclization of 2-Aminonicotinic Acid with Phosgene Equivalents

A more common and scalable approach involves the reaction of the readily available 2-aminonicotinic acid with a phosgene equivalent, such as diphosgene or triphosgene. This method avoids the use of heavy metal reagents.[3]

Reaction Scheme:

cluster_workflow Phosgene-Mediated Cyclization start 2-Aminonicotinic Acid product 1H-Pyrido[2,3-d]oxazine-2,4-dione start->product reagent Triphosgene (Anhydrous Solvent, Base)

Caption: Cyclization of 2-aminonicotinic acid with a phosgene equivalent.

Causality Behind Experimental Choices:

Phosgene and its safer-to-handle equivalents (diphosgene, triphosgene) are excellent electrophiles that react with the amino and carboxylic acid groups of 2-aminonicotinic acid to form a cyclic anhydride. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dioxane, to prevent hydrolysis of the phosgene equivalent. A non-nucleophilic base, like triethylamine, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is usually performed at a low temperature (e.g., 0°C) during the addition of the phosgene equivalent to control the exothermic reaction and minimize side product formation.

General Experimental Protocol: [2][3]

  • To a solution of 2-aminonicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dioxane), a base such as triethylamine is added.

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of diphosgene or triphosgene in the same anhydrous solvent is added dropwise to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is then filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield 1H-pyrido[2,3-d]oxazine-2,4-dione.

Derivatization and Application in Kinase Inhibitor Synthesis

The primary utility of the pyrido[2,3-d]oxazine-2,4-dione scaffold lies in its reactivity towards nucleophiles, particularly primary amines. This reaction provides a straightforward and efficient route to a diverse library of N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with significant therapeutic potential, especially as kinase inhibitors.[4][5][6]

General Reaction Scheme:

cluster_workflow Synthesis of Pyrido[2,3-d]pyrimidinediones start 1H-Pyrido[2,3-d]oxazine-2,4-dione product N-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one start->product reagent Primary Amine (R-NH₂)

Caption: Reaction of 3-azaisatoic anhydride with a primary amine.

Mechanism of Reaction:

The reaction proceeds via a two-step mechanism. First, the primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring, leading to ring opening and the formation of an intermediate 2-aminonicotinamide derivative. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the adjacent ester carbonyl, with the elimination of water, to form the final pyrido[2,3-d]pyrimidin-4(3H)-one product.

Application as Kinase Inhibitors:

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the heterocyclic system can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. By varying the substituent 'R' on the primary amine, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Table of Selected Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors:

Compound IDTarget Kinase(s)IC₅₀Reference
Compound B1 EGFRL858R/T790M13 nM[4]
Compound 4 PIM-111.4 nM[5]
Compound 10 PIM-117.2 nM[5]
PD180970 Bcr-Abl170 nM (in cells)[6]
Compound 65 FGFr0.13 µM[6]
EGFr0.45 µM
c-src0.22 µM
PDGFr1.11 µM

Conclusion

The pyrido[2,3-d]oxazine-2,4-dione scaffold represents a highly valuable and versatile building block in medicinal chemistry. The synthetic routes outlined in this guide, particularly the scalable cyclization of 2-aminonicotinic acid, provide reliable access to this important intermediate. Its subsequent reaction with primary amines offers a facile entry into the medicinally relevant class of pyrido[2,3-d]pyrimidinediones, which have demonstrated significant promise as potent kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the strategic application of the pyrido[2,3-d]oxazine-2,4-dione scaffold is poised to play an increasingly important role in the future of drug discovery.

References

  • ResearchGate. (n.d.). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][1][7]oxazine2,4-dione by using phosgene.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of some[1][7]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemistry of Ring-Fused Oxazine-2,4-diones. Retrieved from [Link]

  • EconPapers. (n.d.). Recent Methodologies for the Synthesis and Applications of Oxazine Compounds. Retrieved from [Link]

  • Sci-Hub. (n.d.). New syntheses of some 1,3-oxazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. Retrieved from [Link]

  • Slideshare. (n.d.). 10. Lead tetra acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][4][7]oxazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][4][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).... Retrieved from [Link]

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An In-Depth Technical Guide to the Anticipated Biological Activity of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: While direct experimental data on 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is not extensively available in current literature, its structural components—specifically the pyrido[2,3-d]pyrimidine-like core and the broader oxazine class of heterocycles—provide a strong rationale for investigating its potential as a potent biological agent. This guide synthesizes existing research on analogous compounds to forecast the likely biological activities of the title compound and presents a comprehensive framework for its systematic evaluation. We will delve into the probable anticancer and anti-inflammatory properties, supported by mechanistic insights from related molecular families, and provide detailed, actionable protocols for empirical validation.

Introduction to the Pyrido[2,3-d]oxazine Scaffold

The pyrido[2,3-d]oxazine ring system is a fused heterocyclic structure of significant interest in medicinal chemistry. It is an analogue of purine and is structurally related to pyrido[2,3-d]pyrimidines, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-depressant effects.[1][2][3] The oxazine moiety, a six-membered ring containing both oxygen and nitrogen, is also a well-established pharmacophore present in numerous bioactive molecules.[4][5][6]

The title compound, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, combines this promising scaffold with a benzyl group at the N-1 position. This substitution is significant as it enhances lipophilicity, which can influence cell permeability and interaction with hydrophobic binding pockets within biological targets. Given the documented activities of its constituent parts, a focused investigation into its therapeutic potential is highly warranted.

Predicted Biological Activity: A Data-Driven Rationale

Based on extensive literature review of structurally similar compounds, two primary areas of biological activity are predicted for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione: anticancer and anti-inflammatory effects.

Anticancer Potential: Targeting Kinase Signaling and Apoptosis

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone of many developmental anticancer agents, primarily due to its efficacy as a kinase inhibitor.[1][2][7] These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.

2.1.1. Probable Mechanism of Action: eEF-2K Inhibition

One of the most compelling potential targets for this compound is the eukaryotic elongation factor-2 kinase (eEF-2K).[8] eEF-2K is an atypical kinase that plays a crucial role in protein synthesis, a process upon which rapidly proliferating cancer cells are heavily dependent.[9][10]

  • Function: Under cellular stress (e.g., nutrient deprivation, hypoxia), eEF-2K phosphorylates its only known substrate, eEF-2, thereby inhibiting the elongation phase of protein translation. This conserves resources and promotes cell survival.[8]

  • Therapeutic Rationale: Many cancer cells upregulate eEF-2K to survive in the harsh tumor microenvironment.[8] Therefore, inhibiting eEF-2K can disrupt this survival mechanism, leading to reduced cancer cell proliferation and increased susceptibility to programmed cell death (apoptosis).[9][11]

The pyrido[2,3-d]pyrimidine-2,4-dione core has been identified as a potent scaffold for eEF-2K inhibitors.[10] Given the structural similarity, it is highly probable that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione will exhibit similar inhibitory activity.

Signaling Pathway: eEF-2K in Cancer Cell Survival

eEF2K_Pathway cluster_stress Tumor Microenvironment Stress Nutrient Deprivation Nutrient Deprivation eEF2K eEF-2K (Active) Nutrient Deprivation->eEF2K Activates Hypoxia Hypoxia Hypoxia->eEF2K Activates eEF2 eEF-2 (Active) eEF2K->eEF2 Phosphorylates Translation Protein Translation Elongation eEF2->Translation eEF2_P eEF-2-P (Inactive) eEF2_P->Translation Inhibits Survival Cancer Cell Survival Translation->Survival Inhibitor 1-Benzyl-1H-pyrido[2,3-d] oxazine-2,4-dione Inhibitor->eEF2K Inhibits

Caption: Proposed inhibition of the eEF-2K survival pathway.

2.1.2. Proposed Experimental Workflow: Anticancer Activity Assessment

A tiered approach is recommended to systematically evaluate the anticancer properties of the title compound.

Tier 1: In Vitro Cytotoxicity Screening

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A-549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., WI-38 fibroblasts).[12]

  • MTT Assay: Treat cells with escalating concentrations of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione for 72 hours.

  • Data Analysis: Use a colorimetric MTT assay to measure cell viability. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A potent compound will exhibit low micromolar or nanomolar IC50 values against cancer cells with significantly higher values for normal cells.[13]

Tier 2: Mechanism of Action Studies

  • eEF-2K Inhibition Assay: Utilize a commercially available in vitro kinase assay kit to directly measure the inhibition of recombinant eEF-2K by the compound.

  • Western Blot Analysis: Treat a responsive cancer cell line (e.g., PC-3) with the compound at its IC50 concentration. Lyse the cells and perform Western blotting to probe for the phosphorylation status of eEF-2. A decrease in phosphorylated eEF-2 would confirm target engagement in a cellular context.

  • Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the induction of apoptosis in treated cancer cells.[12] Further mechanistic detail can be obtained by Western blotting for key apoptosis markers like cleaved Caspase-3, Bax, and Bcl-2.[12]

Anti-inflammatory Potential: Modulation of Prostaglandin Synthesis

The oxazine core is present in compounds with demonstrated anti-inflammatory activity.[4][14][15] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

2.2.1. Probable Mechanism of Action: COX Enzyme Inhibition

  • Function: COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[16]

  • Therapeutic Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Compounds that selectively inhibit COX-2 over COX-1 are particularly desirable as they may offer reduced gastrointestinal side effects. Several heterocyclic compounds, including oxazine derivatives, have been identified as potent COX inhibitors.[16][17]

Inflammatory Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 COX_Enzymes COX-1 / COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Benzyl-1H-pyrido[2,3-d] oxazine-2,4-dione Inhibitor->COX_Enzymes Inhibits

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.

2.2.2. Proposed Experimental Workflow: Anti-inflammatory Activity Assessment

Step 1: In Vitro COX Inhibition Assay

  • Assay Kit: Use a commercially available colorimetric COX inhibitor screening assay that provides purified COX-1 and COX-2 enzymes.

  • Procedure: Perform the assay according to the manufacturer's protocol, testing a range of concentrations of the title compound against both COX isoforms.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2. The ratio of IC50(COX-1)/IC50(COX-2) will determine the COX-2 selectivity index. A higher index indicates greater selectivity.[18]

Step 2: Cellular Anti-inflammatory Assay

  • Model System: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS induces a strong inflammatory response, including the production of nitric oxide (NO).

  • Griess Assay: Pre-treat macrophages with the compound for 1 hour before stimulating with LPS for 24 hours. Measure the accumulation of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.

  • Data Analysis: A reduction in nitrite levels in compound-treated cells compared to LPS-only controls indicates anti-inflammatory activity.

Synthesis and Characterization

The synthesis of pyrido[2,3-d]oxazine-2,4-diones can be approached through several established routes. A common method involves the cyclization of an appropriate precursor, such as an N-hydroxyquinolinimide, with various reagents.[19] Alternatively, building upon chalcone derivatives is another viable strategy for creating oxazine rings.[14]

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 2-aminonicotinic acid derivative) Step1 Step 1: Benzylation (Protection/Functionalization) Start->Step1 Step2 Step 2: Cyclization (e.g., with phosgene equivalent) Step1->Step2 Product 1-Benzyl-1H-pyrido[2,3-d] oxazine-2,4-dione Step2->Product Purify Purification (Chromatography, Recrystallization) Product->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Sources

Spectroscopic Profile of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by empirical data from structurally analogous compounds. We present predicted spectral data to guide researchers in the identification and characterization of this and related heterocyclic systems. Furthermore, this guide details standardized protocols for acquiring high-fidelity spectroscopic data, ensuring a self-validating experimental approach. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged with pyridoxazine scaffolds.

Introduction and Molecular Structure

1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione belongs to the pyridoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. The core structure is an oxazine ring fused to a pyridine ring, with a benzyl group substituted at the N-1 position. The molecular formula is C₁₄H₁₀N₂O₃, and the molecular weight is 254.24 g/mol .[1] A thorough spectroscopic characterization is fundamental to confirming the identity and purity of this compound in any research or development setting.

Below is a diagram of the molecular structure of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a predictive spectroscopic profile of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione based on the analysis of structurally related compounds and fundamental spectroscopic principles. The presented data tables and protocols offer a valuable resource for researchers working with this and similar heterocyclic systems, aiding in the design of characterization experiments and the interpretation of resulting data. The ultimate confirmation of these predictions will, of course, rely on the empirical data obtained from a synthesized and purified sample.

References

  • Supporting Information for a scientific publication. (Note: While the specific compound is different, this source provides representative NMR data for N-benzyl substituted heterocycles). Available from: [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][2]xazine-2,4-diones. RSC Advances. Available from: [Link]

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1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold

The landscape of targeted therapy is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that can overcome the challenges of drug resistance and off-target toxicity. The pyrido[2,3-d]oxazine-2,4-dione scaffold has emerged as a promising pharmacophore, with several analogues demonstrating significant potential in oncology. This guide focuses on a specific derivative, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, and delineates a comprehensive strategy to elucidate its core mechanism of action. While direct literature on this specific molecule is nascent, the extensive research on structurally related pyridopyrimidines and pyrido-oxazines provides a robust foundation for a hypothesized mechanism centered on kinase inhibition. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, guiding the investigation from initial cytotoxicity screening to detailed molecular and cellular validation.

Part 1: Hypothesized Mechanism of Action: Kinase Inhibition

Based on the structure-activity relationships of analogous compounds, it is hypothesized that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione functions as a potent inhibitor of key kinases involved in cancer cell proliferation and survival. The planar pyridopyrimidine-like core is adept at engaging the ATP-binding pocket of various kinases. Prime candidates for inhibition by this class of molecules include Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]

The Rationale for Investigating PARP-1 Inhibition

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in synthetic lethality. Several novel pyrido[2,3-d]oxazine-2,4-dione analogues have demonstrated superior PARP-1 inhibitory potency compared to the established drug Olaparib.[1]

The Rationale for Investigating EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and migration. Dysregulation of EGFR signaling, through mutations or overexpression, is a hallmark of many cancers, particularly non-small cell lung cancer.[2][5] The pyrido[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent EGFR inhibitors that are effective against both wild-type and mutant forms of the receptor.[3][4]

Signaling Pathway Overview

Kinase_Signaling_Pathways cluster_0 PARP-1 Inhibition Pathway cluster_1 EGFR Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER mediates Apoptosis_PARP Apoptosis PARP1->Apoptosis_PARP leads to (when inhibited in HR-deficient cells) Cell_Survival_PARP Cell_Survival_PARP BER->Cell_Survival_PARP promotes Compound_PARP 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Compound_PARP->PARP1 inhibits EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Compound_EGFR 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Compound_EGFR->EGFR inhibits

Caption: Hypothesized signaling pathways targeted by 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Part 2: Experimental Validation of the Hypothesized Mechanism

A multi-pronged approach is necessary to rigorously validate the hypothesized mechanism of action. This involves a tiered screening process, from initial cytotoxicity assessment to specific enzymatic and cell-based assays.

In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative IC50 Values
CompoundCell LineIC50 (µM)
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione MCF-7Experimental Data
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione HCT116Experimental Data
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione A549Experimental Data
Reference Drug (e.g., Olaparib) MCF-7Literature Value
Reference Drug (e.g., Erlotinib) A549Literature Value
Target Identification and Validation

Following the confirmation of cytotoxic activity, the next crucial step is to identify and validate the direct molecular target(s) of the compound.

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)
  • Assay Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and the PARP-1 assay buffer.

  • Compound Addition: Add varying concentrations of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione or a known PARP-1 inhibitor (e.g., Olaparib).

  • Reaction Initiation: Add biotinylated NAD+ to initiate the PARP-1 reaction and incubate for 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP and a colorimetric HRP substrate.

  • Signal Measurement: Measure the absorbance at 450 nm. A lower signal indicates greater PARP-1 inhibition.

  • IC50 Calculation: Determine the IC50 value for PARP-1 inhibition.

Experimental Protocol: EGFR Kinase Assay (Luminescent)
  • Assay Setup: Use a commercial luminescent kinase assay kit (e.g., ADP-Glo™). In a 96-well plate, add EGFR kinase, a suitable substrate peptide, and the kinase reaction buffer.

  • Compound Addition: Add varying concentrations of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione or a known EGFR inhibitor (e.g., Erlotinib).

  • Reaction Initiation: Add ATP to start the kinase reaction and incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Signal Measurement: Measure the luminescence. A lower signal corresponds to higher kinase activity (more ADP produced).

  • IC50 Calculation: Determine the IC50 value for EGFR inhibition.

Data Presentation: Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione PARP-1Experimental Data
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione EGFRExperimental Data
Olaparib PARP-1~5.77[1]
Erlotinib EGFRLiterature Value
Workflow for Target Validation

Target_Validation_Workflow Start Start: Compound with Cytotoxicity In_Silico In Silico Molecular Docking Start->In_Silico In_Vitro_Enzymatic In Vitro Enzymatic Assays (PARP-1, EGFR) Start->In_Vitro_Enzymatic In_Silico->In_Vitro_Enzymatic guides selection Determine_IC50 Determine IC50 Values In_Vitro_Enzymatic->Determine_IC50 Cell_Based_Assays Cell-Based Target Engagement Assays Determine_IC50->Cell_Based_Assays Western_Blot Western Blot for Downstream Signaling Cell_Based_Assays->Western_Blot Conclusion Conclusion: Validated Target Western_Blot->Conclusion

Caption: A streamlined workflow for the experimental validation of the molecular target.

Cellular Mechanism of Action

Once the direct target is validated, the subsequent step is to investigate the cellular consequences of target inhibition.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Lysis: Treat cancer cells with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream targets (e.g., p-EGFR, total EGFR, p-AKT, total AKT).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 48 hours).

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Part 3: Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to elucidate the mechanism of action of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By leveraging the knowledge from structurally similar compounds, a focused investigation into its potential as a kinase inhibitor, specifically targeting PARP-1 and/or EGFR, is proposed. The successful completion of the described experimental workflow will not only validate its molecular target but also provide a comprehensive understanding of its cellular effects, thereby paving the way for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and off-target liability screening to fully characterize its therapeutic potential.

References

  • BenchChem. (2025). Novel Pyrido[2,3-d]oxazine-2,4-dione Analogs Emerge as Potent Challengers to Olaparib in PARP-1 Inhibit.
  • PubMed. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors.
  • National Institutes of Health (NIH). (n.d.). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

  • National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptotic inducers.
  • PubMed Central (PMC). (2025).
  • RSC Publishing. (n.d.). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

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An In-depth Technical Guide to Pyrido[2,3-d]oxazine-2,4-dione Derivatives: Synthesis, Properties, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-d]oxazine-2,4-dione Scaffold - A Versatile Core in Medicinal Chemistry

The pyrido[2,3-d]oxazine-2,4-dione ring system, a heterocyclic scaffold of significant interest, represents a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and burgeoning therapeutic applications of its derivatives. The unique structural arrangement, incorporating a pyridine ring fused to an oxazine-dione system, imparts distinct chemical reactivity and serves as a versatile platform for the development of novel therapeutic agents.[1] Also known as 3-azaisatoic anhydride, this compound's anhydride-like reactivity allows for facile derivatization, making it a valuable precursor for generating compound libraries for high-throughput screening.[1]

The primary utility of 1H-Pyrido[2,3-d]oxazine-2,4-dione lies in its reaction with nucleophiles, particularly primary amines. This reaction proceeds through a ring-opening acylation followed by intramolecular cyclization to yield N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.[2] This synthetic strategy offers a direct route to a class of compounds that have shown significant promise as inhibitors of various protein kinases and other therapeutic targets.[2]

Synthetic Strategies and Methodologies

The synthesis of the 1H-Pyrido[2,3-d]oxazine-2,4-dione core and its subsequent derivatization are critical for exploring its therapeutic potential. A common and effective synthetic route starts from 2-aminonicotinic acid.[3]

Protocol: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione from 2-Aminonicotinic Acid[3]

Step 1: Carbamate Formation

  • Dissolve 2-aminonicotinic acid in a suitable solvent, such as aqueous sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a suitable chloroformate, for example, ethyl chloroformate, while maintaining the temperature and basic pH.

  • Stir the reaction mixture vigorously for a designated period to ensure complete reaction.

  • Acidify the solution to precipitate the carbamate product.

  • Filter, wash, and dry the resulting solid.

Step 2: Cyclization

  • Suspend the dried carbamate in a high-boiling inert solvent.

  • Heat the mixture to induce cyclization through dehydration.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated 1H-Pyrido[2,3-d]oxazine-2,4-dione by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

G cluster_synthesis Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Carbamate_Intermediate Carbamate Intermediate 2-Aminonicotinic_Acid->Carbamate_Intermediate Ethyl Chloroformate, Base Product 1H-Pyrido[2,3-d]oxazine-2,4-dione Carbamate_Intermediate->Product Heat, Dehydration

Caption: Synthetic pathway for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Spectroscopic Characterization

Thorough characterization of the 1H-Pyrido[2,3-d]oxazine-2,4-dione core is essential for confirming its structure and purity. While comprehensive public spectral data is limited, expected spectroscopic features can be predicted based on its chemical structure.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands indicative of the functional groups present in the molecule.[4] The presence of two carbonyl stretching frequencies is a hallmark of the anhydride group, arising from symmetric and asymmetric stretching modes.[4]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
N-H3200-3000Stretching
C=O (anhydride)1850-1800 and 1790-1740Asymmetric and Symmetric Stretching
C=C, C=N1680-1500Aromatic and Heteroaromatic Stretching
C-O1300-1000Stretching
Table 1: Expected Infrared Absorption Bands for 1H-Pyrido[2,3-d]oxazine-2,4-dione.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is not extensively reported, but the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be estimated based on the electronic environment of the nuclei.[4]

Therapeutic Potential and Biological Activities

Derivatives of the pyrido[2,3-d]oxazine core have demonstrated a wide range of biological activities, highlighting their potential in drug discovery.

Anticancer Activity

Pyrido[2,3-b][1][5]oxazine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC).[6] Rational design and synthesis have led to compounds with significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[6] Some derivatives have shown potency equivalent to the clinically approved drug osimertinib.[6]

Mechanistic studies have shown that these compounds can act as EGFR-TK autophosphorylation inhibitors, leading to apoptosis in cancer cells. Molecular docking studies suggest that these derivatives effectively engage with the EGFR target.

G Pyrido_Derivative Pyrido[2,3-b][1,4]oxazine Derivative EGFR_TK EGFR-TK Pyrido_Derivative->EGFR_TK Inhibits Autophosphorylation Autophosphorylation EGFR_TK->Autophosphorylation Mediates Apoptosis Apoptosis in Cancer Cells Autophosphorylation->Apoptosis Suppression leads to

Caption: Mechanism of action for anticancer pyrido-oxazine derivatives.

Anti-inflammatory Activity

The pyrido[2,3-d]pyridazine-2,8-dione scaffold, derived from the oxazine core, has been investigated for its anti-inflammatory properties.[7] Certain derivatives have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing dual inhibition of COX-1 and COX-2 enzymes.[7]

Other Biological Activities
  • NADPH Oxidase Inhibition: Pyrazolo-pyrido-oxazine dione derivatives have been identified as novel dual inhibitors of Nox4/Nox1, showing potential for treating conditions like idiopathic pulmonary fibrosis.[5]

  • Herbicidal Activity: Pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids have been synthesized and shown to be potent protoporphyrinogen oxidase (PPO) inhibitors, indicating their potential as herbicides.[8]

  • Antimicrobial and Antioxidant Activities: Novel dihydropyrido[2,3-d]pyrimidine-4-one derivatives have exhibited promising cytotoxicity against various cancer cell lines and have also shown significant antioxidant activity.[9]

Future Directions and Conclusion

The pyrido[2,3-d]oxazine-2,4-dione core and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The straightforward synthetic accessibility and the wide range of biological activities make this class of compounds an attractive area for further research and development. Future efforts should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutics for a variety of diseases.

References

  • A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Deriv
  • Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide. Benchchem.
  • Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.

  • Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed.
  • Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry. Benchchem.
  • Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione as a Potential Anti-inflamm
  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors.
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine deriv
  • Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of Novel Pyrido[4,3-e][1][4][5]triazino[3,2-c][1][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology.
  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Chemistry of Ring-Fused Oxazine-2,4-diones.
  • 5H-Pyrido(2,3-d)(1,2)oxazine. PubChem.

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to exploring the therapeutic landscape of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. While direct biological data on this specific molecule is nascent, its structural architecture, particularly the pyrido[2,3-d]oxazine-2,4-dione core, positions it as a promising precursor for a class of compounds with significant pharmacological activities. This guide is structured to provide a logical, evidence-based framework for identifying and validating its potential therapeutic targets. Our approach is rooted in the established activities of its close structural analogs, thereby offering a scientifically rigorous starting point for your investigations.

The core premise of this guide is that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, as a reactive chemical entity, is likely a pro-drug or an intermediate in the synthesis of more stable and biologically active pyrido[2,3-d]pyrimidine derivatives. The inherent reactivity of the oxazine-2,4-dione moiety makes it susceptible to nucleophilic attack, particularly by amines, leading to ring-opening and subsequent recyclization to form the corresponding pyridopyrimidinediones. Therefore, our exploration of potential therapeutic targets will focus on the established activities of these downstream derivatives, providing a robust rationale for their investigation.

Part 1: The Rationale for Target Selection - Learning from Analogs

The pyrido[2,3-d]pyrimidine scaffold, readily accessible from 1H-pyrido[2,3-d]oxazine-2,4-dione, has been the subject of extensive research, revealing a spectrum of biological activities.[1][2][3] This body of work provides a fertile ground for hypothesizing the potential therapeutic applications of our lead compound.

Oncology: A Primary Frontier

The most compelling evidence for the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives lies in the realm of oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and DNA repair.[2]

Two high-priority target classes emerge from the literature:

  • Poly (ADP-ribose) polymerase-1 (PARP-1): This enzyme is a cornerstone of the base excision repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality. Analogs of the pyrido[2,3-d]pyrimidine class have shown significant PARP-1 inhibitory activity.[1]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): EGFR is a key driver of cell proliferation, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[4][5] Structurally related pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed as potent EGFR-TK inhibitors, demonstrating efficacy against both wild-type and mutant forms of the enzyme.[4][5]

Antimicrobial Activity: A Secondary Avenue of Investigation

Beyond oncology, the broader class of oxazine and pyridopyrimidine derivatives has exhibited a range of antimicrobial activities, including antibacterial and antifungal properties.[6][7] This suggests that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione or its derivatives could be explored for their potential as novel anti-infective agents. The specific molecular targets within microbial pathogens are less defined in the existing literature and would require broader screening approaches.

Part 2: A Roadmap for Target Validation - Experimental Workflows

The following sections provide detailed, step-by-step experimental workflows to systematically investigate the hypothesized therapeutic targets of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its derivatives.

Workflow for Assessing PARP-1 Inhibition

This workflow is designed to confirm whether the compound of interest acts as a PARP-1 inhibitor and to quantify its potency.

PARP1_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Corroboration cluster_2 Mechanism of Action A Compound Synthesis/ Acquisition B PARP-1 Enzymatic Assay (HTRF or ELISA-based) A->B Test Compound C Determine IC50 Value B->C Dose-Response Data D Select BRCA-deficient Cancer Cell Line (e.g., MDA-MB-436) C->D Proceed if Potent (IC50 < 1 µM) E Cell Viability Assay (e.g., MTS or CellTiter-Glo) D->E Treat with Compound F Determine GI50 Value E->F Viability Data G Western Blot Analysis E->G Cell Lysates F->G Confirm Cellular Activity H Assess PARP-1 Activity Marker (PAR levels) G->H

Caption: Workflow for PARP-1 Inhibition Validation.

  • Reagent Preparation:

    • Prepare a stock solution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Reconstitute recombinant human PARP-1 enzyme, biotinylated-NAD+, and PAR antibody conjugated to a fluorescent donor (e.g., Eu3+ cryptate) and acceptor (e.g., d2) according to the manufacturer's protocol.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the PARP-1 enzyme and activated DNA.

    • Initiate the reaction by adding biotinylated-NAD+.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and add the detection reagents (streptavidin-XL665 and the PAR antibody conjugate).

    • Incubate to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Workflow for Assessing EGFR-TK Inhibition

This workflow is designed to determine if the compound inhibits EGFR tyrosine kinase activity, a key driver in many cancers.

EGFR_TK_Inhibition_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Activity Assessment cluster_2 Selectivity Profiling A Compound Synthesis/ Acquisition B EGFR Kinase Assay (e.g., Z'-LYTE™ Kinase Assay) A->B Test Compound C Determine IC50 Value B->C Kinase Activity Data D Select EGFR-dependent Cancer Cell Line (e.g., A549, HCC827) C->D Confirm Biochemical Potency H Kinase Panel Screening C->H Proceed if Potent E Western Blot for p-EGFR Levels D->E Treat with Compound F Cell Proliferation Assay (e.g., MTT or BrdU) D->F Treat with Compound G Determine IC50/GI50 F->G I Assess Off-Target Effects H->I

Caption: Workflow for EGFR-TK Inhibition Validation.

  • Cell Culture and Treatment:

    • Culture A549 cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Part 3: Data Synthesis and Interpretation

While direct experimental data for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is not yet available, we can synthesize the existing data for its close analogs to provide a benchmark for your investigations.

Table 1: Anticancer and PARP-1 Inhibitory Activities of Pyrido[2,3-d]pyrimidine-4-one Analogs
Compound IDCancer Cell LineIC50 (µM)PARP-1 IC50 (nM)Reference
Analog 1A-549 (Lung)16.2Not Reported[1]
Analog 2A-549 (Lung)16.0Not Reported[1]

This table illustrates the cytotoxic potential of the core scaffold against a relevant cancer cell line.

Table 2: EGFR-TK Inhibitory Activity of Pyrido[2,3-b][1][2]oxazine Analogs
Compound IDCell LineEGFR MutationIC50 (µM)Reference
7fHCC827exon 19 del0.09[4][5]
7fNCI-H1975L858R/T790M0.89[4][5]
7fA-549wild-type1.10[4][5]

This table highlights the potent and selective EGFR-TK inhibitory activity of a closely related heterocyclic system, providing a strong rationale for investigating this target.

Part 4: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic investigation of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a potential therapeutic agent. The proposed workflows are designed to be both comprehensive and efficient, enabling researchers to rapidly assess the most promising therapeutic avenues. The initial focus on PARP-1 and EGFR-TK inhibition is strongly supported by the existing literature on structurally related compounds.

Future investigations should also consider:

  • Broad-spectrum kinase profiling: To identify other potential kinase targets and to assess the selectivity of the compound.

  • Antimicrobial screening: Against a panel of clinically relevant bacteria and fungi.

  • ADME/Tox profiling: To evaluate the drug-like properties of the compound.

By following the logical and experimentally rigorous approach outlined in this guide, we are confident that the true therapeutic potential of this novel chemical entity can be successfully unlocked.

References

  • The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs.
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

  • Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

  • Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pharmacological Profile of Oxazine and its Deriv
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIV

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Methodological & Application

Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

The pyrido[2,3-d]oxazine-2,4-dione core and its derivatives are of considerable interest due to their diverse biological activities. These scaffolds are recognized as key building blocks for the synthesis of various fused pyridopyrimidine systems, which have shown promise as potent inhibitors of protein kinases and other therapeutic targets.[1] The introduction of a benzyl group at the N-1 position can significantly influence the compound's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.

This guide outlines a robust two-step synthetic pathway, commencing with the N-benzylation of a suitable pyridine precursor followed by a cyclization reaction to construct the desired oxazine-dione ring system.

I. Synthetic Strategy Overview

The synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is most effectively achieved through a two-step sequence involving an initial nucleophilic substitution followed by a cyclization reaction.

Synthesis_Overview Start 2-Aminonicotinic Acid Intermediate 2-(Benzylamino)nicotinic Acid Start->Intermediate Step 1: N-Benzylation Product 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Intermediate->Product Step 2: Cyclization

Figure 1: Overall synthetic workflow.

Step 1: N-Benzylation of 2-Aminonicotinic Acid. This initial step involves the selective installation of a benzyl group onto the amino group of 2-aminonicotinic acid. This is a crucial transformation that introduces the key N-benzyl moiety.

Step 2: Cyclization of 2-(Benzylamino)nicotinic Acid. The second and final step is the formation of the pyrido[2,3-d]oxazine-2,4-dione ring system. This is accomplished through the reaction of the intermediate, 2-(benzylamino)nicotinic acid, with a phosgene equivalent, such as diphosgene or triphosgene.

II. Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloronicotinic Acid≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide≥97%, pelletsFisher Scientific
Hydrochloric Acid37%Fisher Scientific
Diphosgene (Trichloromethyl chloroformate)≥98%Sigma-Aldrich
Triphosgene (Bis(trichloromethyl) carbonate)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich

Safety Precautions:

  • Diphosgene and triphosgene are highly toxic and corrosive. All manipulations involving these reagents must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. A phosgene sensor should be in place.

  • Pyridine is a flammable and harmful liquid. Handle with care in a fume hood.

  • Benzylamine is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Standard laboratory safety practices should be followed at all times.

Protocol 1: Synthesis of 2-(Benzylamino)nicotinic Acid (Intermediate)

This protocol is adapted from a general procedure for the synthesis of 2-(benzylamino)nicotinic acid from 2-chloronicotinic acid and benzylamine.[1] This approach is chosen for its high yield and straightforward workup.

Reaction Scheme:

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronicotinic acid (10.0 g, 63.4 mmol).

  • Add anhydrous pyridine (100 mL) to the flask.

  • Slowly add benzylamine (14.0 mL, 126.8 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the pyridine solvent by rotary evaporation under reduced pressure.

  • Dissolve the resulting residue in a 1 N aqueous sodium hydroxide solution (150 mL).

  • Wash the aqueous solution with dichloromethane (2 x 75 mL) to remove any unreacted benzylamine and other organic impurities.

  • Carefully adjust the pH of the aqueous phase to 6-7 with a cold 10% aqueous hydrochloric acid solution. This will cause the product to precipitate as a solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

Characterization of the Intermediate:

  • Appearance: White solid.

  • Yield: Typically 80-85%.

  • Melting Point: 148 °C.[1]

  • ¹H-NMR (DMSO-d₆): δ 13.10 (s, 1H), 8.47 (br. s, 1H), 8.28 (dd, J = 1.8, 7.0 Hz, 1H), 8.08 (dd, J = 1.8, 7.0 Hz, 1H), 7.29 (m, 4H), 7.23 (m, 1H), 6.61 (dd, J = 4.9, 7.7 Hz, 1H), 4.69 (d, J = 3.6 Hz, 2H).[1]

Protocol 2: Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Final Product)

This step involves the cyclization of the intermediate, 2-(benzylamino)nicotinic acid, using a phosgene equivalent. Triphosgene is often preferred over diphosgene as it is a stable, crystalline solid that is easier and safer to handle.[2]

Reaction Scheme:

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 2-(benzylamino)nicotinic acid (5.0 g, 21.9 mmol).

  • Add anhydrous toluene (100 mL) to the flask to create a suspension.

  • Under a nitrogen atmosphere, carefully add triphosgene (2.6 g, 8.76 mmol, 0.4 equivalents) to the suspension. Caution: Highly toxic.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (ethyl acetate/hexanes, 1:1) for the disappearance of the starting material. The formation of a clear solution indicates the progress of the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench any unreacted phosgene by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Gas evolution (CO₂).

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Characterization of the Final Product:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₀N₂O₃[3]

  • Molecular Weight: 254.24 g/mol [3]

  • CAS Number: 97484-73-6[3]

  • Purity: To be assessed by HPLC and NMR.

  • ¹H-NMR and ¹³C-NMR: To be recorded and compared with expected values.

  • Mass Spectrometry: To confirm the molecular weight.

III. Mechanistic Insights

Step 1: N-Benzylation

The N-benzylation of 2-chloronicotinic acid with benzylamine proceeds via a nucleophilic aromatic substitution mechanism. The amino group of benzylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. The reaction is facilitated by the use of pyridine as a solvent, which can also act as a base to neutralize the HCl generated during the reaction.

Step 2: Cyclization

The cyclization of 2-(benzylamino)nicotinic acid with triphosgene involves the in-situ generation of phosgene. Phosgene then acts as a dehydrating and carbonylating agent. The proposed mechanism involves the formation of an intermediate N-carbonyl chloride from the amino group and an acyl chloride from the carboxylic acid group, followed by an intramolecular nucleophilic attack of the nitrogen on the acyl chloride to form the six-membered oxazine-dione ring.

Cyclization_Mechanism cluster_0 Mechanism of Cyclization Intermediate 2-(Benzylamino)nicotinic Acid Activated_Intermediate Activated Intermediate (N-carbonyl chloride and Acyl chloride) Intermediate->Activated_Intermediate Reaction with Phosgene Phosgene Phosgene (from Triphosgene) Product 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Activated_Intermediate->Product Intramolecular Cyclization (-HCl)

Figure 2: Proposed mechanism for the cyclization step.

IV. Applications and Future Perspectives

1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a versatile intermediate for the synthesis of a wide range of N-substituted pyrido[2,3-d]pyrimidinone derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their potential as:

  • Kinase Inhibitors: The pyridopyrimidinone scaffold is a well-established pharmacophore for targeting various protein kinases involved in cancer and inflammatory diseases.

  • Antiviral Agents: Certain derivatives have shown promising activity against a range of viruses.

  • CNS Agents: The structural motif has been explored for the development of drugs targeting the central nervous system.

The protocol described herein provides a reliable and scalable method for the synthesis of this key building block, enabling further exploration of its chemical space and biological potential. Future work could focus on the diversification of the N-substituent and further functionalization of the pyridine ring to generate novel libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

V. References

  • ResearchGate. Triphosgene and its Application in Organic Synthesis. [Link]

Sources

Synthesis of Pyrido-Oxazine Derivatives: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental procedures and expert insights into the synthesis of pyrido-oxazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of established protocols and the scientific rationale behind the experimental choices.

Introduction to Pyrido-Oxazines

Pyrido-oxazines are a family of fused heterocyclic compounds containing both a pyridine and an oxazine ring. This structural motif is present in a variety of biologically active molecules, exhibiting a range of pharmacological properties.[1] The versatile nature of the pyrido-oxazine scaffold makes it a valuable target in the design and synthesis of novel therapeutic agents. This guide will explore several robust synthetic strategies for the preparation of these important compounds.

Strategic Approaches to Pyrido-Oxazine Synthesis

The construction of the pyrido-oxazine ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three effective and commonly employed strategies:

  • One-Pot Synthesis of Pyrido[2,3-b][2][3]oxazin-2-ones via Smiles Rearrangement: A highly efficient method for the construction of the pyrido[2,3-b][2][3]oxazine core.

  • Microwave-Assisted Synthesis of 2-Iminopyrido[2,3-e][2][4]oxazin-4-ones: A rapid and green chemistry approach to a different isomer of the pyrido-oxazine family.

  • Tandem SN2 and SNAr Reaction for Pyrido-Oxazine Formation: A versatile method for creating substituted pyrido-oxazines.

A discussion on the application of the Buchwald-Hartwig amination for the crucial C-N bond formation, a common step in many heterocyclic syntheses, will also be included to provide a broader synthetic context.

Protocol 1: One-Pot Synthesis of Pyrido[2,3-b][2][3]oxazin-2-ones via Smiles Rearrangement

This one-pot procedure provides an excellent yield for the synthesis of pyrido[2,3-b][2][3]oxazin-2-ones through an annulation reaction that cleverly employs a Smiles rearrangement.[3][5][6][7][8]

Scientific Rationale

The key to this transformation is the base-mediated intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement. Cesium carbonate (Cs₂CO₃) is the base of choice for this reaction.[9][10][11] Its efficacy can be attributed to several factors:

  • High Solubility: Cesium carbonate is more soluble in polar aprotic solvents like acetonitrile compared to other inorganic bases such as potassium or sodium carbonate.[12] This increased solubility ensures a higher concentration of the active base in the reaction medium.

  • Mild Basicity: It is a relatively mild base, which helps to prevent unwanted side reactions that can occur with stronger bases.

  • "Cesium Effect": The large and soft cesium cation is thought to play a role in templating the transition state of the intramolecular cyclization, thereby accelerating the reaction.[13]

The reaction proceeds through an initial O-alkylation of the 3-hydroxypyridine derivative by the N-substituted-2-chloroacetamide, followed by the base-promoted Smiles rearrangement and subsequent intramolecular cyclization to form the desired pyrido-oxazine ring system.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2-halo-3-hydroxypyridine, N-substituted-2-chloroacetamide, and Cesium Carbonate in Acetonitrile B Reflux the reaction mixture A->B Heat C Cool to room temperature B->C D Filter off inorganic salts C->D E Concentrate the filtrate under reduced pressure D->E F Purify the crude product by column chromatography E->F

Caption: One-pot synthesis of pyrido[2,3-b][2][3]oxazin-2-ones.

Detailed Protocol

Materials:

  • 2-Halo-3-hydroxypyridine (1.0 equiv)

  • N-substituted-2-chloroacetamide (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-3-hydroxypyridine (1.0 equiv), N-substituted-2-chloroacetamide (1.1 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-halo-3-hydroxypyridine.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrido[2,3-b][2][3]oxazin-2-one derivative.

Expected Results and Characterization

Yields for this reaction are typically in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring and the protons of the N-substituent. The methylene protons of the oxazine ring will typically appear as a singlet.

  • ¹³C NMR: The spectrum will show the expected number of aromatic and aliphatic carbons, including the characteristic carbonyl signal of the lactam.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Protocol 2: Microwave-Assisted Synthesis of 2-Iminopyrido[2,3-e][2][4]oxazin-4-ones

This protocol utilizes microwave irradiation to rapidly synthesize 3-substituted 2-iminopyrido[2,3-e][2][4]oxazin-4-ones from 3-hydroxy-picolinic acid derivatives and cyanogen bromide.[4][6]

Scientific Rationale

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, aligning with the principles of green chemistry.[2][4][5][14][15] These benefits include:

  • Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. This significantly reduces reaction times from hours to minutes.

  • Increased Yields and Purity: The rapid heating can minimize the formation of side products, often leading to higher yields and cleaner reaction profiles.

  • Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis is more energy-efficient than conventional oil baths or heating mantles.

In this specific synthesis, the microwave energy facilitates the rapid cyclization reaction between the 3-hydroxy-picolinic acid derivative and cyanogen bromide.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up cluster_3 Purification A Combine 3-hydroxy-picolinic acid derivative and cyanogen bromide in a suitable solvent in a microwave reaction vessel B Heat in a microwave reactor at a set temperature and time A->B Irradiate C Cool the reaction vessel B->C D Remove the solvent under reduced pressure C->D E Purify the residue by recrystallization or column chromatography D->E

Caption: Microwave-assisted synthesis of pyrido[2,3-e][2][4]oxazin-4-ones.

Detailed Protocol

Materials:

  • N-aralkoxy-3-hydroxy-pyridine-2-carboxamide or related 3-hydroxy-picolinic acid derivative (1.0 equiv)

  • Cyanogen bromide (CNBr) (1.2 equiv)

  • Suitable solvent (e.g., dioxane, DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve the 3-hydroxy-picolinic acid derivative (1.0 equiv) and cyanogen bromide (1.2 equiv) in a suitable solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the resulting residue by either recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Expected Results and Characterization

This rapid synthesis method typically affords good to excellent yields of the desired product. Characterization should be performed using standard analytical techniques.

  • ¹H NMR and ¹³C NMR: The spectra will confirm the formation of the heterocyclic ring and the presence of the imino and carbonyl groups.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch and a characteristic C=N stretch should be observable.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the synthesized compound.

Protocol 3: Synthesis of Pyrido-Oxazines via Tandem SN2 and SNAr Reaction

This method provides a route to substituted pyrido-oxazines through a tandem reaction sequence involving an initial intermolecular SN2 reaction followed by an intramolecular SNAr reaction.[3]

Scientific Rationale

This synthetic strategy relies on the differential reactivity of the starting materials. The initial step is a classic SN2 reaction, where a nucleophile displaces a leaving group on an alkyl chain. This is followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. The intramolecular nature of the second step is entropically favored and drives the reaction towards the cyclized product.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2,4,6-tribromo-3-(bromoalkoxy)pyridine and a primary amine in DMF B Stir the reaction mixture at room temperature A->B C Quench the reaction with water B->C D Extract the product with an organic solvent C->D E Dry and concentrate the organic layer D->E F Purify the crude product by column chromatography E->F

Caption: Tandem SN2 and SNAr synthesis of pyrido-oxazines.

Detailed Protocol

Materials:

  • 2,4,6-Tribromo-3-(bromoalkoxy)pyridine (e.g., 2,4,6-tribromo-3-(2-bromoethoxy)pyridine) (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,4,6-tribromo-3-(bromoalkoxy)pyridine (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrido-oxazine.

Expected Results and Characterization

This reaction provides a versatile route to a range of substituted pyrido-oxazines with moderate to good yields.

  • ¹H NMR and ¹³C NMR: The spectra should confirm the incorporation of the primary amine substituent and the formation of the oxazine ring.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the final product. The isotopic pattern of the bromine atoms (if any remain) can be a useful diagnostic tool.

Contextual Synthetic Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17][18][19][20] While not a direct synthesis of the pyrido-oxazine ring itself, it is an invaluable tool for the functionalization of pre-formed pyrido-oxazine scaffolds bearing a halide or triflate group, or for the synthesis of key precursors.

Mechanism Overview:

The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (or triflate).

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Key Components:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are crucial for the reaction's success.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is typically used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are required.

The versatility of the Buchwald-Hartwig amination makes it a go-to method for introducing a wide range of amino groups onto the pyrido-oxazine core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Self-Validation and Characterization

To ensure the trustworthiness of the synthesized compounds, rigorous characterization is essential. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the pyrido-oxazine derivatives.

Data Presentation: Representative ¹H NMR and ¹³C NMR Data
Compound TypeRepresentative ¹H NMR Chemical Shifts (δ, ppm)Representative ¹³C NMR Chemical Shifts (δ, ppm)
Pyrido[2,3-b][2][3]oxazin-2-one7.0-8.5 (aromatic protons), 4.5-5.0 (oxazine CH₂), 3.0-4.0 (N-substituent protons)160-170 (C=O), 110-150 (aromatic carbons), 60-70 (oxazine CH₂)
2-Iminopyrido[2,3-e][2][4]oxazin-4-one7.5-9.0 (aromatic protons), 3.5-4.5 (N-substituent protons)150-160 (C=N), 160-170 (C=O), 115-155 (aromatic carbons)

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.[1][21][22]

Mass Spectrometry Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compounds. Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for heterocyclic systems include the loss of small molecules like CO, HCN, and cleavage of the rings.[23][24]

Conclusion

The synthesis of pyrido-oxazine derivatives is a dynamic area of research with significant implications for drug discovery. The protocols detailed in this guide provide robust and versatile methods for accessing these important heterocyclic scaffolds. By understanding the underlying scientific principles and employing rigorous characterization techniques, researchers can confidently synthesize and explore the therapeutic potential of novel pyrido-oxazine compounds.

References

  • Deshmukh, S., et al. (2023). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. Available at: [Link]

  • Dong-Soo, S., et al. (2003). "A one-pot synthesis of pyrido[2,3-b][2][3]oxazin-2-ones." The Journal of Organic Chemistry, 68(20), 7918-20. Available at: [Link]

  • Kurz, T., & Pein, M. K. (2008). "Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][2][4]oxazin-4-ones." Letters in Organic Chemistry, 5(7). Available at: [Link]

  • Sci-Hub. "A One‐Pot Synthesis of Pyrido[2,3‐b][2][3]oxazin‐2‐ones." Available at: [Link]

  • MDPI. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." Available at: [Link]

  • International Journal of Novel Research and Development. (2023). "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH." Available at: [Link]

  • Deshmukh, S., et al. (2023). "Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. "A one-pot synthesis of pyrido[2,3-b][2][3]oxazin-2-ones." Available at: [Link]

  • PubMed. "Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives." Available at: [Link]

  • Organic & Biomolecular Chemistry. "Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives." Available at: [Link]

  • ResearchGate. "A One-Pot Synthesis of Pyrido[2,3- b ][2][3]oxazin-2-ones." Available at: [Link]

  • ResearchGate. "Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones." Available at: [Link]

  • ResearchGate. "Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones." Available at: [Link]

  • Scilit. "The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds." Available at: [Link]

  • ResearchGate. "Cs2CO3." Available at: [Link]

  • Scientific Research Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Cesium Carbonate in Modern Organic Synthesis." Available at: [Link]

  • ACS Publications. "Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination." Available at: [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]

  • Wikipedia. "Caesium carbonate." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Buchwald-Hartwig Amination." Available at: [Link]

  • Federal University of Bahia. "Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines." Available at: [Link]

  • Sci-Hub. "A One‐Pot Synthesis of Pyrido[2,3‐b][2][3]oxazin‐2‐ones." Available at: [Link]

  • Journal of The Chemical Society of Pakistan. "Synthesis and Characterizations of New 1,3-Oxazine Derivatives." Available at: [Link]

  • YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" Available at: [Link]

  • National Institutes of Health. "Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides." Available at: [Link]

  • National Institutes of Health. "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." Available at: [Link]

  • National Institutes of Health. "Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions." Available at: [Link]

  • Thieme. "Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction." Available at: [Link]

  • Journal of Mass Spectrometry. "Mass Fragmentation Characteristics of Piperazine Analogues." Available at: [Link]

  • Arkivoc. "Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti-bacterial and antioxidant agents." Available at: [Link]

  • National Institutes of Health. "Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions." Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. "A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities." Available at: [Link]

  • Moroccan Journal of Chemistry. "Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones." Available at: [Link]

  • PubMed. "Novel pyrido[2,3- b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." Available at: [Link]

  • Sunway University. "Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones." Available at: [Link]

  • Semantic Scholar. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][6]triazines." Available at: [Link]

  • PubMed. "Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines." Available at: [Link]

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Application Note: A Comprehensive Guide to In Vitro Kinase Profiling of Novel Compounds, Featuring 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention. The primary goal of an in vitro kinase assay in a drug discovery context is to determine if a test compound can directly modulate the catalytic activity of a specific kinase.

This process typically involves:

  • Primary Screening: Assessing a compound's effect on a single, primary kinase target.

  • Selectivity Profiling: Evaluating the compound against a broad panel of kinases to identify potential off-target effects and build a selectivity profile.

  • Mechanism of Action (MOA) Studies: Investigating how the compound inhibits the kinase (e.g., competing with ATP, binding to an allosteric site).[1]

This guide focuses on the first two stages, providing the foundational protocols necessary to advance a candidate molecule like 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione through the initial phases of the discovery pipeline.

Selecting the Optimal Assay Technology

The choice of assay technology is critical and depends on the experimental goals, available resources, and the nature of the kinase target. Modern kinase assays have largely moved away from traditional radioactive methods towards safer, more scalable platforms.[2] Below is a comparison of leading non-radioactive technologies.

Technology Principle Endpoint Key Advantages Considerations
ADP-Glo™ BioluminescenceLuminescenceUniversal for any ADP-producing enzyme; high sensitivity and signal-to-background ratio; tolerates up to 1mM ATP.[3][4]Two-step addition process; potential for interference from luciferase inhibitors.
LanthaScreen™ TR-FRET (Binding)Fluorescence RatioMeasures direct binding to the kinase; can identify both ATP-competitive and allosteric inhibitors; works with active or inactive kinases.[5][6][7]Requires specific tracer and antibody for each kinase; indirect measure of activity inhibition.
HTRF® KinEASE TR-FRET (Activity)Fluorescence RatioHomogeneous "mix-and-read" format; robust and suitable for HTS; semi-universal substrate kits available.[8][9]Requires specific antibody for phosphopeptide detection; potential for FRET interference.

For a comprehensive initial assessment, employing both an activity-based assay (like ADP-Glo™) and a binding assay (like LanthaScreen™) provides complementary data, offering a more complete picture of the compound's interaction with the target kinase.

Protocol I: Universal Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][10] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then quantified in a luciferase-luciferin reaction.[4] The resulting luminescent signal is directly proportional to kinase activity.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate Reaction Incubate at RT (ADP is produced) Kinase->Reaction Compound Test Compound (e.g., 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione) Compound->Reaction ATP ATP ATP->Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo_Reagent Depletion Stop Kinase Reaction Deplete remaining ATP (40 min incubation) Add_Detection_Reagent Add Kinase Detection Reagent Depletion->Add_Detection_Reagent Conversion Convert ADP to ATP Luciferase/Luciferin Reaction Add_Detection_Reagent->Conversion Read_Luminescence Read Luminescence Conversion->Read_Luminescence Add_ADP_Glo_reagent Add_ADP_Glo_reagent Add_ADP_Glo_reagent->Depletion

Diagram 1: Workflow of the ADP-Glo™ Kinase Assay.

Materials & Reagents
  • Test Compound (TC): 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, 10 mM stock in 100% DMSO.

  • Kinase of interest (e.g., EGFR, SRC, etc.)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP, Ultra-Pure

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.[12]

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 10 mM is common.

    • Create intermediate dilutions of the compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Assay Setup:

    • Add 1.25 µL of test compound dilution or control (DMSO for 0% inhibition, potent known inhibitor for 100% inhibition) to the appropriate wells of the 384-well plate.

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. Add 2.5 µL of this mix to each well.

    • Initiate the kinase reaction by adding 1.25 µL of 4X ATP solution (prepared in Kinase Reaction Buffer) to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes. Incubation time may need optimization depending on the kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[4]

    • Mix the plate and incubate at room temperature for 40 minutes to ensure complete depletion of unconsumed ATP.[12]

  • Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin for light generation.[3]

    • Mix the plate and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_TC - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • Generate IC₅₀ Curve:

    • Plot Percent Inhibition against the log concentration of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol II: Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[5][6] Binding of a Europium (Eu)-labeled antibody to the kinase and an Alexa Fluor™ 647-labeled tracer to the ATP site brings the two fluorophores into proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5][13]

Diagram 2: Principle of the LanthaScreen™ TR-FRET Binding Assay.

Materials & Reagents
  • Test Compound (TC): 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, 10 mM stock in 100% DMSO.

  • Tagged Kinase of interest

  • LanthaScreen™ Eu-labeled Antibody (specific to the kinase tag)

  • LanthaScreen™ Kinase Tracer (selected for the specific kinase)[14]

  • LanthaScreen™ Kinase Buffer A (5X)

  • Low-volume, black 384-well assay plates

  • TR-FRET capable plate reader

Step-by-Step Protocol

This protocol is based on a 15 µL final assay volume.[6] Reagent volumes can be scaled as needed.

  • Compound Dilution:

    • Prepare a 3X final concentration serial dilution of the test compound in 1X Kinase Buffer.

  • Reagent Preparation:

    • Prepare a 3X Kinase/Antibody master mix in 1X Kinase Buffer.

    • Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration should be near its Kd for the kinase to ensure sensitive detection of inhibitors.[13]

  • Assay Setup:

    • Add 5 µL of the 3X compound dilution or control (DMSO) to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mix to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light. This assay can be read continuously to track slow-binding inhibitors.[5][6]

  • Signal Detection:

    • Read the plate on a TR-FRET enabled reader, measuring the emission at both the Europium donor wavelength (~620 nm) and the Alexa Fluor™ acceptor wavelength (~665 nm).

Data Analysis
  • Calculate Emission Ratio:

    • Emission Ratio = (Acceptor Emission at 665 nm) / (Donor Emission at 620 nm)

  • Calculate Percent Inhibition (Displacement):

    • Use the calculated emission ratios in place of "Signal" in the percent inhibition formula from section 3.3.

  • Generate IC₅₀ Curve:

    • Plot Percent Inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust foundation for the initial characterization of novel kinase inhibitors like 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. A positive result, indicated by a potent IC₅₀ value in either or both assays, is the first step. Subsequent studies should focus on:

  • Selectivity Profiling: Screening the compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) is essential to determine its selectivity and potential for off-target effects.

  • Mechanism of Action: Further biochemical assays can elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), providing crucial insights for medicinal chemistry optimization.[1]

  • Cellular Assays: Validating the in vitro findings in a cellular context by measuring the inhibition of phosphorylation of the kinase's downstream substrates is the critical next step toward therapeutic development.

By systematically applying these validated in vitro methodologies, researchers can efficiently identify and characterize promising new kinase inhibitors, accelerating the journey from chemical entity to potential therapeutic.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link][15]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link][11]

  • In vitro NLK Kinase Assay. (2017). Journal of Visualized Experiments. Retrieved from [Link][16]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2010). ResearchGate. Retrieved from [Link][10]

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved from [Link][9]

  • Kinase assay principle. The substrates used in HTRF kinase assays... (n.d.). ResearchGate. Retrieved from [Link][17]

  • HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved from [Link][1]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (2001). CORE. Retrieved from [Link][18]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link][19]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. (2008). Semantic Scholar. Retrieved from [Link][20]

  • Deshmukh, S. et al. (2025). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry. Retrieved from [Link][21]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][5][15]oxazine-2,4-diones. RSC Advances. Retrieved from [Link][22]

  • Deshmukh, S. et al. (2025). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors. PMC. Retrieved from [Link][23]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. Retrieved from [Link][24]

  • Chaitra, G., & Rohini, R.M. (2018). Synthesis and Biological Activities of[5][15]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from [Link][25]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Ozturkcan, S.A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Retrieved from [Link][26]

Sources

Comprehensive Cell-Based Characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide:

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The pyrido[2,3-d]oxazine-2,4-dione scaffold is a member of the broader oxazine class of heterocyclic compounds, which are known to possess a wide range of biological activities.[1][2][3] Given the novelty of this specific molecule, a systematic and tiered approach is essential to elucidate its biological effects. This guide presents a logical workflow, beginning with broad assessments of cytotoxicity and progressing to more nuanced mechanistic studies, including the determination of cell death pathways, effects on cell cycle progression, and a template for target engagement studies. Each section provides not only step-by-step protocols but also the underlying scientific principles and data interpretation strategies, ensuring a robust and self-validating experimental design.

Introduction: A Strategic Approach to Compound Characterization

The discovery of a novel chemical entity like 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione presents both an opportunity and a challenge. The challenge lies in systematically and efficiently uncovering its biological function. A haphazard approach can lead to wasted resources and inconclusive data. Therefore, we propose a phased investigational workflow. This strategy is designed to build a comprehensive biological profile of the compound, starting with fundamental questions about its impact on cell viability and then delving into the mechanisms driving those effects.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ddot Caption: Phased approach for compound characterization.

This guide will provide detailed protocols for key assays within each phase, empowering researchers to generate high-quality, reproducible data.

Phase 1: Primary Assessment of Cytotoxicity and Cell Viability

The foundational step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency and establishes the concentration range for all subsequent mechanistic assays. The MTT assay is a robust, widely-used colorimetric method for this purpose.[4][5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[4][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm.[6]

dot graph G { layout=neato; node [shape=box, style=filled]; edge [color="#5F6368"];

} ddot Caption: Workflow of the MTT cell viability assay.

Protocol 2.1: MTT Assay for Determining IC50

Materials:

  • Selected cancer or normal cell line(s)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a serial dilution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.7560.0%
100.6148.8%
500.2520.0%
1000.1512.0%
Table 1: Example data for IC50 determination of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione after 48h treatment.

Phase 2: Elucidating the Mode of Cell Death

Once a compound is confirmed to be cytotoxic, the next critical question is how it kills the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can differentiate these pathways are crucial.

Annexin V & Propidium Iodide Staining for Apoptosis Detection

Principle of the Assay: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[9][10] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] By using both stains, one can distinguish between four populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

dot graph G { node [shape=Mrecord, style=filled]; edge [color="#5F6368"];

} ddot Caption: Principle of Annexin V and PI staining.

Protocol 3.1.1: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)[11]

  • Cells treated with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (at IC50 and 2x IC50 concentrations) and vehicle control.

  • PBS, FACS tubes, Flow cytometer.

Procedure:

  • Cell Treatment and Harvest: Treat cells in 6-well plates for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10] Use FITC (for Annexin V) and PE or similar (for PI) signal detectors.

Caspase-Glo® 3/7 Assay

Principle of the Assay: Executioner caspases, particularly caspase-3 and caspase-7, are key enzymes activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then used by luciferase to generate a stable, glow-type luminescent signal that is proportional to the amount of caspase activity.[13][14]

Protocol 3.2.1: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[13]

  • Cells cultured and treated in white-walled 96-well plates.

  • Plate-shaker, Luminometer.

Procedure:

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[14][15]

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as in the MTT assay.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[13][14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 1 to 3 hours.[14]

  • Measurement: Measure the luminescence using a plate luminometer.

Phase 3: Investigating Effects on Cell Cycle Progression

If a compound reduces cell viability without strongly inducing apoptosis, it may be acting via cytostatic mechanisms, such as arresting the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle is therefore a critical step.

Principle of the Assay: Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[17]

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have an intermediate DNA content (>2N but <4N).

  • G2/M phase: Cells have completed DNA replication and have double the DNA content (4N).

By staining a population of cells and measuring their fluorescence intensity, a histogram can be generated that shows the percentage of cells in each phase.

Protocol 4.1: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with compound and vehicle.

  • Cold 70% ethanol.

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18] RNase A is crucial to prevent staining of double-stranded RNA.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvest: Treat cells in 6-well plates. Harvest all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18] Fix the cells for at least 30 minutes on ice or store at -20°C.[18]

  • Washing: Centrifuge the fixed cells and carefully aspirate the ethanol. Wash the pellet twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

dot graph G { rankdir=LR; node [shape=record, style=filled]; edge [color="#5F6368"];

} ddot Caption: The eukaryotic cell cycle phases.

Phase 4: Target Engagement and Pathway Analysis

The ultimate goal of characterizing a bioactive compound is to identify its molecular target and the signaling pathway it modulates. This is a complex process that often requires a combination of computational, biochemical, and cell-based approaches.[19][20] While the specific target of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is unknown, many heterocyclic compounds are known to be kinase inhibitors.[21][22][23][24] Therefore, as a template for investigation, we present a protocol to assess the inhibition of a hypothetical kinase pathway.

Principle of the Assay: Western Blotting for Phosphoproteins Protein kinases function by adding phosphate groups to specific amino acids on their substrate proteins. A common way to measure kinase activity within a cell is to measure the phosphorylation status of its known downstream substrates using Western blotting.[25] A specific antibody that only recognizes the phosphorylated form of the substrate is used. If the compound inhibits the kinase, the level of phosphorylated substrate will decrease, while the total amount of the substrate protein should remain unchanged.[25] This provides direct evidence of target engagement in a cellular context.[19]

dot graph TD { node [shape=box, style="rounded,filled"]; edge [color="#5F6368"];

} ddot Caption: A hypothetical kinase signaling pathway.

Protocol 5.1: Western Blotting for a Phosphorylated Target

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[26] This is critical to preserve the phosphorylation state of proteins.[26]

  • Protein quantitation assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk , as it contains phosphoproteins that can cause high background.[26]

  • Primary antibodies (one for the phosphorylated target, one for the total target protein).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Treat cells with the compound. Wash with cold PBS and lyse on ice with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[26]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run to separate proteins by size, and then transfer the proteins to a PVDF membrane.[26]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[26]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to serve as a loading control.[25] Alternatively, run parallel gels.

Conclusion and Integrated Workflow

This application note has outlined a robust, multi-phased strategy for the initial characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By following this logical progression from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. This systematic approach ensures that each experimental step is informed by the last, leading to a deeper understanding of the compound's therapeutic potential and mechanism of action.

dot graph TD { subgraph "Start" A["Compound: 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione"]; end

} ddot Caption: Integrated workflow for compound characterization.

References

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC - NIH. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PMC - NIH. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][13]oxazine-2,4-diones. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activities of[13]-Oxazine Derivatives. Der Pharma Chemica. [Link]

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Anticancer Evaluation of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel anticancer agents has identified heterocyclic compounds as a particularly fruitful area of research. The pyrido[2,3-d]oxazine core, and its structural bioisostere, the pyrido[2,3-d]pyrimidine scaffold, are recognized as privileged structures in medicinal chemistry, with numerous derivatives reported to possess potent antitumor properties.[1][2] These compounds frequently exert their effects by inhibiting key cellular signaling pathways critical for cancer cell proliferation and survival, such as those regulated by tyrosine kinases (e.g., VEGFR-2, EGFR), cyclin-dependent kinases (CDKs), and PI3K.[1][3] This document provides a comprehensive, field-proven guide for the synthesis and systematic anticancer evaluation of a specific analog, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (herein referred to as Cpd-BPO). We present detailed, step-by-step protocols for in vitro evaluation, including cytotoxicity screening, apoptosis induction, and cell cycle analysis, grounded in the established mechanisms of action for this structural class. The overarching goal is to equip researchers with a robust framework to validate the therapeutic potential of Cpd-BPO and similar novel chemical entities.

Introduction: The Scientific Rationale

The pyrido[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, where it acts as an ATP-competitive inhibitor.[3] Given the structural similarity, it is hypothesized that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione may engage similar biological targets. Therefore, a logical and efficient evaluation must not only quantify its cytotoxic effects but also elucidate its mechanism of action. This guide proposes a tiered approach, beginning with broad cytotoxicity screening across relevant cancer cell lines, followed by in-depth mechanistic assays to probe for the induction of apoptosis and cell cycle arrest—hallmarks of effective kinase inhibitors.[4][5]

Proposed Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Cpd-BPO)

While direct synthesis protocols for Cpd-BPO are not widely published, a reliable two-step procedure can be adapted from established methods for analogous benzoxazine-diones.[6][7] The proposed synthesis starts from 2-aminonicotinic acid.

Protocol 2.1: Synthesis of 2-(Benzylamino)nicotinic acid

  • Reactants:

    • 2-chloronicotinic acid (1 equivalent)

    • Benzylamine (2.5 equivalents)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a stirred solution of 2-chloronicotinic acid in DMF, add potassium carbonate and benzylamine.

    • Heat the reaction mixture at 100-110 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with 2N HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(benzylamino)nicotinic acid.

Protocol 2.2: Cyclization to form Cpd-BPO

  • Reactants:

    • 2-(benzylamino)nicotinic acid (1 equivalent)

    • Triphosgene or Diphosgene (0.5 equivalents)

    • Toluene or Dioxane as solvent

  • Procedure:

    • Suspend 2-(benzylamino)nicotinic acid in anhydrous toluene.

    • Carefully add triphosgene in one portion at room temperature under an inert atmosphere (e.g., Nitrogen).

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, and filter the resulting precipitate.

    • Wash the solid with cold toluene and then hexane to remove impurities.

    • Dry the product under vacuum to yield 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Cpd-BPO).

    • Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

In Vitro Anticancer Evaluation: A Step-Wise Workflow

A systematic approach is crucial to characterize the anticancer profile of a novel compound. The workflow should progress from general cytotoxicity to specific mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation synthesis Synthesis & QC of Cpd-BPO mtt Protocol 4: Cytotoxicity Assay (MTT) synthesis->mtt ic50 Determine IC50 Values (e.g., A549, MCF-7, HCT-116) mtt->ic50 apoptosis Protocol 5: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 conc. cellcycle Protocol 6: Cell Cycle Analysis (PI) ic50->cellcycle Use IC50 conc. western Western Blot Analysis (Caspases, PARP, p-EGFR) apoptosis->western Confirm Apoptotic Pathway kinase Kinase Inhibition Assay (e.g., VEGFR-2) cellcycle->kinase Correlate with Target

Figure 1: Step-wise workflow for the anticancer evaluation of Cpd-BPO.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This initial screen quantifies the dose-dependent cytotoxic effect of Cpd-BPO on various cancer cell lines. The MTT assay is a reliable colorimetric method that measures the metabolic activity of mitochondrial dehydrogenase enzymes, which serves as a proxy for cell viability.[9]

4.1. Materials

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) and a non-cancerous cell line (e.g., BEAS-2B) for selectivity assessment.[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Cpd-BPO stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

4.2. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cpd-BPO from the stock solution (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium. Replace the medium in the wells with 100 µL of the Cpd-BPO dilutions. Include vehicle control (DMSO, concentration not exceeding 0.5%) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Scientist's Note: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[9]

4.3. Expected Data Output

CompoundCell LineIC₅₀ (µM)
Cpd-BPOA549 (Lung)Example: 7.5
Cpd-BPOMCF-7 (Breast)Example: 2.9
Cpd-BPOHCT-116 (Colon)Example: 12.1
Cpd-BPOBEAS-2B (Normal)Example: > 50
DoxorubicinA549 (Lung)Example: 5.8

Protocol: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is the gold standard.

5.1. The Principle In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Figure 2: Principle of Annexin V/PI staining for apoptosis detection.

5.2. Step-by-Step Procedure

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat with Cpd-BPO at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

    • Lower-Left (Q4): Live cells (Annexin V-/PI-).

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-).

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+).

    • Upper-Left (Q1): Necrotic cells (Annexin V-/PI+). The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.[10]

5.3. Expected Data Output

TreatmentLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)
Vehicle ControlExample: 95.2Example: 2.4Example: 1.8
Cpd-BPO (IC₅₀)Example: 53.8Example: 33.7Example: 9.1

Protocol: Cell Cycle Analysis

Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). This can be quantified by measuring the DNA content of cells using a fluorescent probe like Propidium Iodide (PI).

6.1. Step-by-Step Procedure

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 5.2, Step 1).

  • Cell Harvesting & Fixation: Harvest cells as previously described. Wash the cell pellet with PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Scientist's Note: Fixation with ethanol is critical as it permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to the DNA content only.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the amount of DNA.

  • Data Interpretation: A histogram of cell count versus fluorescence intensity will be generated. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate amount. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[10]

Mechanistic Insights: A Focus on Kinase Inhibition

The pyrido[2,3-d]oxazine and related scaffolds are potent inhibitors of various kinases involved in cancer progression.[3][11] A plausible mechanism for Cpd-BPO is the inhibition of a kinase signaling pathway, such as the one mediated by VEGFR-2 or EGFR, which controls cell proliferation, survival, and angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation CpdBPO Cpd-BPO CpdBPO->VEGFR2 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Hypothesized inhibition of the VEGFR-2 signaling pathway by Cpd-BPO.

7.1. Suggested Mechanistic Assays

  • In Vitro Kinase Assay: Use a commercially available cell-free kinase assay kit (e.g., for VEGFR-2, EGFR, or a panel of kinases) to directly measure the inhibitory effect of Cpd-BPO on kinase activity and determine its IC₅₀ value against the purified enzyme.

  • Western Blot Analysis: Treat cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) with Cpd-BPO and analyze protein lysates. Probe with antibodies against the phosphorylated (active) and total forms of the target kinase (e.g., p-EGFR, EGFR) and key downstream effectors (e.g., p-AKT, AKT; p-ERK, ERK). A decrease in the phosphorylated forms would confirm target engagement in a cellular context.[4] Additionally, probe for markers of apoptosis such as cleaved Caspase-3 and cleaved PARP to corroborate apoptosis data.[5]

Conclusion

This application note provides a structured, hypothesis-driven framework for the comprehensive anticancer evaluation of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By systematically progressing from broad cytotoxic screening to detailed mechanistic studies of apoptosis, cell cycle, and kinase inhibition, researchers can efficiently characterize the compound's therapeutic potential. The provided protocols are robust, widely accepted, and designed to generate the high-quality, reproducible data required for drug development and scientific publication.

References

  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2024). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • BenchChem. (2025). The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. BenchChem.
  • Guidechem. 1-benzyl-1H-pyrido[2,3-d][1][3]oxazine-2,4-dione 97484-73-6. Guidechem.

  • Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. RSC Advances.

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Al-Ostath, A., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives. National Institutes of Health.

  • Akhtar, M. J., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][3][4]triazin-7-ones and Stable Free Radical Precursors. National Institutes of Health (PMC).

  • Hazra, B., et al. (2005). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer.
  • Bairagani, K., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)
  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules.
  • BLDpharm. 97484-73-6|1-Benzyl-2H-pyrido[2,3-d][1][3]oxazine-2,4(1H)-dione. BLDpharm.

  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.
  • Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. National Institutes of Health.

Sources

Application Note: A Systematic Workflow for the Antimicrobial and Cytotoxicity Screening of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical scaffolds. The 1,3-oxazine heterocyclic core is present in various biologically active compounds, suggesting that its derivatives are promising candidates for new therapeutic agents[1]. This document provides a comprehensive, multi-tiered protocol for the systematic antimicrobial screening of a novel compound, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS: 97484-73-6)[2]. We present a logical workflow from initial qualitative assessment to quantitative determination of antimicrobial potency and selectivity, designed to generate robust, decision-enabling data for early-stage drug discovery programs. The protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Rationale for Screening

The search for novel antimicrobials is a global public health priority[3][4]. Heterocyclic compounds are a cornerstone of medicinal chemistry, and nitrogen-containing systems like 1,3-oxazines have shown potential as scaffolds for developing agents against tumors, viruses, and microbes[1]. While the specific antimicrobial properties of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione are not yet documented, its structural features warrant a thorough investigation.

This guide establishes a hierarchical screening cascade designed to efficiently characterize its biological activity profile. The workflow is structured to answer three critical questions:

  • Activity: Does the compound possess antimicrobial activity against a representative panel of pathogens?

  • Potency & Spectrum: How potent is the activity (quantified as MIC), and is it broad-spectrum or targeted? Is the effect microbistatic or microbicidal?

  • Selectivity: Is the compound selectively toxic to microbial cells over mammalian cells, indicating a potentially safe therapeutic window?

Part I: Compound Preparation and Panel Selection

Compound Solubilization and Stock Preparation

The first critical step is to ensure the test compound is fully solubilized to achieve accurate and reproducible concentrations in biological assays.

  • Causality: Insoluble compounds can lead to false-negative results or artifactual data due to precipitation. Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening due to its ability to dissolve a wide range of organic molecules. However, DMSO can exhibit toxicity at higher concentrations; therefore, its final concentration in the assay medium must be controlled and kept consistent across all tests (typically ≤1% v/v).

Protocol: Stock Solution Preparation

  • Accurately weigh 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (MW: 254.24 g/mol )[2].

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~39.3 mM).

  • Vortex thoroughly and visually inspect for complete dissolution. If necessary, gentle warming in a water bath (37°C) may be applied.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection of Microbial Test Panel

A well-chosen panel of microorganisms is essential to determine the spectrum of activity. The panel should include representatives from key pathogenic groups.

  • Rationale: Including both Gram-positive and Gram-negative bacteria is crucial because their distinct cell envelope structures present different permeability barriers to chemical compounds[5]. A fungal representative is included to assess for broader antifungal activity. The use of ATCC (American Type Culture Collection) reference strains ensures reproducibility and allows for comparison across different studies.

Recommended Starter Panel:

Microorganism Gram Type ATCC No. Significance
Staphylococcus aureus Gram-positive 29213 Common cause of skin, soft tissue, and bloodstream infections.
Escherichia coli Gram-negative 25922 Representative of enteric bacteria; common cause of UTIs.
Pseudomonas aeruginosa Gram-negative 27853 Opportunistic pathogen known for high intrinsic resistance.

| Candida albicans | Fungus (Yeast) | 90028 | Common cause of opportunistic fungal infections. |

Part II: Primary Screening for Antimicrobial Activity

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative, preliminary test to rapidly visualize antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism[6].

  • Expertise & Experience: This method is an excellent first-pass screen. A clear zone of inhibition provides a strong, visual indication of bioactivity, justifying progression to more quantitative assays. The size of the zone is influenced by the compound's diffusion rate and potency, but it is not a direct measure of MIC[6]. This protocol is adapted from EUCAST and CLSI standards[7][8][9].

Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth[7].

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution (e.g., 1 mg/mL working solution) onto a disk.

  • Controls:

    • Negative Control: A disk loaded with 10 µL of the solvent (e.g., 10% DMSO in water) to ensure the solvent has no activity.

    • Positive Control: A commercial antibiotic disk with known activity against the test organism (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 35±1°C for 18-24 hours (up to 48 hours for C. albicans)[7]. Plates should be incubated within 15 minutes of disk application.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth is absent.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate MHA Plate for Confluent Growth A->C B Prepare Mueller-Hinton Agar (MHA) Plates B->C D Apply Sterile Disks (Test, Positive, Negative) C->D E Load Compound & Controls onto Disks D->E F Incubate at 35°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G H Compare Test Compound to Controls G->H

Fig 1. Experimental workflow for the Agar Disk Diffusion assay.

Part III: Quantitative Potency and Spectrum Determination

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the "gold standard" for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6][10]. This protocol follows CLSI M07 guidelines[11].

  • Trustworthiness: This method provides a quantitative endpoint (µg/mL or µM) that is essential for comparing the potency of different compounds and for calculating the selectivity index. The inclusion of standardized controls ensures the validity of each assay run[12][13].

Protocol: Broth Microdilution

  • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 and 12 will serve as controls.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of sterile broth. This well will receive only the inoculum.

    • Well 12 (Sterility Control): Add 100 µL of sterile broth. This well receives no inoculum.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). Growth should be present in the growth control (well 11) and no growth in the sterility control (well 12).

MIC_Workflow cluster_plate 96-Well Plate Setup cluster_inoc Inoculation & Incubation cluster_read Result Analysis A Add Broth to Wells 2-12 B Add 2x Compound to Well 1 A->B C Perform 2-Fold Serial Dilution (Well 1 -> 10) B->C E Inoculate Wells 1-11 C->E D Prepare Inoculum (~5x10^5 CFU/mL) D->E F Incubate Plate at 35°C E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Growth G->H

Fig 2. Workflow for MIC determination via broth microdilution.

Table 1: Hypothetical MIC & MBC Data for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592264>128>2Bacteriostatic
P. aeruginosa ATCC 27853>128>128-Inactive
C. albicans ATCC 90028321284Fungistatic
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay differentiates between a microbistatic (growth-inhibiting) and a microbicidal (killing) effect by determining the lowest concentration that kills 99.9% of the initial inoculum[10].

Protocol: MBC/MFC Assay

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Aseptically withdraw 10 µL from each of these wells and from the growth control well.

  • Spot-plate the 10 µL aliquot onto a fresh MHA plate.

  • Incubate the plate at 35°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no visible colony growth (or a ≥99.9% reduction compared to the initial inoculum count).

  • Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Part IV: Selectivity and Safety Profiling

Mammalian Cell Cytotoxicity Assay (MTT Assay)

A viable antimicrobial candidate must be significantly more toxic to pathogens than to host cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity[14].

  • Expertise & Experience: Determining the 50% cytotoxic concentration (CC₅₀) is a standard and critical step in any drug discovery pipeline. The ratio of cytotoxicity to antimicrobial activity, known as the Selectivity Index (SI), is a key parameter for prioritizing compounds for further development. A higher SI value is desirable.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a "cells only" control (vehicle control).

  • Incubation: Incubate the treated cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the CC₅₀ value.

Selectivity Index (SI) Calculation: The SI is calculated to estimate the therapeutic window of the compound. SI = CC₅₀ / MIC

Selectivity_Index A Antimicrobial Potency (MIC) C Selectivity Index (SI) SI = CC50 / MIC A->C B Host Cell Toxicity (CC50) B->C D High SI = Desirable (Selective Toxicity) C->D E Low SI = Undesirable (General Toxicity) C->E

Fig 3. Relationship between MIC, CC50, and the Selectivity Index.

Table 2: Hypothetical Cytotoxicity and Selectivity Index Data

Parameter Value Target Microbe (for MIC) Selectivity Index (SI)
CC₅₀ (HEK293 cells)160 µg/mLS. aureus (MIC = 8 µg/mL)20
E. coli (MIC = 64 µg/mL)2.5
C. albicans (MIC = 32 µg/mL)5

Interpretation: Based on this hypothetical data, the compound shows promising selectivity against S. aureus (SI > 10 is often a benchmark for further investigation), but poor selectivity against E. coli and moderate selectivity against C. albicans.

Conclusion and Future Directions

This application note outlines a robust, logical, and efficient workflow for the initial antimicrobial characterization of the novel compound 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By progressing from qualitative screening to quantitative potency and selectivity profiling, researchers can make informed decisions about the compound's potential.

If this compound demonstrates potent activity (low MIC), a bactericidal mode of action, and a high selectivity index (SI ≥ 10) against one or more pathogens, the following steps would be warranted:

  • Mechanism of Action (MoA) Studies: Investigating how the compound kills microbial cells (e.g., cell wall disruption, protein synthesis inhibition) using techniques like affinity chromatography or transcriptomics[15].

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and safety.

This systematic approach ensures that resources are focused on compounds with the highest probability of success in the long and challenging path of antimicrobial drug development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2022). EUCAST disk diffusion method for antimicrobial susceptibility testing - Version 10.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Tyagi, P., Singh, B., & Sharma, M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02323-21. [Link]

  • Öztürkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. [Link]

  • Abdel-Khalek, A., & Abutaha, N. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. AAPS PharmSciTech, 20(1), 13. [Link]

  • Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Biotechnology Advances, 35(6), 837-846. [Link]

  • Robinson, J. A., et al. (2019). A new family of synthetic antibiotics that possess broad anti-Gram-negative antimicrobial activity. Nature Microbiology, 4, 1984–1996. [Link]

  • CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. [Link]

  • Janiszewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • World Health Organization. (n.d.). Antimicrobial resistance. [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. It forms the bedrock upon which all subsequent preclinical and clinical evaluations are built, ensuring the identity, purity, and stability of a potential drug candidate. This guide provides a detailed framework for the analytical characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The pyrido-oxazine core is a privileged structure found in a number of biologically active compounds.[1][2] The N-benzyl substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile.[3]

This document is designed for researchers, scientists, and drug development professionals, offering a suite of analytical protocols to establish a comprehensive quality profile of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The methodologies detailed herein are rooted in established analytical principles and are designed to be self-validating, providing a robust and logical workflow for the complete physicochemical characterization of this molecule.

Physicochemical Properties and Structural Elucidation

A foundational step in characterizing any new chemical entity is the determination of its fundamental physicochemical properties and the unambiguous confirmation of its chemical structure. The following sections outline the key analytical techniques to achieve this.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[4][5] For 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a robust reversed-phase HPLC (RP-HPLC) method is proposed for purity determination and stability-indicating studies.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC used in the pharmaceutical industry due to its applicability to a wide range of non-polar to moderately polar compounds. Given the aromatic nature of the target molecule, a C18 stationary phase is selected to provide adequate retention and separation from potential impurities.

  • Gradient Elution: A gradient elution is chosen to ensure the timely elution of the main compound while also providing sufficient resolution to separate it from both early-eluting polar impurities and late-eluting non-polar impurities.

  • UV Detection: The presence of chromophoric groups (the pyridone and benzene rings) in the molecule allows for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which aids in peak identification and purity assessment.

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape for basic compounds.
Detection UV at 254 nmThe aromatic rings provide strong UV absorbance at this wavelength.
II. Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the compound and to obtain structural information through fragmentation analysis.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for the target compound. It typically produces protonated molecules [M+H]+, which directly confirms the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments, which is crucial for unambiguous identification.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern of benzylamines often involves the loss of the benzyl group as a stable benzyl cation or tropylium ion, providing key structural information.[6][7][8][9]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • MS/MS: Isolate the protonated molecule [M+H]+ and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis:

    • Confirm the molecular weight from the m/z of the protonated molecule.

    • Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.

Expected Ion m/z (calculated) Significance
[M+H]+267.0764Molecular weight confirmation.
[M-C7H7]+176.0300Loss of the benzyl group.
[C7H7]+91.0542Benzyl cation or tropylium ion.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key for connecting the different fragments of the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • COSY

    • HSQC

    • HMBC

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Benzyl CH₂~5.0~45Protons to the benzyl aromatic carbons and the pyrido-oxazine ring nitrogen.
Benzyl Ar-H~7.2-7.4~127-135
Pyrido Ar-H~7.5-8.5~115-150Protons to the carbonyl carbons and other carbons in the pyridine ring.
C=O (lactone)-~160
C=O (imide)-~165
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

The structure of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione contains several characteristic functional groups, including carbonyl groups (lactone and imide), aromatic rings, and C-N and C-O bonds, which have distinct vibrational frequencies. The presence of two carbonyl peaks is a key indicator for the dione structure.[10][11]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
C=O (imide)1750-1700Stretching
C=O (lactone)1780-1740Stretching
C=C, C=N (aromatic)1600-1450Stretching
C-N1350-1000Stretching
C-O1300-1000Stretching

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability.[12][13]

V. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the physical and chemical properties of materials as a function of temperature.[14][15][16]

Causality Behind Experimental Choices:

  • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound and to quantify the presence of any residual solvents or water.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method:

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of decomposition.

Analysis Parameter Measured Significance
DSC Melting Point (°C)An indicator of purity and identity.
Enthalpy of Fusion (J/g)Related to the crystallinity of the material.
TGA Decomposition Temperature (°C)Indicates the thermal stability of the compound.
Weight Loss (%)Quantifies volatile content (e.g., solvents, water).
VI. Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.

Causality Behind Experimental Choices:

This analysis provides a fundamental check of the purity and empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₄H₁₀N₂O₃).

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the calculated theoretical values.

Element Theoretical %
Carbon (C)66.14
Hydrogen (H)3.96
Nitrogen (N)11.02

Workflow and Data Integration

The analytical methods described above should be employed in a logical sequence to build a comprehensive characterization profile of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Detailed Analysis cluster_methods1 cluster_methods2 cluster_methods3 Synthesis Synthesis & Purification Structure_Elucidation Structural Elucidation Synthesis->Structure_Elucidation Purified Compound Purity Purity & Impurity Profile Structure_Elucidation->Purity Confirmed Structure NMR NMR (1H, 13C, 2D) MS HRMS (ESI-QTOF/Orbitrap) FTIR FT-IR (ATR) Solid_State Solid-State Properties Purity->Solid_State High Purity Material HPLC HPLC-PDA Elemental Elemental Analysis DSC DSC TGA TGA

Caption: Integrated analytical workflow for characterization.

Conclusion

The comprehensive analytical characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, as outlined in these application notes, is a critical step in its development as a potential therapeutic agent. By systematically applying a suite of orthogonal analytical techniques—including HPLC, mass spectrometry, NMR, FT-IR, and thermal analysis—researchers can confidently establish the identity, purity, and solid-state properties of this novel molecule. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and for making informed decisions throughout the drug development process.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available from: [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Available from: [Link]

  • The Role of High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis. Labstat. Available from: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available from: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available from: [Link]

  • TGA and DSC are key thermal analyses for solid state characterization. Holodiag. Available from: [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available from: [Link]

  • Physicochemical properties. Fiveable. Available from: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available from: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available from: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available from: [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. Available from: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available from: [Link]

  • Novel pyrido[2,3-b][6][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health. Available from: [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available from: [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. PubMed. Available from: [Link]

  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. Available from: [Link]

  • Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available from: [Link]

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  • Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][6][7]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods. ResearchGate. Available from: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available from: [Link]

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Application Notes and Protocols: Characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a Selective MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Central Hub of Cancer Signaling

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade is a pivotal intracellular signaling pathway that governs fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation, frequently driven by mutations in upstream components like RAS or RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][][4] At the core of this cascade lie the dual-specificity kinases MEK1 and MEK2 (MEK1/2), which serve as the direct upstream activators of ERK1/2.[1] The selective inhibition of MEK1/2 offers a strategic approach to attenuate the oncogenic signaling driven by this pathway.[][5]

Most clinically advanced MEK inhibitors are non-ATP-competitive, allosteric inhibitors that bind to a unique hydrophobic pocket adjacent to the ATP-binding site of MEK1/2.[5][6] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of ERK1/2.[][5] This mechanism confers high selectivity and minimizes off-target effects compared to traditional ATP-competitive kinase inhibitors.[5][6]

This document provides a comprehensive guide to the preclinical characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione , a novel small molecule inhibitor designed to target MEK1/2. The pyrido[2,3-d]oxazine-2,4-dione scaffold is a versatile heterocyclic system with demonstrated potential in medicinal chemistry for developing kinase inhibitors.[7][8] Analogs such as 3-benzyl-1,3-benzoxazine-2,4-diones have shown promise as allosteric MEK inhibitors.[9] The protocols outlined herein describe the necessary biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of this compound.

Signaling Pathway Overview

The MAPK/ERK signaling cascade is initiated by extracellular signals, such as growth factors, which activate receptor tyrosine kinases (RTKs). This triggers the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK (p-ERK) translocates to the nucleus to regulate transcription factors or remains in the cytoplasm to modulate the activity of other proteins, ultimately driving cellular responses.[10] 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is hypothesized to inhibit MEK1/2, thereby blocking the phosphorylation of ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor 1-Benzyl-1H-pyrido[2,3-d] oxazine-2,4-dione Inhibitor->MEK Inhibits Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of the compound.

PART 1: Biochemical Potency Assessment

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the target enzyme in a purified, cell-free system. This provides a measure of the compound's intrinsic potency (IC50).

Protocol 1.1: In Vitro MEK1 Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the IC50 of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione against purified, active MEK1. The assay quantifies the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity.

Causality Behind Experimental Choices:

  • Non-ATP Competitive Inhibitor Screening: This assay format is suitable for both ATP-competitive and non-competitive inhibitors as it measures ATP consumption.

  • Kinase and Substrate Concentrations: The concentrations of MEK1 and the inactive ERK2 substrate are optimized to be at or below their respective Km values to ensure the accurate determination of inhibitor potency.

  • DMSO Concentration: The final DMSO concentration is kept constant across all wells (e.g., 1%) to minimize its effect on enzyme activity.

Kinase_Assay_Workflow A Prepare serial dilution of Inhibitor in DMSO B Add Inhibitor and MEK1 kinase to 384-well plate A->B C Incubate (e.g., 15 min, RT) to allow inhibitor binding B->C D Initiate reaction by adding ATP and inactive ERK2 substrate C->D E Incubate (e.g., 60 min, RT) for kinase reaction D->E F Add Kinase-Glo® Reagent to stop reaction and generate signal E->F G Incubate (e.g., 10 min, RT) F->G H Read luminescence on a plate reader G->H I Plot data and calculate IC50 H->I

Caption: Workflow for the in vitro MEK1 kinase assay.

Materials and Reagents:

  • Active, recombinant MEK1 enzyme

  • Inactive, recombinant ERK2 (substrate)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

  • DMSO

  • 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in DMSO, starting from a 1 mM stock solution.

  • Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and inactive ERK2 substrate in assay buffer to the desired working concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the MEK1 enzyme solution to all wells except the negative controls (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and inactive ERK2 in assay buffer to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the positive (DMSO) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTargetIC50 (nM)
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dioneMEK115.2
Reference MEK Inhibitor (e.g., Selumetinib)MEK114.0[11]

PART 2: Cellular Activity and Target Engagement

Demonstrating that the compound can enter cells and inhibit the target in a cellular context is a critical next step. This is achieved by measuring the inhibition of a downstream biomarker (target engagement) and assessing the functional consequence of this inhibition (e.g., anti-proliferative effects).

Protocol 2.1: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol is designed to confirm that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione inhibits MEK activity within cancer cells by measuring the levels of phosphorylated ERK (p-ERK), the direct substrate of MEK.[10][12] A decrease in the p-ERK/total ERK ratio indicates target engagement.

Causality Behind Experimental Choices:

  • Cell Line Selection: A cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 with BRAF V600E mutation) is chosen to ensure the pathway is constitutively active, providing a robust signal for p-ERK.[13]

  • Serum Starvation: Cells are often serum-starved prior to stimulation to reduce basal levels of p-ERK, allowing for a clearer observation of inhibitor effects.[14]

  • Loading Control: Total ERK is used as a loading control to normalize the p-ERK signal, ensuring that any observed changes are due to inhibition of phosphorylation and not variations in protein loading.[14][15]

Materials and Reagents:

  • A375 human melanoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody against total ERK1/2.[14][15]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK to total ERK for each treatment condition.

Protocol 2.2: Cell Proliferation Assay

This assay evaluates the functional consequence of MEK inhibition by measuring the compound's effect on the proliferation of cancer cells over a longer time course (e.g., 72 hours).

Causality Behind Experimental Choices:

  • Assay Duration: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Readout Method: A luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®) is a robust and sensitive indicator of cell viability and metabolic activity.

Cellular_Assay_Workflow cluster_western Western Blot (Target Engagement) cluster_proliferation Proliferation Assay (Functional Outcome) A Seed and treat cells (e.g., 2 hours) B Lyse cells and quantify protein A->B C Run SDS-PAGE, transfer to membrane B->C D Probe with p-ERK and Total ERK antibodies C->D E Image and quantify band intensities D->E F Seed cells in 96-well plate G Treat with inhibitor (e.g., 72 hours) F->G H Add CellTiter-Glo® Reagent G->H I Read luminescence H->I J Calculate GI50 I->J

Caption: Workflow for cellular assays.

Materials and Reagents:

  • A375 human melanoma cell line

  • Complete growth medium

  • 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white assay plates

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percent growth inhibition versus the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

CompoundCell Line (Genotype)Cellular IC50 (p-ERK, nM)GI50 (Proliferation, nM)
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dioneA375 (BRAF V600E)25.845.1
Reference MEK Inhibitor (e.g., Selumetinib)A375 (BRAF V600E)~20~50

PART 3: In Vivo Efficacy Assessment (Conceptual Framework)

While detailed protocols are beyond the scope of this document, the logical next step is to evaluate the compound's efficacy in a preclinical animal model.

Conceptual Approach:

  • Model Selection: Utilize a xenograft model where a human cancer cell line with a MAPK pathway mutation (e.g., A375) is implanted into immunocompromised mice.[13][16]

  • Pharmacokinetics (PK): First, determine the pharmacokinetic profile of the compound to establish an appropriate dosing regimen.

  • Efficacy Study: Treat tumor-bearing mice with the compound and a vehicle control. Monitor tumor volume over time.[16][17]

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples to measure p-ERK levels by Western blot or immunohistochemistry to confirm in vivo target engagement.[18]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a MEK1/2 inhibitor. By systematically assessing its biochemical potency, cellular target engagement, and functional anti-proliferative activity, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation into its kinase selectivity profile, mechanism of resistance, and in vivo efficacy in relevant cancer models.[13][19] The structure-activity relationship (SAR) of the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold can be further explored to optimize potency and drug-like properties.[7]

References

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  • PubMed. Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer.
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Application Notes and Protocols: Investigating 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Avenue in NSCLC Research

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the urgent development of novel therapeutic strategies.[1][2] A significant portion of NSCLCs are driven by aberrant signaling pathways, such as the epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[3][4][5][6] These pathways, when constitutively activated, contribute to uncontrolled cell proliferation, survival, and resistance to apoptosis.[1][3][7] Small molecule inhibitors targeting these key signaling nodes have shown promise in preclinical and clinical settings.

This document provides a comprehensive guide for researchers investigating the potential therapeutic effects of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in NSCLC cell lines. While direct studies on this specific compound in NSCLC are emerging, its structural similarity to other pyrido[2,3-d]oxazine derivatives that have demonstrated anticancer activity suggests it may hold therapeutic promise.[8][9] These application notes will therefore focus on a hypothesized mechanism of action and provide detailed protocols for the initial characterization of this compound's efficacy in vitro.

Hypothesized Mechanism of Action: Targeting Key Survival Pathways

Based on the known oncogenic drivers in NSCLC, we hypothesize that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione may exert its anticancer effects by modulating critical signaling pathways that govern cell survival and proliferation. A plausible mechanism involves the inhibition of the EGFR and/or PI3K/Akt signaling cascades, which are frequently hyperactivated in NSCLC.[3][5][10]

Caption: Hypothesized signaling pathway targeted by 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Hypothesized Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Compound 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Compound->EGFR Inhibition Compound->PI3K Inhibition

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the initial in vitro evaluation of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, actively dividing cell cultures is fundamental to obtaining reproducible and reliable experimental data. The choice of NSCLC cell lines should ideally represent different genetic backgrounds (e.g., EGFR-mutant, KRAS-mutant, and wild-type) to assess the compound's spectrum of activity.

Protocol:

  • Cell Lines:

    • A549 (KRAS mutant)

    • NCI-H1975 (EGFR L858R/T790M mutant)

    • HCC827 (EGFR exon 19 deletion)

    • BEAS-2B (normal bronchial epithelial cells - for cytotoxicity comparison)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay will determine the concentration-dependent cytotoxic effects of the compound and allow for the calculation of the half-maximal inhibitory concentration (IC50).[11][12][13][14]

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).[12]

  • Incubation: Incubate the plates for 48 or 72 hours.[11][12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

MTT Assay Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[15][16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis using Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase), which can subsequently lead to apoptosis.[17][18] Flow cytometric analysis of DNA content using propidium iodide allows for the quantification of cells in each phase of the cell cycle.[19][20]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic and Signaling Markers

Rationale: Western blotting provides a semi-quantitative method to assess the levels of specific proteins involved in apoptosis and cell signaling. The cleavage of PARP by caspases is a hallmark of apoptosis.[21][22] Analyzing the phosphorylation status of key proteins in the EGFR and PI3K/Akt pathways can confirm the compound's mechanism of action.[4][10]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Cleaved PARP[23]

      • Cleaved Caspase-3[23]

      • Phospho-EGFR

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in a structured table.

Cell LineIC50 (µM)% Apoptotic Cells (at IC50)Cell Cycle Arrest PhaseKey Protein Changes (Western Blot)
A549
NCI-H1975
HCC827
BEAS-2B

Troubleshooting Common Issues

  • High variability in MTT assay: Ensure consistent cell seeding density and proper mixing of the formazan solution.

  • Low transfection efficiency (if applicable): Optimize the transfection reagent and protocol for each cell line.

  • Weak signal in Western blot: Check antibody dilutions, ensure complete protein transfer, and use fresh ECL substrate.

  • Cell clumping in flow cytometry: Ensure single-cell suspension by gentle pipetting and filtering if necessary.

Conclusion

The protocols outlined in this guide provide a comprehensive starting point for the in vitro characterization of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in NSCLC cell lines. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on key signaling pathways, researchers can gain valuable insights into its potential as a novel therapeutic agent for non-small cell lung cancer.

References

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  • Khan, M. A., et al. (2019). Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway. Medical Science Monitor, 25, 1898–1906.
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High-throughput screening of pyrido[2,3-d]oxazine-2,4-dione libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of Pyrido[2,3-d]oxazine-2,4-dione Libraries for Novel Kinase Inhibitor Discovery

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor screening.

Abstract

The pyrido[2,3-d]oxazine-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold. We will detail the underlying principles of assay design, provide a step-by-step protocol for a luminescence-based kinase inhibition assay, and outline a robust data analysis workflow. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the efficient identification of promising lead compounds.

Introduction: The Significance of the Pyrido[2,3-d]oxazine-2,4-dione Scaffold

The pyrido[2,3-d]oxazine-2,4-dione core is a heterocyclic compound that has garnered significant attention due to its structural similarity to the purine core of ATP. This structural mimicry allows compounds derived from this scaffold to act as competitive inhibitors for a wide range of protein kinases by binding to the ATP-binding pocket. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The versatility of the pyrido[2,3-d]oxazine-2,4-dione scaffold allows for diverse chemical substitutions, enabling the creation of large, focused libraries for screening against various kinase targets.

This application note will focus on a practical HTS workflow designed to screen such a library against a representative tyrosine kinase, with the understanding that the principles and protocols can be adapted for other kinase targets.

Assay Principle and Selection

For screening kinase inhibitors, an ideal H_T_S assay should be sensitive, robust, have a high signal-to-background ratio, and be amenable to automation in a high-density format (e.g., 384- or 1536-well plates). Among the various available technologies, luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction are particularly well-suited.

The principle is straightforward:

  • A kinase, its substrate (a peptide or protein), and ATP are incubated together.

  • In the presence of an active kinase, ATP is consumed as it donates a phosphate group to the substrate.

  • Test compounds (from the pyrido[2,3-d]oxazine-2,4-dione library) are added to this reaction. If a compound inhibits the kinase, the consumption of ATP is reduced.

  • After the kinase reaction, a detection reagent containing luciferase and its substrate, luciferin, is added.

  • The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

Therefore, a high luminescent signal corresponds to low kinase activity (i.e., potent inhibition), while a low signal indicates high kinase activity (no inhibition). This inverse relationship is a key aspect of data interpretation.

Below is a diagram illustrating the HTS workflow.

HTS_Workflow cluster_0 Plate Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound 1. Compound Dispensing (Pyrido[2,3-d]oxazine-2,4-dione Library) Controls 2. Control Dispensing (Positive & Negative) Enzyme 3. Kinase/Substrate Mix Addition Controls->Enzyme Transfer to Assay Plate ATP_add 4. ATP Addition (Initiate Reaction) Enzyme->ATP_add Incubate 5. Incubation (Kinase Reaction) ATP_add->Incubate Detection 6. Detection Reagent Addition (Luciferase/Luciferin) Incubate->Detection Read 7. Signal Reading (Luminescence) Detection->Read Data 8. Data Analysis (Hit Identification) Read->Data

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format. All additions should be performed using automated liquid handlers for precision and consistency.

3.1. Materials and Reagents

  • Compound Library: Pyrido[2,3-d]oxazine-2,4-dione library, typically dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Assay Plates: 384-well, white, opaque, flat-bottom plates (e.g., Corning #3570).

  • Kinase: Recombinant human tyrosine kinase (e.g., Abl1, Src), with a known activity profile.

  • Substrate: A corresponding peptide substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Buffer: A buffer optimized for the specific kinase, typically containing Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.

  • Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., Promega Kinase-Glo®).

  • Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (the vehicle for the compound library).

  • Equipment: Automated liquid handler, plate shaker, and a plate reader capable of measuring luminescence.

3.2. Step-by-Step Methodology

Step 1: Compound Plate Preparation

  • Create an intermediate compound plate by diluting the 10 mM stock library plates.

  • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the intermediate plate into the corresponding wells of the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a final assay volume of 5 µL).

  • Designate specific columns for controls:

    • Negative Control (Max Signal): Add 50 nL of 100% DMSO.

    • Positive Control (Min Signal): Add 50 nL of a high-concentration solution of the known inhibitor (e.g., 1 mM Staurosporine).

Step 2: Kinase Reaction

  • Prepare a 2X Kinase/Substrate Master Mix in pre-chilled kinase buffer. The final concentration should be determined through prior optimization experiments.

  • Using a multi-channel dispenser, add 2.5 µL of the 2X Kinase/Substrate Master Mix to each well of the assay plate containing the pre-spotted compounds and controls.

  • Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.

Step 3: Initiating the Reaction

  • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be identified effectively.

  • Add 2.5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final volume in each well is now 5 µL.

  • Seal the plate and incubate for 60 minutes at room temperature. The plate should be gently shaken during this incubation.

Step 4: Signal Detection

  • Allow the luminescence detection reagent to equilibrate to room temperature as per the manufacturer's instructions.

  • Add 5 µL of the detection reagent to each well.

  • Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the plate on a luminescence-capable plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Hit Identification

Robust data analysis is critical for the success of any HTS campaign. The primary goal is to identify "hits"—compounds that exhibit statistically significant inhibition of the target kinase.

4.1. Quality Control Metrics

Before analyzing the compound data, it is essential to validate the quality of the assay for each plate. The Z'-factor is a standard statistical parameter used for this purpose.

  • Z'-factor Calculation:

    
    
    

    Where:

    • 
       and 
      
      
      
      are the standard deviations of the positive and negative controls, respectively.
    • 
       and 
      
      
      
      are the means of the positive and negative controls, respectively.
Metric Formula Acceptance Criterion Interpretation
Z'-factor As aboveZ' ≥ 0.5Indicates an excellent assay with good separation between positive and negative controls, suitable for HTS.
Signal-to-Background (S/B)

S/B ≥ 10Demonstrates a sufficient dynamic range for the assay.

4.2. Hit Identification Workflow

The following diagram outlines the data analysis pipeline.

Data_Analysis_Workflow RawData Raw Luminescence Data (RLU) QC Plate QC Calculation (Z'-factor, S/B) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization If Z' ≥ 0.5 HitSelection Hit Selection (e.g., % Inhibition > 50%) Normalization->HitSelection Confirmation Hit Confirmation (Re-testing) HitSelection->Confirmation DoseResponse Dose-Response & IC50 (Potency Determination) Confirmation->DoseResponse

Caption: Data Analysis Pipeline for HTS Hit Identification.

4.3. Calculation of Percent Inhibition

The raw luminescence data from each test well must be normalized to the on-plate controls to determine the percent inhibition.

  • Percent Inhibition Formula:

    
    
    

4.4. Hit Criteria

A compound is typically classified as a "hit" if its percent inhibition value exceeds a predefined threshold. A common starting point is a threshold of >50% inhibition . However, this can be adjusted based on the desired stringency of the screen. It is also common to use a threshold based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of all test compounds).

Post-HTS Activities: From Hit to Lead

Identifying a hit in the primary screen is only the first step. Subsequent validation is crucial to eliminate false positives and to characterize the potency and mechanism of action of the true hits.

  • Hit Confirmation: Re-testing the initial hits from a fresh sample of the compound to confirm activity.

  • Dose-Response Curves: Testing confirmed hits over a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

  • Selectivity Profiling: Screening the confirmed hits against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Further biochemical and biophysical assays to confirm that the compound binds to the intended target and inhibits it through the expected mechanism (e.g., ATP competition).

Conclusion

The combination of a well-designed pyrido[2,3-d]oxazine-2,4-dione library and a robust, validated HTS assay provides a powerful platform for the discovery of novel kinase inhibitors. The luminescence-based protocol detailed here offers a sensitive and efficient method for primary screening. By adhering to stringent quality control measures and a systematic data analysis workflow, researchers can confidently identify high-quality hits for further development in the drug discovery pipeline.

References

  • Title: Design, synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as multi-target inhibitors of EGFR, HER2 and VEGFR-2. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Recent Developments of Pyrido[2,3-d]pyrimidine Derivatives as Anticancer Agents. Source: Archiv der Pharmazie. URL: [Link]

  • Title: Kinase inhibitors: the road ahead. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The pyrido[2,3-d]oxazine-2,4-dione core is a valuable heterocyclic scaffold in medicinal chemistry, analogous to the well-known quinazoline and pyridopyrimidine systems that are prevalent in biologically active molecules.[1][2][3] Achieving high yields and purity for this target compound is critical for downstream applications. This document provides in-depth troubleshooting advice and optimized protocols based on established principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione?

There are two prevalent and logically sound strategies for synthesizing the target molecule. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Two-Step Synthesis. This is often the most reliable method. It involves the initial formation of the heterocyclic core, followed by N-alkylation.

    • Cyclization: 2-Aminopyridine-3-carboxylic acid is reacted with a phosgene equivalent (e.g., diphosgene, triphosgene, or an alkyl chloroformate) to form the intermediate, 1H-pyrido[2,3-d][4][5]oxazine-2,4-dione.[6][7][8]

    • N-Benzylation: The intermediate is then N-benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base to yield the final product.[9]

  • Route B: Pre-Benzylation Followed by Cyclization. This route involves modifying the starting material before building the heterocyclic ring.

    • N-Benzylation of the Starting Acid: 2-Aminopyridine-3-carboxylic acid is first reacted with a benzyl halide to form 2-(benzylamino)pyridine-3-carboxylic acid.[9]

    • Cyclization: The resulting N-benzylated amino acid is then cyclized using a phosgene equivalent.

While both routes are viable, Route A often provides better control and easier purification of the intermediate, leading to a cleaner final product.

Q2: How critical is the purity of starting materials and solvents?

Extremely critical. Low yields in heterocyclic synthesis can often be traced back to impure reagents or the presence of moisture.[4]

  • 2-Aminopyridine-3-carboxylic Acid: This is the foundational building block.[10] Impurities can interfere with the cyclization step, leading to undesirable side products. It is advisable to use a high-purity grade (≥98%) and ensure it is dry.

  • Phosgene Equivalents (e.g., Triphosgene, Ethyl Chloroformate): These reagents are highly sensitive to moisture. Hydrolysis will not only consume the reagent but also introduce acidic byproducts that can complicate the reaction. Always use a freshly opened bottle or a properly stored reagent.

  • Solvents: For moisture-sensitive reactions, such as the cyclization and N-benzylation steps, anhydrous solvents are mandatory. Using standard "reagent grade" solvents without proper drying is a common source of reaction failure.[4]

Q3: What makes the pyrido[2,3-d]oxazine-2,4-dione scaffold interesting for drug discovery?

This scaffold is a bioisostere of other important heterocyclic systems known for their biological activity. The 1,3-oxazine ring, in particular, has been identified in compounds with a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[11][12] The ability to functionalize the benzyl group and the pyridine ring allows for the creation of diverse chemical libraries for screening against various biological targets, similar to strategies employed for related pyridopyrimidines.[1][2][5]

Troubleshooting Guide: Yield Optimization & Impurity Control

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve common problems encountered during the synthesis.

Scenario 1: Low Yield During Cyclization to form 1H-pyrido[2,3-d]oxazine-2,4-dione

Question: My reaction to form the pyridoxazine-dione intermediate from 2-aminopyridine-3-carboxylic acid is giving a very low yield. What are the likely causes and solutions?

Low yields in this step are typically due to incomplete reaction, degradation, or suboptimal conditions. A systematic approach is the most effective way to troubleshoot.[4]

Possible Cause Underlying Rationale & Explanation Recommended Solution
Incomplete Reaction The cyclization requires the activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the amino group's nitrogen. Insufficient activation or low temperature can stall the reaction.1. Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the activating agent (e.g., ethyl chloroformate).2. Increase Temperature: If the reaction is sluggish at room temperature, gently warm the mixture to 40-50°C. Monitor by TLC to avoid decomposition.[8]3. Extend Reaction Time: Monitor the reaction by TLC every hour. Continue until the starting amino acid spot is no longer visible.
Product or Reactant Degradation 2-Aminopyridine-3-carboxylic acid can decarboxylate at high temperatures. The product, an activated anhydride, can be sensitive to harsh conditions or nucleophiles (like water).1. Use Milder Activating Agents: Triphosgene is a solid and often easier to handle than diphosgene or phosgene gas. Ethyl chloroformate in the presence of a non-nucleophilic base (like triethylamine or pyridine) is also a standard, milder choice.[6][8]2. Maintain Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Moisture Water will hydrolyze the activating agent and can also lead to the hydrolysis of the product back to the starting material.1. Use Anhydrous Solvents: Ensure solvents like THF or Dioxane are properly dried before use.2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[4]
Incorrect Base A base is required to neutralize the HCl generated during the reaction with chloroformates or phosgene equivalents. A weak or sterically hindered base is preferred to avoid competing side reactions.1. Use a Tertiary Amine: Pyridine or triethylamine are common choices. Pyridine can also serve as the solvent.2. Inorganic Base in Aqueous Media: Some procedures for analogous compounds use an inorganic base like K₂CO₃ or NaHCO₃ in an aqueous or biphasic system.[8]
Scenario 2: Low Yield During N-Benzylation Step

Question: I have successfully made the 1H-pyrido[2,3-d]oxazine-2,4-dione intermediate, but the subsequent N-benzylation with benzyl bromide gives a low yield of the final product. Why?

This step involves the deprotonation of the amide nitrogen followed by nucleophilic attack on benzyl bromide. Issues often arise from incomplete deprotonation or competing side reactions.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Inefficient Deprotonation The amide proton (pKa ~17-18) requires a sufficiently strong base for complete deprotonation. Weaker bases like K₂CO₃ may result in a slow or incomplete reaction.1. Use a Stronger Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. It ensures irreversible deprotonation.2. Choose an Appropriate Solvent: Use an anhydrous polar aprotic solvent like DMF or THF to dissolve the reactants and facilitate the reaction.
Competing O-Alkylation The deprotonated intermediate is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms of the amide. Alkylation can potentially occur at the oxygen, leading to an undesired isomer.1. Control Reaction Conditions: N-alkylation is typically favored under thermodynamic control. Running the reaction at room temperature or slightly elevated temperatures for a longer duration often favors the more stable N-alkylated product.2. Solvent Choice: Polar aprotic solvents like DMF tend to favor N-alkylation over O-alkylation.
Poor Quality of Reagents Benzyl bromide can degrade over time, liberating HBr. An old or improperly stored bottle may have reduced activity.1. Use Fresh Benzyl Bromide: If possible, use a recently purchased bottle or purify older benzyl bromide by distillation.2. Check Base Quality: NaH can be passivated by an outer layer of NaOH if exposed to air. Use fresh NaH from a sealed container.
Product Instability The final product might be susceptible to degradation under strongly basic conditions over extended periods.1. Monitor Reaction Progress: Use TLC to track the formation of the product and the disappearance of the starting material. Stop the reaction as soon as it is complete.2. Careful Workup: Quench the reaction by carefully adding a proton source (e.g., water or a saturated NH₄Cl solution) to neutralize any remaining base.

Visual Guides

Synthetic Pathway Overview

SynthesisPathway A 2-Aminopyridine- 3-carboxylic acid B 1H-Pyrido[2,3-d]- oxazine-2,4-dione A->B  Step 1: Cyclization (e.g., (COCl)₂, EtO₂CCl) C 1-Benzyl-1H-Pyrido[2,3-d]- oxazine-2,4-dione B->C  Step 2: N-Benzylation (BnBr, Base)

Caption: General two-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckMoisture Are Anhydrous Conditions & Inert Atmosphere Used? CheckPurity->CheckMoisture ImplementDry Implement Strict Anhydrous Techniques CheckMoisture->ImplementDry No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckMoisture->CheckConditions Yes ImplementDry->CheckConditions Success Yield Improved ImplementDry->Success MonitorTLC Is Reaction Going to Completion by TLC? CheckConditions->MonitorTLC OptimizeConditions Optimize Temp/Time Adjust Stoichiometry MonitorTLC->OptimizeConditions No CheckSideProducts Analyze Crude Mixture for Side Products MonitorTLC->CheckSideProducts Yes OptimizeConditions->CheckConditions OptimizeConditions->Success CheckSideProducts->Success

Caption: Decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol (Route A)

This protocol details a reliable two-step synthesis. Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Triphosgene and benzyl bromide are toxic and lachrymatory.

Step 1: Synthesis of 1H-pyrido[2,3-d][4][5]oxazine-2,4-dione
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine-3-carboxylic acid (5.0 g, 36.2 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL). Stir the suspension.

  • Base Addition: Add triethylamine (11.2 mL, 80.0 mmol, 2.2 eq) to the suspension.

  • Reagent Addition: In a separate dry flask, dissolve triphosgene (4.3 g, 14.5 mmol, 0.4 eq) in anhydrous THF (30 mL). Transfer this solution to the dropping funnel.

  • Reaction: Cool the reaction flask to 0°C using an ice bath. Add the triphosgene solution dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot should appear.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the solid with a small amount of cold THF.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate or by trituration with diethyl ether to yield the pure product as a white or off-white solid.

Step 2: Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione
  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.0 mmol, 1.2 eq). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent & Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF, 80 mL). Cool the suspension to 0°C. Add a solution of 1H-pyrido[2,3-d]oxazine-2,4-dione (3.4 g, 20.7 mmol) in anhydrous DMF (20 mL) dropwise. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Reagent Addition: Add benzyl bromide (2.7 mL, 22.8 mmol, 1.1 eq) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The reaction is complete when the starting material spot has disappeared.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

References

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  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH.
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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • 1-benzyl-1H-pyrido[2,3-d][4][5]oxazine-2,4-dione 97484-73-6 . Guidechem. Available at:

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
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  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.
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  • Heterocyclic Compounds.
  • A One-Pot Synthesis of Pyrido[2,3- b ][1][4]oxazin-2-ones . ResearchGate. Available at:

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
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  • Heterocyclic Chemistry - TUTORIAL PROBLEMS.
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Solubility issues of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS No. 97484-73-6). This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this compound in biological assays. Low aqueous solubility is a common hurdle in drug discovery and can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This guide is designed to help you navigate these issues effectively.

Structural Analysis & Predicted Properties

The molecule 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione consists of a rigid, polar heterocyclic core (pyrido[2,3-d]oxazine-2,4-dione) and a nonpolar, lipophilic benzyl group.[3] This amphipathic nature predicts poor solubility in aqueous buffers. The calculated LogP of 1.398 suggests a moderate lipophilicity, which can contribute to solubility challenges.[3]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after diluting my DMSO stock into aqueous assay buffer. What happened?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit.[4] Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution as the solvent environment abruptly becomes highly polar.[1] The maximum achievable concentration in the assay buffer is often much lower than in the initial DMSO stock.

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: This is highly assay-dependent. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, while some robust biochemical assays may tolerate up to 1-2%. However, concentrations as high as 5% or 10% have been shown to be cytotoxic in certain cell lines.[5] Furthermore, DMSO itself can interfere with enzyme kinetics by disrupting hydration shells in the active site.[6] It is crucial to run a DMSO tolerance control experiment to determine the maximum concentration that does not affect your specific assay's performance.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While gentle warming can sometimes help dissolve a compound in a stock solution, it is generally not recommended for assay plates. Heating can increase the kinetic solubility, but the solution will be supersaturated and may precipitate upon cooling to the assay temperature.[7] This can lead to inconsistent results. Moreover, heat can degrade the compound or other assay components.

Q4: I see an inhibitory effect, but I suspect it's a false positive. Could this be related to solubility?

A4: Absolutely. Poorly soluble compounds are notorious for forming aggregates at micromolar concentrations, which can nonspecifically inhibit enzymes and lead to false positives.[8] This phenomenon, known as promiscuous inhibition, is a major source of artifacts in high-throughput screening.[9] These aggregates can sequester the target protein, leading to an apparent loss of activity.[8]

Troubleshooting Workflow for Solubility Issues

If you are facing solubility problems, follow this systematic approach from simple to more advanced solutions.

G A Start: Observe Precipitation or Suspect Solubility Issue B Step 1: Optimize Stock Solution Preparation A->B C Step 2: Review Dilution Protocol B->C If issue persists H Success: Compound Soluble & Data Reliable B->H Solved D Step 3: Characterize Solubility (Kinetic vs. Thermodynamic) C->D If issue persists C->H Solved E Step 4: Assay Buffer Modification D->E If issue persists D->H Solved F Step 5: Advanced Formulation Strategies E->F If issue persists E->H Solved G Step 6: Confirm True Activity (Aggregation Check) F->G If issue persists F->H Solved G->H Confirmed True Activity I Issue Persists J Issue Persists K Issue Persists L Issue Persists G Start Inhibition Observed DetergentTest Add 0.01% Triton X-100 to Assay Buffer Start->DetergentTest IC50Shift Does the IC50 Increase Significantly? DetergentTest->IC50Shift Aggregate Result: Likely Aggregation-Based Inhibition (False Positive) IC50Shift->Aggregate Yes TrueInhibitor Result: Likely True Inhibition IC50Shift->TrueInhibitor No

Caption: Workflow to test for aggregation-based inhibition.

Protocol: Detergent Test for Aggregation

  • Run your standard assay to determine the IC50 of the compound.

  • Repeat the assay, but this time include 0.01% Triton X-100 in the final assay buffer.

  • Analysis: If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant increase (weakening) of the measured IC50 value. If the IC50 remains unchanged, the inhibition is likely due to a specific interaction with the target.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2022). ResearchGate. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. [Link]

  • Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2022). RSC Advances. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021). Brazilian Dental Journal. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][10]xazine-2,4-diones. (2022). RSC Advances. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (2016). ResearchGate. [Link]

  • The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020). RSC Publishing. [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2009). ACS Publications. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). RSC Publishing. [Link]

  • 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2019). Molecules. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2021). MDPI. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. (2003). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. [Link]

  • (PDF) Solubility enhancement of COX-2 inhibitors using various solvent systems. (2007). Semantic Scholar. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem. [Link]

  • Promiscuous Inhibitors. Malvern Panalytical. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (2018). ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Promiscuous aggregate-based inhibitors promote enzyme unfolding. (2009). SciSpace. [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems. (2007). Semantic Scholar. [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrido-Oxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrido-Oxazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of pyrido-oxazine synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Pyrido-Oxazine Synthesis

Pyrido-oxazines are a class of heterocyclic compounds that feature a fused pyridine and oxazine ring system. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of pyrido-oxazines, however, can present several challenges, from achieving high yields and regioselectivity to managing product stability and purification. This guide provides practical, experience-based solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrido-oxazine derivatives and offers step-by-step guidance to resolve them.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield of the desired product. In pyrido-oxazine synthesis, this can stem from several factors, including incomplete reactions, side reactions, or product degradation.

Question: My pyrido-oxazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrido-oxazine synthesis can be attributed to several factors, each requiring a specific troubleshooting approach.

Potential Cause 1: Incomplete Reaction

  • Causality: The reaction may not be proceeding to completion due to insufficient activation of the starting materials, suboptimal reaction temperature, or inadequate reaction time.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure that your starting materials, such as aminopyridines and halo-carbonyl compounds, are pure and dry. Moisture can be particularly detrimental, leading to hydrolysis of reagents or intermediates.

    • Optimize Reaction Temperature: The effect of temperature on reaction rate is significant. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to side reactions and degradation.[1] It is advisable to perform small-scale experiments at varying temperatures to determine the optimal range.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, extend the duration until consumption of the limiting reagent is observed.

    • Catalyst Selection: The choice of catalyst is critical for efficient cyclization. If you are not using a catalyst, consider adding one. If you are, it may not be optimal for your specific substrates. For instance, acid catalysts are commonly employed to facilitate the ring closure.[2]

Potential Cause 2: Side Reactions and Byproduct Formation

  • Causality: The formation of unwanted byproducts can significantly reduce the yield of the desired pyrido-oxazine. Common side reactions include polymerization, hydrolysis of starting materials or products, and competing cyclization pathways leading to regioisomers.

  • Troubleshooting Steps:

    • Control Reagent Addition: Slow, controlled addition of reagents, particularly reactive electrophiles, can minimize polymerization and other side reactions.

    • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and hydrolysis of sensitive intermediates.

    • Solvent Choice: The solvent can have a profound impact on reaction outcomes. A solvent that provides good solubility for the reactants while minimizing side reactions is ideal. For example, a mixture of ethanol and water has been used successfully in the synthesis of some pyrido[4,3-b][3][4]oxazines.[4][5]

    • pH Control: The pH of the reaction mixture can influence the rate of both the desired reaction and unwanted side reactions. The use of a suitable base or buffer may be necessary to maintain the optimal pH.

Potential Cause 3: Product Degradation

  • Causality: The pyrido-oxazine ring system can be susceptible to hydrolysis or other degradation pathways, especially under harsh reaction or workup conditions.[6]

  • Troubleshooting Steps:

    • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup procedure. Neutralization and extraction with appropriate solvents should be carried out promptly.

    • Temperature Control During Purification: During purification steps such as recrystallization or chromatography, minimize exposure to high temperatures to prevent thermal degradation of the product.

Issue 2: Poor Regioselectivity

Achieving the desired regiochemistry is a common challenge in the synthesis of substituted pyridines and their fused derivatives.

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my pyrido-oxazine synthesis?

Answer: Controlling regioselectivity in pyrido-oxazine synthesis often requires a careful consideration of steric and electronic factors, as well as optimization of reaction conditions.

Potential Cause 1: Competing Nucleophilic Attack Sites

  • Causality: In many pyrido-oxazine syntheses, the pyridine ring offers multiple potential sites for nucleophilic attack or cyclization. The inherent electronic properties and the directing effects of substituents on the pyridine ring will influence the preferred site of reaction.

  • Troubleshooting Steps:

    • Steric Hindrance: The presence of bulky substituents on the pyridine ring or the attacking nucleophile can favor the formation of the less sterically hindered regioisomer.[7] You may consider modifying your starting materials to introduce steric bulk that directs the reaction towards the desired outcome.

    • Electronic Effects: The electronic nature of the substituents on the pyridine ring can significantly influence the reactivity of different positions. Electron-withdrawing groups can activate certain positions for nucleophilic attack, while electron-donating groups can have the opposite effect.

    • Choice of Catalyst: The catalyst can play a crucial role in directing the regioselectivity. Some catalysts may preferentially coordinate to a specific site on the pyridine ring, thereby favoring one reaction pathway over another.

Potential Cause 2: Reaction Conditions Favoring Multiple Pathways

  • Causality: The reaction temperature, solvent, and even the order of reagent addition can influence the kinetic versus thermodynamic control of the reaction, leading to different ratios of regioisomers.

  • Troubleshooting Steps:

    • Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable product.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition states of the competing reaction pathways. A systematic screening of different solvents may reveal conditions that favor the formation of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful and scalable pyrido-oxazine synthesis?

A1: For a successful and scalable synthesis, several parameters are critical:

  • Anhydrous Conditions: Moisture can be highly detrimental, leading to hydrolysis of reagents and intermediates. All glassware, solvents, and reagents should be thoroughly dried.[8]

  • Temperature Control: Precise temperature control is essential to manage exothermic reactions, prevent side product formation, and ensure reaction completion.[8]

  • Stoichiometry: Accurate control over the molar equivalents of reactants and reagents is crucial for maximizing yield and minimizing impurities.[8]

Q2: How can I effectively monitor the progress of my pyrido-oxazine synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, including the mass of the product and any byproducts, confirming the progress of the reaction.

Q3: What are the best practices for purifying pyrido-oxazine derivatives?

A3: The purification strategy will depend on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often an effective method for purification.

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, column chromatography on silica gel or another stationary phase is a powerful purification technique.[9]

  • Aqueous Workup: A standard aqueous workup is typically performed to remove water-soluble impurities before further purification. This often involves washing the organic layer with brine and drying it over an anhydrous salt like sodium sulfate.[10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the synthesis of various oxazine and related heterocyclic compounds, providing a basis for selecting optimal conditions for your pyrido-oxazine synthesis.

Table 1: Comparison of Catalysts for Heterocyclic Synthesis

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Co3(PO4)2 β-naphthol, benzaldehyde, ureaEthanol/WaterReflux7 min97[11]
M-FER/TEPA/SO3H Aniline, formaldehyde, β-naphtholWaterRoom Temp15 min95[2]
ZrOCl2 Anilines, 1-naphthol, formaldehydeNot specifiedRoom TempNot specifiedHigh[2]
Alum Anilines, formaldehyde, β-naphtholWaterRoom Temp15 min75[2]

Table 2: Effect of Solvent on Reaction Yield

SolventCatalystTemperature (°C)TimeYield (%)Reference
Ethanol/Water Co3(PO4)2Reflux7 min97[11]
Water M-FER/TEPA/SO3HRoom Temp15 min95[2]
Methanol Et3N, Ga(NO3)3·6H2O8030 min>80[12]
Acetic Acid NoneRoom TempNot specifiedVaries[4][5]
Dichloromethane Pyridine0 to Room Temp16 h54.9[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][3][4]oxazin-7-yl)carbamates[4][5]

This protocol describes a general method for the synthesis of pyrido[4,3-b][3][4]oxazine derivatives.

Materials:

  • 5-amino-4-hydroxypyridine derivative

  • α-halo ketone

  • Acetic acid

Procedure:

  • Dissolve the 5-amino-4-hydroxypyridine derivative in glacial acetic acid.

  • Add the α-halo ketone to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 10R-Pyrido[4,3-a]phenazines[13]

This protocol outlines a method for the synthesis of fused pyrido-phenazine systems.

Method A (Acidic Catalysis):

  • Dissolve the 6-arylamino-5-nitrosoisoquinoline derivative (0.5 mmol) in glacial acetic acid (5 mL).

  • Heat the solution under reflux for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal volume of dichloromethane and purify by flash column chromatography using ethyl acetate as the eluent.

Method B (Basic Catalysis):

  • Dissolve the 6-arylamino-5-nitrosoisoquinoline derivative (0.5 mmol) in a 2% solution of NaOH in ethanol (5 mL).

  • Heat the solution under reflux for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal volume of dichloromethane and purify by flash column chromatography using ethyl acetate as the eluent.

Visualizations

General Reaction Scheme for Pyrido-Oxazine Synthesis

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Aminopyridine Aminopyridine Pyrido-Oxazine Pyrido-Oxazine Aminopyridine->Pyrido-Oxazine Oxazine Precursor Oxazine Precursor Oxazine Precursor->Pyrido-Oxazine Catalyst Catalyst Catalyst->Pyrido-Oxazine Solvent Solvent Solvent->Pyrido-Oxazine Temperature Temperature Temperature->Pyrido-Oxazine

Caption: General workflow for pyrido-oxazine synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? Yes No start->check_completion optimize_conditions Optimize Reaction Conditions Increase Temperature/Time Change Catalyst check_completion:s->optimize_conditions No check_side_reactions Are there significant side products? Yes No check_completion:s->check_side_reactions Yes end Improved Yield optimize_conditions->end modify_conditions Modify Reaction Conditions Slow Reagent Addition Inert Atmosphere check_side_reactions:s->modify_conditions Yes check_degradation Is the product degrading? Yes No check_side_reactions:s->check_degradation No modify_conditions->end mild_workup Use Milder Workup/Purification check_degradation:s->mild_workup Yes purification_issue Investigate Purification Losses check_degradation:s->purification_issue No mild_workup->end purification_issue->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • [Synthesis of pyrido[4,3-b][3][4]oxazine]([Link]) - PrepChem.com

  • - PubMed

  • 3][6]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction - ResearchGate

  • [Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines]([Link]) - PubMed

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][4]oxazine-1,8-diones]([Link]) - MDPI

  • [Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines.]([Link]) - Semantic Scholar

  • [Efficient synthesis of some[3][13]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation]([Link]) - PMC - NIH

  • [Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer]([Link]) - PMC - NIH

  • - Benchchem

  • - Benchchem

  • [Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][3][13]oxazin-4(5H)-one from 2-Aminonicotinonitriles]([Link]) - ResearchGate

  • - Benchchem

  • - Benchchem

  • - ResearchGate

  • - PMC - NIH

  • [Synthesis of Novel Pyrido[4,3-e][3][4][6]triazino[3,2-c][3][4][6]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity]([Link]) - MDPI

  • - Thieme Connect

  • - PMC - NIH

  • [Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][4]oxazine as new scaffolds for potential bioactive compounds]([Link]) - ResearchGate

  • - Royal Society of Chemistry

  • - Benchchem

  • - Benchchem

  • - ResearchGate

  • - Acta Scientific

  • - ResearchGate

  • [Synthesis and Biological Activities of[3][13]-Oxazine Derivatives]([Link]) - Der Pharma Chemica

  • - ScienceDirect

  • - MDPI

  • [Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][3][4]oxazine derivatives as novel Pim-1 kinase inhibitors]([Link]) - PubMed

  • - Journal of The Chemical Society of Pakistan

  • - PubMed

  • - Royal Society of Chemistry

  • - ResearchGate

  • - WIPO Patentscope

Sources

Overcoming chemical instability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. Here, we address the core challenges associated with the chemical instability of this heterocyclic compound, offering troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes. Our approach is grounded in established chemical principles and supported by authoritative literature to provide you with a reliable resource.

Introduction to the Molecule and its Challenges

1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a unique heterocyclic scaffold with significant potential in medicinal chemistry. However, its utility is often hampered by inherent chemical instabilities. The primary sources of degradation are the electrophilic nature of the oxazine-dione ring, making it susceptible to nucleophilic attack, and the reactivity of the N-benzyl group under certain conditions. This guide will provide a framework for understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione?

A1: The two primary degradation pathways are:

  • Hydrolysis of the oxazine-dione ring: This is the most common instability issue. The cyclic carbamate is susceptible to cleavage by water or other nucleophiles, especially under basic or acidic conditions, leading to ring-opening.

  • N-debenzylation: While the N-benzyl group is generally stable, it can be cleaved under oxidative or certain reductive conditions, leading to the formation of the parent pyridoxazine-dione.

Q2: Why is my purified compound showing impurities after storage?

A2: This is likely due to gradual hydrolysis of the oxazine-dione ring, especially if the compound is stored in a non-anhydrous environment or in solvents containing trace amounts of water or acidic/basic impurities. Improper storage temperature can also accelerate degradation.

Q3: Can I use protic solvents during my reaction or workup?

A3: It is highly recommended to use anhydrous aprotic solvents whenever possible. If protic solvents like alcohols or water are necessary, exposure should be minimized, and the temperature should be kept low to reduce the rate of solvolysis.

Q4: What are the best methods to monitor the stability of my compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity and stability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione over time.[1][2] ¹H NMR spectroscopy can also be used to detect the appearance of degradation products.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the synthesis, purification, and handling of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Problem 1: Low yield or incomplete conversion during synthesis.
  • Question: I am attempting to synthesize 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione from 2-(benzylamino)nicotinic acid and a phosgene equivalent, but I am observing low yields and the presence of starting material. What could be the cause?

  • Answer & Protocol: This issue often arises from side reactions or suboptimal reaction conditions. The 2-(benzylamino)nicotinic acid may not be fully activated, or the cyclization may be reversible under the reaction conditions. Here is a recommended protocol to improve the yield:

    Protocol: Optimized Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

    • Starting Materials: Ensure 2-(benzylamino)nicotinic acid is completely dry. Use freshly distilled triphosgene or diphosgene.

    • Solvent: Use a high-boiling, anhydrous aprotic solvent such as dioxane or toluene.

    • Reaction Conditions:

      • Suspend 2-(benzylamino)nicotinic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

      • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), and stir until a clear solution is obtained.

      • Slowly add a solution of triphosgene (0.4 equivalents) or diphosgene (0.6 equivalents) in the same solvent at 0 °C.

      • After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Workup:

      • Cool the reaction mixture and filter to remove any salts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product quickly using flash chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate).

    • Causality: The use of a non-nucleophilic base prevents competition with the cyclization reaction. Heating the reaction drives the equilibrium towards the formation of the thermodynamically favored six-membered ring.

Problem 2: Product decomposition during purification.
  • Question: My crude product appears clean by ¹H NMR, but I observe significant degradation after silica gel chromatography. Why is this happening?

  • Answer & Protocol: Silica gel is acidic and can catalyze the hydrolysis of the oxazine-dione ring, especially if the eluent contains protic solvents like methanol.

    Protocol: Neutralized Purification

    • Pre-treatment of Silica Gel: Neutralize the silica gel by preparing a slurry in your eluent system containing 1% triethylamine. Pack the column with this slurry.

    • Eluent System: Use a less polar, aprotic eluent system if possible. A gradient of ethyl acetate in hexanes is a good starting point. Avoid using methanol.

    • Alternative Purification: If decomposition persists, consider alternative purification methods such as recrystallization from an anhydrous aprotic solvent (e.g., ethyl acetate/hexanes) or preparative HPLC with a buffered mobile phase.

    • Causality: The triethylamine in the silica gel and eluent neutralizes the acidic sites on the silica, preventing acid-catalyzed hydrolysis of the product.

Problem 3: Formation of a major byproduct corresponding to a ring-opened product.
  • Question: I am consistently isolating a major byproduct that appears to be the ring-opened 2-(benzylamino)nicotinic acid derivative. How can I prevent this?

  • Answer & Protocol: This is a clear indication of hydrolysis. This can occur during the reaction workup or purification if exposed to water or other nucleophiles.

    Protocol: Anhydrous Workup and Handling

    • Reaction Quenching: Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) instead of water, and keep the temperature low.

    • Extraction: Use a water-immiscible aprotic solvent for extraction (e.g., dichloromethane or ethyl acetate).

    • Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.

    • Storage: Store the final compound under an inert atmosphere, in a desiccator, and at a low temperature (-20 °C is recommended for long-term storage).

    • Visualization of Degradation Pathway:

      degradation Compound 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Intermediate Ring-Opened Intermediate Compound->Intermediate H₂O / Nu⁻ Product 2-(Benzylamino)nicotinic acid derivative Intermediate->Product Protonation

      Caption: Proposed hydrolytic degradation of the pyridoxazine-dione ring.

Problem 4: Unexpected loss of the benzyl group.
  • Question: My mass spectrometry data shows a significant peak corresponding to the de-benzylated analog. What reaction conditions could cause this?

  • Answer & Protocol: N-debenzylation can occur under certain conditions, particularly oxidative cleavage.

    Protocol: Avoiding N-Debenzylation

    • Reagent Choice: Be mindful of using strong oxidizing agents in subsequent reaction steps.

    • Atmosphere: While not always necessary, running reactions under an inert atmosphere can prevent air oxidation, which can sometimes be catalyzed by trace metals.

    • Metabolic Stability: If working in biological systems, be aware that metabolic N-debenzylation can occur.[3]

    • Visualization of Experimental Workflow:

      workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start 2-(Benzylamino)nicotinic acid Reaction Cyclization (Anhydrous, Inert Atm.) Start->Reaction Crude Crude Product Reaction->Crude Purify Neutralized Chromatography or Recrystallization Crude->Purify Analysis HPLC / NMR Purify->Analysis Storage Store at -20°C (Anhydrous, Inert Atm.) Analysis->Storage

      Caption: Recommended workflow for synthesis and handling.

Data Presentation

Table 1: Recommended Analytical Methods for Purity and Stability Assessment
Analytical MethodPurposeTypical ConditionsExpected Observations for Degradation
HPLC [1][2]Purity determination and stability monitoringColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Detection: UV at 254 nmAppearance of new peaks, decrease in the main peak area.
¹H NMR Structural confirmation and detection of major impuritiesSolvent: Anhydrous DMSO-d₆ or CDCl₃Appearance of new signals corresponding to ring-opened or de-benzylated products.
LC-MS Identification of impurities and degradation productsESI+ modeDetection of molecular ions corresponding to hydrolyzed or de-benzylated species.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

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Technical Support Center: Purification of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione (MW: 254.24 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for this critical heterocyclic scaffold. The inherent reactivity of the oxazine-dione ring system requires careful handling to prevent byproduct formation during purification.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Q1: What are the expected physical properties of pure 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione?

Pure 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is typically isolated as a white to off-white crystalline solid. Significant deviation from this appearance (e.g., deep coloration, oiling out) indicates the presence of impurities. While a specific melting point is not widely published, analogous N-substituted isatoic anhydrides are crystalline solids, and any melting point range broader than 2-3 °C suggests impurities.

Q2: What are the most common impurities I should expect from the synthesis?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the cyclization of 2-(benzylamino)pyridine-3-carboxylic acid.[2] Therefore, the most probable impurities are:

  • Starting Materials: Unreacted 2-(benzylamino)pyridine-3-carboxylic acid or its precursors.

  • Ring-Opened Byproducts: The oxazine-dione ring is susceptible to hydrolysis, especially under strong basic or acidic conditions, which can open the ring to form 2-(benzylamino)pyridine-3-carboxylic acid derivatives.[1] This is a critical consideration during aqueous workups.

  • Reagent-Derived Impurities: Byproducts from the cyclizing agent (e.g., phosgene, diphosgene, or chloroformate derivatives) can persist if the workup is incomplete.[2][3]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specialized procedures.

Q3: Is the compound stable? What conditions should I avoid during workup and purification?

The pyrido[2,3-d]oxazine-2,4-dione core, similar to the related isatoic anhydride structure, is sensitive to certain conditions.[1]

  • Avoid Strong Bases: Strong bases (e.g., NaOH, KOH) can rapidly and irreversibly open the heterocyclic ring.[1] If a basic wash is necessary during the workup, use mild inorganic bases like sodium bicarbonate (NaHCO₃) and minimize contact time.

  • Avoid High Temperatures: Prolonged heating, especially in the presence of nucleophilic solvents (like methanol or water), can promote ring-opening or other decomposition pathways. Keep temperatures during recrystallization as low as feasible to achieve dissolution.

  • pH Control: During aqueous workups, it is often beneficial to adjust the pH to a slightly acidic or neutral range (pH 5-7) before filtration to ensure the desired product is fully precipitated and any basic or acidic impurities are removed.[3]

Q4: Which analytical techniques are best for assessing purity?

A combination of techniques is recommended:

  • ¹H NMR: Provides the clearest picture of structural integrity and can be used to identify starting materials or ring-opened byproducts.

  • LC-MS: Ideal for identifying trace-level impurities and confirming the mass of the desired product.

  • HPLC: The best method for quantitative purity assessment (e.g., >98% purity by area under the curve).

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental problems.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Purity After Initial Isolation (e.g., <90% by NMR)Trapped Starting Materials: The crude precipitate has likely co-precipitated with unreacted, polar starting materials like 2-(benzylamino)pyridine-3-carboxylic acid.Perform a Solvent Slurry/Trituration. A solvent should be chosen that readily dissolves the impurity but not the product. Rationale: This exploits the solubility differences between the polar, acidic starting material and the less polar, neutral product. A slurry wash is more effective than a simple rinse for removing trapped impurities from the bulk of a solid. See Protocol 1 for a detailed procedure.
Product is an Oil or Fails to Solidify Residual High-Boiling Solvent: Solvents like DMF or DMSO are often trapped within the product matrix, depressing the melting point and preventing crystallization.Co-evaporation with a Bridging Solvent. Add toluene or dichloromethane, concentrate the mixture on a rotary evaporator, and then dry under high vacuum. Rationale: The bridging solvent is miscible with both the product and the high-boiling residue. Its lower boiling point helps to azeotropically remove the trapped solvent under reduced pressure.
Eutectic Mixture of Impurities: The presence of multiple byproducts can significantly lower the melting point of the mixture, resulting in an oil.Purify by Column Chromatography. This is the most effective method for separating compounds with similar polarities. Rationale: Flash chromatography separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in the mobile phase.[4][5] This allows for the isolation of the target compound from closely related impurities. See Protocol 2 for a detailed procedure.
Product is Discolored (Yellow, Pink, or Brown) Oxidation or Trace Chromophores: Highly colored, minor impurities, often arising from the oxidation of nitrogen-containing heterocycles or impurities in starting materials, can contaminate the product.Recrystallization with Activated Charcoal. Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal, hold at temperature for a few minutes, and filter hot through Celite to remove the charcoal before cooling. Rationale: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color, while the smaller product molecule remains in solution. The subsequent hot filtration and crystallization yield a decolorized product. A similar technique involving an acid wash has also been reported to remove pink coloration in related systems.[3]

Section 3: Standard Purification Protocols

Protocol 1: Purification via Slurry Wash (Trituration)

This method is ideal for removing polar starting materials from a crude solid product that is largely insoluble in the wash solvent.

  • Solvent Selection: Choose a solvent in which the desired product has very low solubility. For this compound, methanol or diethyl ether are excellent starting points.

  • Procedure: a. Place the crude, solid product in an Erlenmeyer flask with a magnetic stir bar. b. Add a sufficient volume of the chosen solvent (e.g., methanol) to fully suspend the solid (approx. 5-10 mL per gram of crude material). c. Stir the resulting slurry vigorously at room temperature for 30-60 minutes. d. Isolate the solid product by vacuum filtration, using a Büchner funnel. e. Wash the filter cake with a small amount of fresh, cold solvent. f. Dry the purified solid under high vacuum to a constant weight.

  • Validation: Check the purity of the dried solid by ¹H NMR or LC-MS and compare it to the crude material. The signals corresponding to polar impurities should be significantly reduced.

Protocol 2: Purification via Flash Column Chromatography

This is the definitive method for removing impurities that cannot be separated by recrystallization or washing.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent or a low-polarity mixture.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively (for less soluble materials): Create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like dichloromethane) onto a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder. c. Carefully add the sample to the top of the packed column.

  • Elution: a. Begin eluting with the solvent system determined by TLC. b. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

TechniqueMobile Phase / SolventTypical Ratio (v/v)Rationale & Notes
Column Chromatography Hexane : Ethyl Acetate4:1 to 1:1Excellent starting point for separating medium-polarity compounds. Adjust ratio based on TLC.[4]
Column Chromatography Dichloromethane : Methanol100:1 to 50:1Useful if the product has lower solubility in ethyl acetate.
Recrystallization Ethanol / WaterN/ADissolve in hot ethanol, add hot water dropwise until cloudy, then cool. Good for inducing crystallization.
Recrystallization Ethyl Acetate / HexaneN/ADissolve in minimal hot ethyl acetate, add hexanes as an anti-solvent, and cool slowly.

Section 4: Purification Workflow Diagram

The following decision tree provides a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

PurificationDecisionTree cluster_0 cluster_1 Start Crude 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analysis Analyze by NMR / LCMS Visually Inspect Start->Analysis Purity_Check Purity > 95%? Analysis->Purity_Check Appearance_Check Free-flowing solid? Purity_Check->Appearance_Check No Final_Product Pure Product (Dry under high vacuum) Purity_Check->Final_Product Yes Slurry Perform Slurry Wash (Protocol 1) Appearance_Check->Slurry Yes Column Column Chromatography (Protocol 2) Appearance_Check->Column No (Oily) Color_Check Is it discolored (e.g., yellow/pink)? Color_Check->Final_Product No Charcoal Recrystallize with Activated Charcoal Color_Check->Charcoal Yes Slurry->Color_Check Column->Final_Product Charcoal->Final_Product

Caption: Purification strategy decision tree for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

References

  • Bobbio, C., et al. (2005). Organic Syntheses, 82, 113. (While for a different compound, it provides examples of monitoring reaction progress and achieving high purity without extensive purification, which is relevant context). Retrieved from [Link]

  • Mitsostergios, N., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][6]oxazine-2,4-diones. RSC Advances, 13(36), 25355–25363. Retrieved from [Link]

  • Ramírez-L-pez, P., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Molecules, 26(16), 4983. Retrieved from [Link]

  • Mitsostergios, N., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][6]oxazine-2,4-diones. ResearchGate. Retrieved from [Link]

  • Wiggins, L. F. (1968). U.S. Patent No. 3,409,615. Google Patents.
  • Pawar, S. S., et al. (2023). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 8(30), 27289–27296. Retrieved from [Link]

  • Waisser, K., et al. (2001). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. ResearchGate. Retrieved from [Link]

  • Varvounis, G., et al. (2022). Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. Molbank, 2022(2), M1386. Retrieved from [Link]

  • Li, J-T., et al. (2009). 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][2][6]oxazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1796. Retrieved from [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 28-82. Retrieved from [Link]

  • Lee, K., et al. (2004). A One-Pot Synthesis of Pyrido[2,3-b][2][7]oxazin-2-ones. Organic Letters, 6(11), 1809–1812. Retrieved from [Link]

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Technical Support Center: Troubleshooting Biological Assays with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the biological evaluation of this compound class. As a versatile scaffold, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is often a precursor to pyrido[2,3-d]pyrimidinedione derivatives, which have shown significant promise as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2] This guide will therefore focus on challenges pertinent to both enzymatic and cell-based assays in the context of kinase inhibitor development.

Part 1: Foundational Troubleshooting - Compound Integrity and Behavior

Before delving into assay-specific issues, it's crucial to address the foundational aspects of the compound itself. Many experimental failures can be traced back to problems with the small molecule's integrity, solubility, or stability.

FAQ 1: My compound shows no activity in my assay. Where do I start?

When faced with a lack of biological effect, a systematic approach is essential. The issue can typically be categorized into three main areas: the compound, the experimental setup, or the biological system itself.[1]

Here is a logical workflow to diagnose the root cause of compound inactivity:

D A No Observable Effect B Verify Compound Integrity & Purity A->B Step 1 C Assess Solubility & Stability B->C If pure G Compound Degraded or Impure B->G Problem D Optimize Assay Conditions C->D If soluble/stable H Precipitation or Degradation in Assay C->H Problem E Confirm Target Engagement D->E If assay is robust I Suboptimal Protocol D->I Problem F Re-evaluate Biological Hypothesis E->F If no engagement J Compound Not Reaching Target E->J Problem K Target Not Key in System F->K Problem

Caption: Initial troubleshooting workflow for compound inactivity.

Q2: How can I be certain of my compound's quality and stability?
  • Source and Purity: Always use compounds from a reputable supplier with a certificate of analysis (CoA) detailing purity (typically >95% by HPLC and NMR). Impurities can lead to misleading results.

  • Storage: Store the compound as recommended by the supplier, usually desiccated at -20°C or -80°C and protected from light.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

Q3: I suspect my compound is not soluble in my aqueous assay buffer. What are the signs and solutions?

Poor aqueous solubility is a very common issue for heterocyclic small molecules and can drastically reduce the effective concentration in your assay.

Signs of Poor SolubilityRecommended Solutions
Visible precipitate after dilutionDecrease the final DMSO concentration (typically <0.5%).[1]
Hazy or cloudy assay mediumInclude a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.05%) in the assay buffer to reduce aggregation.[3][4]
Inconsistent results between replicatesPre-dilute the compound in a serum-free medium before adding to the final assay plate.
Non-classical dose-response curveDetermine the kinetic solubility of the compound in your specific assay buffer using nephelometry or light scattering.

It is also important to note that some benzoxazinedione structures can be unstable and prone to hydrolysis, which could lead to a loss of activity.[5] If you suspect instability, you can assess it by incubating the compound in the assay buffer for the duration of the experiment, followed by HPLC-MS analysis to check for degradation products.

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays provide a more biologically relevant system but also introduce more variables. Pyrido-oxazine derivatives have been evaluated for their anti-cancer properties in various cell lines, making this a critical area for troubleshooting.[2]

FAQ 4: My IC50 values are inconsistent between experiments. What could be the cause?

Inconsistent results in cell-based assays often stem from variability in cell culture conditions.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[2] Genetic and phenotypic drift can occur over time with continuous passaging.

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cells will respond differently to treatment.

  • Serum and Media Components: Use a consistent source and lot of fetal bovine serum (FBS) and media. Components in serum can bind to your compound, reducing its effective concentration.

Here is a workflow for optimizing cell-based assay reproducibility:

D cluster_cell Cellular Factors cluster_assay Assay Factors A Inconsistent IC50 Values B Standardize Cell Culture Protocol A->B C Optimize Seeding Density B->C D Validate Assay Window & Controls C->D E Assess Compound-Media Interactions D->E F Reproducible Results E->F

Caption: Workflow for improving cell-based assay reproducibility.

Q5: How do I know if the observed cytotoxicity is due to on-target effects versus non-specific toxicity or assay interference?

This is a critical question in drug development. Several strategies can help distinguish on-target from off-target effects:

  • Use a Structurally Unrelated Control: Employ another inhibitor with a different chemical scaffold that targets the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should negate the effect of your compound.

  • Target Engagement Assays: Directly confirm that your compound is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[1]

  • Counterscreens for Assay Artifacts: Many heterocyclic compounds can interfere with assay readouts.[4][6][7] For example, if you are using a luciferase-based reporter assay, run a counterscreen with a constitutively active luciferase to rule out direct inhibition of the reporter enzyme.

Part 3: Troubleshooting Enzymatic Assays

Given that pyrido[2,3-d]pyrimidinediones are often developed as kinase inhibitors, troubleshooting in vitro enzymatic assays is a common necessity.

FAQ 6: My enzymatic assay results are noisy or show poor reproducibility. What are the common culprits?

Enzymatic assays are sensitive to a variety of factors.

Potential IssueTroubleshooting Steps
Reagent Instability Ensure enzymes are stored correctly and not subjected to multiple freeze-thaw cycles. Prepare fresh buffers and ATP solutions for each experiment.
Incorrect Assay Conditions Verify that the pH and salt concentrations of your buffer are optimal for enzyme activity. Ensure the enzyme concentration is in the linear range of the assay.
Substrate Concentration For competitive inhibitors, the apparent IC50 is dependent on the substrate (e.g., ATP) concentration. Run assays at or below the Km for ATP to accurately determine inhibitor potency.
Assay Interference Your compound may be interfering with the detection method (e.g., fluorescence quenching/enhancement). Run a control without the enzyme to check for this.[3][4]
Q7: My compound appears to be a potent inhibitor, but the activity doesn't translate to cell-based assays. Why?

This is a frequent challenge and often points to issues with cell permeability or efflux.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While there are no direct reports for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, related pyrido[2,3-b][1][4]oxazine derivatives have been noted to have cellular IC50s that are a function of factors like cell permeability.[2]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). This can be tested by co-incubating your compound with a known efflux pump inhibitor.

  • Intracellular Metabolism: The compound may be rapidly metabolized inside the cell to an inactive form.

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). National Center for Biotechnology Information.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications.
  • Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry. (n.d.). Benchchem.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. (2019). RSC Publishing. Retrieved January 17, 2026, from

  • Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information.

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Technical Support Guide: Enhancing the Stability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a novel heterocyclic compound with significant potential in various research applications.[1][2] Ensuring the chemical stability of this compound in solution is paramount for obtaining reproducible and reliable experimental results. Degradation can lead to a loss of biological activity, the formation of interfering artifacts, and ultimately, the misinterpretation of data.

This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common stability challenges. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to help you diagnose and mitigate stability issues, thereby safeguarding the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Q1: My compound's activity seems to decrease over time in my aqueous assay buffer. Why is this happening?

A1: The most probable cause is hydrolytic degradation. The core structure of the molecule contains an oxazine-2,4-dione ring, which includes both a lactone (cyclic ester) and a lactam (cyclic amide) moiety.[3] These functional groups are susceptible to hydrolysis, or cleavage by water, which is often catalyzed by acidic or basic conditions in aqueous buffers. This ring-opening event alters the molecule's three-dimensional structure and almost certainly abolishes its intended biological activity.[4][5]

Q2: What is the best solvent for preparing a long-term stock solution?

A2: For long-term storage, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended.[6] These solvents lack reactive protons and have very low water content, which significantly minimizes the risk of hydrolysis. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C in tightly sealed vials to prevent moisture absorption.[7][8]

Q3: I see a precipitate forming when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This phenomenon, often called "solvent shock," occurs when the compound's solubility limit is exceeded upon rapid transfer from a high-solubility organic solvent to a low-solubility aqueous environment.[9] To prevent this, consider the following:

  • Decrease Final Concentration: The most direct solution is to lower the final working concentration in your assay.[10]

  • Stepwise Dilution: Instead of a direct large dilution, perform one or more intermediate dilutions. For example, dilute the DMSO stock into a 50:50 mixture of buffer and a co-solvent like ethanol before the final dilution into the assay buffer.[9]

  • Use of Excipients: Incorporating solubilizing agents, such as cyclodextrins, into your buffer can create inclusion complexes that enhance the aqueous solubility of hydrophobic compounds.[11]

Q4: Should I be concerned about light exposure during my experiments?

A4: Yes. Heterocyclic and aromatic compounds are often photosensitive.[6][7] Exposure to UV or even high-intensity ambient light can induce photochemical reactions, leading to degradation.[12] It is best practice to store both solid compound and solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[7] Minimize light exposure during all handling and experimental procedures.

Section 2: In-Depth Troubleshooting Guides

This section offers a more detailed analysis of common stability problems and provides structured approaches to their resolution.

Guide 2.1: Diagnosing the Root Cause of Instability

Before implementing stabilization strategies, it is crucial to confirm that chemical degradation is indeed the problem. Use the following workflow to diagnose the issue.

G start Inconsistent Experimental Results / Loss of Activity Observed check_precip Is there visible precipitation in the working solution? start->check_precip precip_yes Address Solubility Issue: - Decrease concentration - Use co-solvents - Stepwise dilution check_precip->precip_yes Yes precip_no No Precipitation check_precip->precip_no No check_storage Review Storage & Handling: - Stored at -20°C or -80°C? - Aliquoted to avoid freeze-thaw? - Protected from light? precip_no->check_storage storage_bad Improve Storage Protocol: - Store aliquots at -80°C - Use amber vials - Equilibrate before opening check_storage->storage_bad No storage_good Storage Protocol is Correct check_storage->storage_good Yes confirm_degrad Suspect Chemical Degradation. Proceed to Stability Assessment (Protocol 3.1) storage_good->confirm_degrad

Caption: Troubleshooting workflow for diagnosing instability.

Guide 2.2: Combating Hydrolytic Instability - The Critical Role of pH

Hydrolysis is the most likely degradation pathway in aqueous media. The rate of this reaction is highly dependent on the pH of the solution. The oxazine-2,4-dione ring system is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. While a full pH-rate profile for this specific molecule is not published, a general stability profile for similar heterocyclic structures can be anticipated.

Table 1: Anticipated pH Effect on Stability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

pH RangeCatalystAnticipated StabilityRecommended Buffer Systems
< 4Acid (H+)PoorAvoid (e.g., Glycine-HCl, Citrate)
4 - 6.5MinimalOptimal Citrate, Acetate, MES
7 - 8.5Neutral/Base (OH-)Moderate to PoorPhosphate (PBS), HEPES, Tris
> 8.5Base (OH-)Very PoorAvoid (e.g., Carbonate-Bicarbonate, CHES)

Causality Explained: The optimal stability is typically found in a slightly acidic pH range where the concentrations of both H+ and OH- ions are minimized. As the pH moves away from this optimal point, the rate of hydrolysis increases. It is critical to experimentally determine the ideal pH for your specific assay conditions, balancing compound stability with biological relevance.

Guide 2.3: Managing Stock Solutions - Best Practices

Proper preparation and storage of stock solutions are fundamental to ensuring the compound's integrity over the course of a research project.[6][13]

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibration: Allow the vial of lyophilized compound to reach room temperature in a desiccator before opening. This prevents condensation from introducing moisture, which can compromise the solid compound.[7][8]

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Dissolution: Add the solvent directly to the vial to achieve a high concentration (e.g., 10-50 mM). Mix gently by swirling or brief vortexing until fully dissolved. Avoid harsh agitation.[14]

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots in tightly sealed, light-protecting (amber) microcentrifuge tubes or vials.[6] The volume of each aliquot should be sufficient for a single experiment to prevent the need for repeated freeze-thaw cycles.

  • Storage: Label all aliquots clearly with the compound name, concentration, and date of preparation. Store frozen at -80°C for maximum long-term stability.[7][8]

Section 3: Experimental Protocols for Stability Assessment

To definitively understand the stability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione under your specific experimental conditions, it is essential to perform stability studies.[15]

Protocol 3.1: Forced Degradation "Stress Test"

Forced degradation studies are accelerated experiments designed to identify likely degradation pathways and validate that your analytical method can detect degradants.[16][17][18]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate 24h) prep Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) control Control (4°C, Dark) prep->control acid Acidic (Add 0.1 M HCl) prep->acid base Basic (Add 0.1 M NaOH) prep->base oxid Oxidative (Add 3% H2O2) prep->oxid thermal Thermal (60°C, Dark) prep->thermal photo Photolytic (UV Light, 254 nm) prep->photo analysis Neutralize (if needed) Dilute to 100 µg/mL Analyze by HPLC-UV control->analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Apply Stress: Aliquot this solution into separate vials for each condition as outlined in the diagram above.

  • Incubation: Incubate the samples for a set period (e.g., 24 hours).

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[19][20]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-20% degradation, which is sufficient to identify degradation products without completely consuming the parent compound.[21]

Protocol 3.2: Real-Time Stability Study in an Aqueous Buffer

This protocol assesses the compound's stability under your actual experimental conditions.

Methodology:

  • Preparation: Prepare the compound in your chosen aqueous assay buffer at the final working concentration.

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C, protected from light). Prepare an identical control sample to be stored at 4°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the test and control solutions.

  • Analysis: Immediately analyze the aliquots by a validated HPLC method to quantify the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. This will provide a quantitative measure of the compound's half-life and stability under your specific assay conditions.

Section 4: Advanced Stabilization Strategies

If instability persists even after optimizing pH and handling procedures, consider incorporating stabilizing excipients. Excipients are "inactive" substances added to a formulation to improve stability, solubility, or delivery.[22][23][24]

  • Antioxidants: If oxidative degradation is identified (e.g., in the H₂O₂ stress test), adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can protect the compound.

  • Co-solvents: For solubility challenges, incorporating biocompatible co-solvents such as polyethylene glycol (PEG) or propylene glycol can increase the aqueous solubility and prevent precipitation.

  • Chelating Agents: If trace metal ions could be catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, forming an inclusion complex that both increases aqueous solubility and protects the molecule from hydrolysis.[11]

When using any excipient, it is crucial to run appropriate vehicle controls to ensure the excipient itself does not interfere with the biological assay.[25]

Section 5: Summary of Recommendations

  • Prioritize pH: The stability of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is highly pH-dependent. Empirically determine and use the optimal pH for your buffer system, likely in the slightly acidic range (pH 4-6.5).

  • Master Your Stock: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C, protected from light and moisture.[7][8]

  • Dilute with Care: Use a stepwise dilution protocol to avoid precipitation when transferring from DMSO stock to aqueous buffers.

  • Protect from Light: At all stages—storage, handling, and experimentation—use amber vials or other light-blocking measures.[7]

  • Validate with Data: Do not assume stability. Conduct a real-time stability study under your specific experimental conditions using a quantitative method like HPLC to know for certain how long your compound remains intact.[26]

By implementing these scientifically grounded strategies, you can significantly enhance the stability of your 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione solutions, leading to more accurate, reproducible, and reliable research outcomes.

References

  • Pure Tides Therapy. (2026, January 9). Best Practices for Reconstituting and Storing Research Peptides.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Maple Research Labs. (2024, December 4). Best Practices for Research Compound Storage.
  • Hilaris Publisher. Excipients: Essential for Drug Stability and Deliver.
  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.
  • Primal Vitality. (2025, October 3). Best Practices for Handling & Storing Research Peptides.
  • BenchChem. Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
  • Guidechem. 1-benzyl-1H-pyrido[2,3-d][6][19]oxazine-2,4-dione 97484-73-6.

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharma Focus Europe.
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • BenchChem.
  • American Pharmaceutical Review. Stabilizer Excipients.
  • Maxed Out Compounds. How to Handle Research Compounds Safely.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • MedCrave. (2016, December 14).
  • BenchChem.
  • LifeTein. How to dissolve, handle and store synthetic peptides.
  • International Journal of Research in Pharmaceutical Sciences. (2020).
  • Pharmaceutical Technology. (2019, October 2).
  • BenchChem.
  • ResearchGate. (2025, August 6). Chemistry of Ring-Fused Oxazine-2,4-diones.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International.
  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?
  • National Institutes of Health.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • PubChem. 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
  • HXCHEM. 1-Benzyl-7-methyl-1h-pyrido[2,3-d][6][19]oxazine-2,4-dione/CAS:686264-90-4.

  • BenchChem.
  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • PubMed. (2023, September 12). Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework.
  • PubMed. (2000, November 17). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection.
  • BLDpharm. 1-Benzyl-1H-benzo[d][6][19]oxazine-2,4-dione.

  • BLDpharm. 1-Benzyl-2H-pyrido[2,3-d][6][19]oxazine-2,4(1H)-dione.

  • RSC Advances. (2025, August 4). Investigation for the easy and efficient synthesis of 1H-benzo[d][6][19]oxazine-2,4-diones.

  • ResearchGate. The Chemistry of Lactones and Lactams.
  • National Institutes of Health. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][6][19]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.

  • Der Pharma Chemica. Synthesis and Biological Activities of[6][19]-Oxazine Derivatives.

  • ResearchGate. (PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.

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Technical Support Center: Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this pyridoxazine dione. Below, you will find a series of troubleshooting questions and answers, detailed protocols, and mechanistic insights to enhance the success of your experiments.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the N-benzylation of the 2,3-dihydroxypyridine precursor?

Answer:

This is a frequent challenge stemming from the ambident nucleophilic nature of the 2,3-dihydroxypyridine core, which can lead to both N-alkylation and O-alkylation. The desired product results from N-alkylation, while O-alkylation at either of the hydroxyl groups leads to undesired isomers.

Root Cause Analysis:

The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Hard and soft acid-base (HSAB) theory can be a useful framework for understanding these effects. The nitrogen atom is a softer nucleophile than the oxygen atoms. Therefore, using a softer electrophile or reaction conditions that favor the softer nucleophilic center can improve N-selectivity.

Troubleshooting Protocol:

  • Optimize the Base and Solvent System:

    • For enhanced N-alkylation: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This combination generates the pyridinolate anion, and the polar aprotic solvent helps to solvate the cation, leaving the anion more available for reaction.

    • To suppress O-alkylation: Avoid using bases with hard cations like potassium carbonate (K2CO3), as these can favor O-alkylation.[1]

  • Consider the Benzylating Agent:

    • Benzyl bromide is a common choice. The leaving group can also influence selectivity.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes improve selectivity. Start the reaction at 0°C and slowly warm to room temperature.

Illustrative Diagram of Competing Pathways:

G 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine Pyridinolate Anion Pyridinolate Anion 2,3-Dihydroxypyridine->Pyridinolate Anion  Base N-Benzylation (Desired) N-Benzylation (Desired) Pyridinolate Anion->N-Benzylation (Desired)  Benzyl Bromide O-Benzylation (Side Product) O-Benzylation (Side Product) Pyridinolate Anion->O-Benzylation (Side Product)  Benzyl Bromide 1-Benzyl-3-hydroxy-2-pyridone 1-Benzyl-3-hydroxy-2-pyridone N-Benzylation (Desired)->1-Benzyl-3-hydroxy-2-pyridone 2-Benzyloxy-3-hydroxypyridine 2-Benzyloxy-3-hydroxypyridine O-Benzylation (Side Product)->2-Benzyloxy-3-hydroxypyridine

Caption: Competing N- and O-benzylation pathways.

Question 2: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes and solutions?

Answer:

Low conversion can be attributed to several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents.

Troubleshooting Protocol:

  • Reaction Time and Temperature:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.

  • Reagent Quality:

    • Ensure that the 2,3-dihydroxypyridine is pure and dry.

    • The benzyl bromide should be free of hydrobromic acid, which can be removed by passing it through a short column of basic alumina.

    • The solvent must be anhydrous, as water can quench the base and hydrolyze the benzyl bromide.

  • Order of Addition:

    • Add the base to a solution of the 2,3-dihydroxypyridine in the anhydrous solvent, and stir for a period to ensure complete deprotonation before adding the benzyl bromide dropwise.

Question 3: I am observing the formation of colored impurities in my final product. How can I prevent this and purify my compound?

Answer:

The formation of colored impurities is often a result of side reactions or decomposition, which can be exacerbated by heat or the presence of impurities in the starting materials.[2]

Troubleshooting Protocol:

  • Temperature Control:

    • Avoid excessive heating during the reaction and workup.[2]

  • Purification of Starting Materials:

    • If necessary, purify the 2,3-dihydroxypyridine and benzyl bromide before use.

  • Purification of the Final Product:

    • Recrystallization: This is often an effective method for removing colored impurities. A suitable solvent system can be determined through small-scale trials. Common choices include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Question 4: The cyclization step to form the oxazine-dione ring is not proceeding to completion. What are the critical parameters for this reaction?

Answer:

The cyclization to form the 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione likely involves the reaction of an N-benzylated pyridine precursor with a phosgene equivalent, such as triphosgene or a chloroformate. The success of this step is highly dependent on the reaction conditions.

Troubleshooting Protocol:

  • Choice of Cyclizing Agent:

    • Triphosgene is a solid and can be easier to handle than gaseous phosgene. Ensure it is used with appropriate safety precautions.

    • Ethyl chloroformate in the presence of a base is another common reagent for this type of cyclization.

  • Base and Solvent:

    • A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acid generated during the reaction.

    • Anhydrous aprotic solvents like THF or dichloromethane are suitable for this step.

  • Temperature:

    • This reaction is often performed at low temperatures (e.g., 0°C) to control the reactivity of the phosgene equivalent and minimize side reactions.

Illustrative Workflow for Troubleshooting:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Solutions Low Yield Low Yield TLC/LC-MS TLC/LC-MS Low Yield->TLC/LC-MS Impure Product Impure Product NMR Spectroscopy NMR Spectroscopy Impure Product->NMR Spectroscopy Degradation Degradation Impure Product->Degradation Incomplete Reaction Incomplete Reaction TLC/LC-MS->Incomplete Reaction Side Reactions Side Reactions NMR Spectroscopy->Side Reactions Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Side Reactions->Optimize Conditions Purify Reagents Purify Reagents Side Reactions->Purify Reagents Modify Workup Modify Workup Degradation->Modify Workup

Caption: General troubleshooting workflow.

Quantitative Data Summary

ParameterRecommended ConditionRationale
N-Benzylation
BaseSodium Hydride (NaH)Strong, non-nucleophilic base that favors N-alkylation.
SolventAnhydrous DMF or THFPolar aprotic solvents enhance the nucleophilicity of the anion.
Temperature0°C to room temperatureMinimizes side reactions and improves selectivity.
Cyclization
Cyclizing AgentTriphosgene or Ethyl ChloroformateEffective reagents for forming the oxazine-dione ring.
BaseTriethylamine or PyridineNeutralizes acid byproducts without interfering with the reaction.
SolventAnhydrous THF or DichloromethaneAprotic solvents are required for this moisture-sensitive step.
Temperature0°CControls reactivity and reduces the formation of byproducts.

References

  • Reynaud, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665.
  • Smith, J. D., et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(17), 6885–6888.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines.
  • Chen, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6543–6550.
  • ProQuest. (n.d.). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE.
  • Kocak, A., Kurbanli, S., & Malkondu, S. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ChemInform, 38(42).
  • BenchChem. (2025).
  • Li, J., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 144(32), 14616–14624.
  • O'Brien, C. J., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2139–2145.
  • Guidechem. (n.d.). 1-benzyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione 97484-73-6.

  • ResearchGate. (n.d.). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(15), 4994.
  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6543–6550.
  • PubMed. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. The Journal of Organic Chemistry, 90(23), 7809–7817.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. RSC Advances.

  • PubMed. (2008). Synthesis of substituted N-benzyl pyridones via an O- to N-alkyl migration. The Journal of Organic Chemistry, 73(17), 6885–6888.
  • Solvent-Free Benzylations of 2-Pyridone.
  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (2016). Indian Journal of Chemistry - Section B, 55B(4), 492–500.
  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
  • BenchChem. (2025). common side products in the synthesis of 3-benzylpiperidines.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
  • PubMed. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 38(10), 1799–1807.
  • BLDpharm. (n.d.). 118-48-9|1H-Benzo[d][3][4]oxazine-2,4-dione.

  • SciSpace. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1–100.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. Here, we provide a comprehensive resource complete with troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and scale-up. Our focus is on providing practical, field-proven insights to ensure successful and reproducible outcomes.

Introduction

1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a key heterocyclic scaffold with significant potential in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide will walk you through a reliable two-step synthetic pathway, highlighting critical parameters and offering solutions to common experimental hurdles.

Synthetic Pathway Overview

The synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is typically achieved in two main steps:

  • Synthesis of the precursor: 2-(benzylamino)nicotinic acid is prepared via a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and benzylamine.

  • Cyclization: The resulting 2-(benzylamino)nicotinic acid is then cyclized to form the desired 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione using a phosgene equivalent, such as triphosgene.

Synthesis_Pathway A 2-Chloronicotinic Acid + Benzylamine B 2-(Benzylamino)nicotinic Acid A->B Nucleophilic Aromatic Substitution C 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione B->C Cyclization (Triphosgene)

Caption: Overall synthetic scheme for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Benzylamino)nicotinic Acid

This procedure is adapted from established methods for the synthesis of 2-(arylamino)nicotinic acid derivatives[1][2].

Materials:

  • 2-Chloronicotinic acid

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in water.

  • To this solution, add benzylamine (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 2M HCl until a precipitate forms (typically around pH 4-5).

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(benzylamino)nicotinic acid as a solid.

ParameterRecommended Value
Solvent Water
Base Potassium Carbonate (K₂CO₃)
Reaction Temperature Reflux (~100 °C)
Reaction Time 4-6 hours
Work-up Acidification with HCl
Purification Recrystallization from Ethanol/Water
Step 2: Cyclization to 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

This step involves the use of triphosgene, a safer alternative to phosgene gas. EXTREME CAUTION must be exercised when handling triphosgene as it is highly toxic and corrosive[1][2][3][4][5]. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-(Benzylamino)nicotinic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(benzylamino)nicotinic acid (1 equivalent) and anhydrous toluene or DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the cooled suspension of the amino acid over 30-60 minutes.

  • After the addition is complete, add triethylamine or pyridine (2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterRecommended Value
Cyclizing Agent Triphosgene
Solvent Anhydrous Toluene or DCM
Base Triethylamine or Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Quenching with NaHCO₃ (aq)
Purification Column Chromatography or Recrystallization

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Cyclization A Low Yield of Precursor B Incomplete Reaction A->B C Side Product Formation A->C D Low Yield of Final Product E Reaction Stalls D->E F Formation of Impurities D->F

Caption: Common troubleshooting areas in the synthesis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Step 1: Synthesis of 2-(Benzylamino)nicotinic Acid

Q1: I am getting a very low yield of the 2-(benzylamino)nicotinic acid. What are the possible causes and solutions?

  • Possible Cause 1: Inefficient Nucleophilic Substitution. The reaction between 2-chloronicotinic acid and benzylamine may not be proceeding to completion.

    • Solution:

      • Increase Reaction Time and/or Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC until the starting material is consumed.

      • Check Purity of Starting Materials: Impurities in either 2-chloronicotinic acid or benzylamine can inhibit the reaction. Use freshly distilled benzylamine and pure 2-chloronicotinic acid.

      • Ensure Adequate Base: Potassium carbonate is crucial for neutralizing the HCl generated during the reaction. Ensure at least two equivalents are used.

  • Possible Cause 2: Product Loss During Work-up. The product might have some solubility in the acidic aqueous solution during precipitation.

    • Solution:

      • Optimize pH for Precipitation: Carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation. This is typically in the range of pH 4-5.

      • Cool Before Filtration: Ensure the mixture is thoroughly cooled in an ice bath before filtering to minimize solubility.

      • Wash with Cold Water: Use ice-cold water to wash the precipitate to reduce product loss.

Q2: My reaction seems to be incomplete even after prolonged reflux. What should I do?

  • Possible Cause: Deactivation of Nucleophile or Substrate.

    • Solution:

      • Use a Co-solvent: While water is a green solvent, adding a co-solvent like ethanol might improve the solubility of the starting materials and facilitate the reaction.

      • Consider a Different Base: A stronger base like sodium carbonate could be used, but be mindful of potential side reactions.

Step 2: Cyclization to 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Q3: The cyclization reaction is giving a low yield of the final product. What are the common pitfalls?

  • Possible Cause 1: Moisture Contamination. Triphosgene and the intermediate acyl chloride are highly sensitive to moisture, which will lead to hydrolysis and the formation of byproducts.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (nitrogen or argon).

      • Dry Starting Material: Dry the 2-(benzylamino)nicotinic acid thoroughly under vacuum before use.

  • Possible Cause 2: Inefficient Cyclization. The intramolecular ring-closing may be slow or incomplete.

    • Solution:

      • Choice of Base and Solvent: The combination of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent like toluene or DCM is critical. The base scavenges the HCl produced during the reaction.

      • Slow Addition of Reagents: Add the triphosgene and base solutions slowly at low temperatures to control the reaction rate and minimize side reactions.

Q4: I am observing the formation of significant impurities during the cyclization step. What could they be and how can I avoid them?

  • Possible Cause 1: Formation of Ureas. If any unreacted benzylamine is carried over from the first step, it can react with the phosgene equivalent to form urea byproducts.

    • Solution:

      • Purify the Precursor: Ensure the 2-(benzylamino)nicotinic acid is thoroughly purified before the cyclization step to remove any residual benzylamine.

  • Possible Cause 2: Polymerization. Phosgene and its equivalents can promote the formation of polymeric byproducts, especially at higher concentrations and temperatures.

    • Solution:

      • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.

      • Controlled Temperature: Maintain a low temperature during the addition of triphosgene and the base.

Frequently Asked Questions (FAQs)

Q1: Can I use phosgene gas directly instead of triphosgene?

While phosgene gas can be used, it is extremely hazardous and requires specialized equipment and handling procedures. Triphosgene is a solid and is considered a safer and more convenient alternative for laboratory-scale synthesis[2].

Q2: What are the key safety precautions when working with triphosgene?

Always handle triphosgene in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Be aware of its high toxicity upon inhalation and its corrosive nature. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills[1][3][4][5].

Q3: How can I effectively monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is a suitable method for monitoring both steps. For Step 1, you can monitor the disappearance of the 2-chloronicotinic acid spot. For Step 2, you can track the consumption of the 2-(benzylamino)nicotinic acid and the appearance of the product spot. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.

Q4: What is the best way to purify the final product on a larger scale?

For larger scale purification, recrystallization is often more practical than column chromatography. You will need to perform a solvent screen to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethyl acetate and hexanes or ethanol and water could be a good starting point.

Q5: Are there any alternative cyclizing agents I can use?

Yes, diphosgene (trichloromethyl chloroformate) is another liquid alternative to phosgene gas. Carbonyldiimidazole (CDI) can also be used for similar cyclization reactions, although it may require different reaction conditions.

References

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (n.d.). Retrieved January 17, 2026, from [Link]

  • TRIPHOSGENE FOR SYNTHESIS MSDS CAS No: 32315-10-9 MSDS - Loba Chemie. (2013, May 23). Retrieved January 17, 2026, from [Link]

  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. (2017, August 11). Retrieved January 17, 2026, from [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017, December 1). Retrieved January 17, 2026, from [Link]

  • Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Modifying 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione for better bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Drug Development & Optimization

Introduction: Bridging the Gap Between Potency and Efficacy

Welcome to the Technical Support Center. This guide is designed for drug development professionals tackling a common yet critical challenge: poor oral bioavailability. Our focus today is on a specific heterocyclic scaffold, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione . While compounds with this core may exhibit promising in vitro potency, their therapeutic potential can be severely limited by their inability to be efficiently absorbed into systemic circulation.

This document moves beyond simple protocols. As your application scientist, my goal is to provide a logical framework for decision-making, explaining the causality behind each strategic choice. We will explore chemical modification, analytical evaluation, and formulation tactics in a question-and-answer format designed to address the real-world problems you encounter at the bench. Every recommendation is grounded in established principles of medicinal chemistry and pharmacokinetics to ensure your efforts are both scientifically sound and resource-efficient.

Part 1: Foundational Analysis of the Core Scaffold

Before embarking on chemical modifications, a thorough understanding of the parent molecule's inherent properties is essential. This initial analysis will dictate the most logical path forward.

Q1: What are the likely bioavailability-limiting properties of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione?

Answer: Based on its structure, we can predict several potential hurdles to achieving good oral bioavailability. The primary concerns are typically solubility and permeability, which are influenced by the molecule's physicochemical properties.

Table 1: Physicochemical Properties of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Property Value Implication for Bioavailability
CAS Number 97484-73-6 Unique identifier for the parent compound.
Molecular Formula C₁₄H₁₀N₂O₃ -
Molecular Weight 254.24 g/mol Well within the limits of Lipinski's Rule of Five, suggesting size is not an issue.
Calculated LogP 1.398 Indicates moderate lipophilicity.[1] While not excessively high, the rigid, planar aromatic structure may still contribute to poor aqueous solubility due to strong crystal lattice energy.

| Structural Features | Fused heterocyclic rings, benzyl group, two carbonyl groups, one N-H analogue site (at position 1 before benzylation). | The large, relatively non-polar surface area from the benzyl and pyrido-oxazine rings can limit aqueous solubility. The carbonyl groups offer hydrogen bond acceptors, but there are no strong ionizable centers, making pH-dependent solubility enhancement unlikely. |

Causality: A drug must first dissolve in the gastrointestinal fluids to be absorbed.[2][3] Molecules with low aqueous solubility often exhibit a low dissolution rate, which becomes the rate-limiting step for absorption. Furthermore, the drug must then permeate the lipid-rich membranes of the intestinal epithelium.[4] The moderate LogP of our target compound suggests permeability may not be the primary issue, but this must be experimentally verified.

Part 2: Strategic Modifications to Enhance Bioavailability

Once the baseline properties are understood, we can devise targeted strategies. The following sections address the most common and effective approaches in a troubleshooting format.

Initial Assessment Workflow

This workflow diagram illustrates the decision-making process for selecting a bioavailability enhancement strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Modification Pathways Start Parent Compound: 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Assess Assess Physicochemical Properties (Solubility, LogP, pKa) Start->Assess Evaluate Evaluate In Vitro Permeability (e.g., PAMPA Assay) Assess->Evaluate Decision Is Bioavailability Poor? Evaluate->Decision SolubilityIssue Primary Issue: Poor Solubility Decision->SolubilityIssue Yes PermeabilityIssue Primary Issue: Poor Permeability Decision->PermeabilityIssue Yes BothIssues Issues with Both Solubility & Permeability Decision->BothIssues Yes End Proceed to In Vivo PK Studies Decision->End No Salt Strategy: Salt Formation SolubilityIssue->Salt Ionizable? Prodrug Strategy: Prodrug Synthesis SolubilityIssue->Prodrug Non-ionizable Formulation Strategy: Advanced Formulation SolubilityIssue->Formulation StructureMod Strategy: Structural Modification PermeabilityIssue->StructureMod BothIssues->Prodrug BothIssues->StructureMod Salt->End Prodrug->End Formulation->End StructureMod->End

Caption: Bioavailability Enhancement Decision Workflow.

A. Salt Formation Strategy

Q2: My compound has very low aqueous solubility. Is salt formation a viable strategy?

Answer: Yes, it is often the most effective and straightforward first strategy for ionizable compounds.[5] Salt formation can dramatically increase the dissolution rate by converting a neutral, crystalline solid into a charged species that interacts more favorably with water.[6][7]

However, looking at the structure of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, it lacks strongly acidic or basic functional groups. The pyridinic nitrogen's basicity is likely reduced by the adjacent electron-withdrawing groups. Therefore, the parent compound itself is a poor candidate for salt formation. This strategy would be more applicable to analogues where an ionizable group (e.g., a carboxylic acid or a basic amine) has been introduced.

Troubleshooting:

  • Issue: I've synthesized an analogue with a basic nitrogen, but the resulting salt is highly hygroscopic and difficult to handle.

  • Solution: This is a common issue related to the choice of counterion.[8] A screening process with a variety of counterions (e.g., HCl, sulfate, mesylate, tartrate) is essential. Different counterions will yield salts with varying properties like stability, crystallinity, and hygroscopicity. The goal is to find a salt that provides a good balance of enhanced solubility and solid-state stability.[8]

B. Prodrug Synthesis Strategy

Q3: Since my compound is not ionizable, how can I use a prodrug approach to improve its solubility?

Answer: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent compound.[9][10] This is an excellent strategy for overcoming solubility issues.[11] The core idea is to attach a temporary, highly soluble "promoiety" to the parent molecule.

For 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a potential attachment point could be derivatizing one of the carbonyl groups or, if synthetically accessible, modifying the benzyl ring. A more common approach would be to design analogues that incorporate a "handle" for prodrug attachment, such as a hydroxyl or amino group.

A classic and highly effective strategy is to create a phosphate ester prodrug.[10] The phosphate group is highly water-soluble and can be cleaved by endogenous alkaline phosphatases, which are abundant in the intestinal brush border and liver, to release the active drug.[12]

G Parent Parent Drug (R-OH) (Poorly Soluble) Prodrug Phosphate Prodrug (R-O-PO(OH)₂) (Water Soluble) Parent->Prodrug Chemical Synthesis Enzyme Alkaline Phosphatases (In Vivo) Prodrug->Enzyme Administration Active Active Drug (R-OH) (Released at Target Site) Enzyme->Active Enzymatic Cleavage

Caption: General pathway for a phosphate ester prodrug.

Troubleshooting:

  • Issue: My prodrug is successfully synthesized and is water-soluble, but in vivo studies show very low exposure of the parent drug.

  • Solution: There are two primary culprits:

    • Premature Cleavage: The prodrug might be getting cleaved in the gastrointestinal lumen before it can be absorbed.[12] This can be assessed by incubating the prodrug with simulated gastric or intestinal fluids.

    • Inefficient Cleavage: The chosen promoiety may not be a good substrate for the target enzymes in the species being tested. The rate of cleavage can be evaluated in vitro using liver microsomes or S9 fractions. If cleavage is too slow, a different linker or promoiety might be necessary.

C. Structural Modification Strategy

Q4: How can I modify the core structure to improve bioavailability without losing potency?

Answer: This is the central challenge of lead optimization. The goal is to fine-tune the physicochemical properties, particularly the balance between lipophilicity and solubility, while maintaining or improving target engagement.[4]

Key Principles:

  • Modulating Lipophilicity (LogP/LogD): While the parent compound's LogP is moderate, reducing it slightly might improve solubility.[][14] This can be achieved by replacing lipophilic groups with more polar ones. For example, modifying the benzyl group by adding polar substituents (e.g., a hydroxyl or methoxy group) or replacing it entirely with a smaller, more polar heterocycle could be beneficial.[15]

  • Improving Metabolic Stability: Heterocyclic compounds are often substrates for metabolic enzymes.[15][16] If metabolism (e.g., oxidation of the benzyl ring or the pyrido-oxazine core) is a suspected cause of low bioavailability, blocking the site of metabolism can be effective. A common tactic is the introduction of a fluorine atom at a metabolically labile position.[15]

  • Increasing Solubility: Introducing polar functional groups that can participate in hydrogen bonding can disrupt the crystal lattice and improve solubility. Consider adding groups like amides, small alcohols, or sulfones.

Troubleshooting:

  • Issue: My structural modifications improved solubility, but I lost all biological activity.

  • Solution: This indicates that the modified part of the molecule was likely essential for binding to the biological target. It is critical to use structure-activity relationship (SAR) data to guide modifications. If a crystal structure of the drug bound to its target is available, modifications should be directed away from the key binding interactions. If not, modifications should be made incrementally to probe the SAR and build a pharmacophore model.

Table 2: Comparison of Bioavailability Enhancement Strategies

Strategy Pros Cons Best For...
Salt Formation Simple, cost-effective, rapid development path.[8] Only applicable to ionizable drugs; can have stability/hygroscopicity issues.[5] Weakly acidic or basic compounds with solubility-limited absorption.
Prodrugs Broadly applicable, can significantly improve solubility and/or permeability.[2][9] Adds synthetic complexity; requires careful design for efficient in vivo cleavage.[11] Non-ionizable compounds with poor solubility or compounds needing targeted delivery.
Structural Mod. Can solve multiple issues at once (solubility, permeability, metabolism). Resource-intensive, high risk of impacting potency, requires extensive SAR. Lead optimization phase where balancing multiple ADMET properties is necessary.

| Formulation | No chemical modification needed; can use techniques like micronization or lipid-based systems.[3][17] | May not be sufficient for extremely insoluble compounds; can be complex to manufacture.[18] | Compounds where a moderate increase in bioavailability is sufficient. |

Part 3: Experimental Evaluation Protocols & Troubleshooting

Theoretical modifications must be validated by robust experimental data. This section provides an overview of key assays.

Q5: What in vitro assays should I use as a primary screen for my newly synthesized compounds?

Answer: A combination of solubility and permeability assays is the best starting point. For permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput, low-cost initial screen.[19][20]

PAMPA assesses a compound's ability to passively diffuse across an artificial lipid membrane.[21] This provides a clean measure of transcellular permeability without the complexities of active transporters or efflux pumps.[22]

G cluster_0 In Vitro Screening Cascade Start New Chemical Entity (NCE) Solubility Kinetic Solubility Assay Start->Solubility PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 Metabolism Microsomal Stability Assay Caco2->Metabolism Decision Candidate for In Vivo PK? Metabolism->Decision

Caption: A typical in vitro screening cascade for ADME properties.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.

  • Assembly: The filter plate is placed on top of the donor plate, such that the lipid-coated membrane is in contact with the drug solution.

  • Acceptor Plate: The filter plate/donor plate assembly is then placed into a 96-well acceptor plate containing fresh buffer.

  • Incubation: The entire "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours). During this time, the compound diffuses from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Table 3: General Interpretation of In Vitro Permeability Data

Assay Papp (cm/s) Permeability Classification Interpretation
PAMPA > 5 x 10⁻⁶ High Passive diffusion is unlikely to be a barrier to absorption.[19]
1 - 5 x 10⁻⁶ Medium Passive diffusion may be moderate.
< 1 x 10⁻⁶ Low Poor passive permeability is a likely issue.
Caco-2 (A→B) > 10 x 10⁻⁶ High Good absorption expected.

| | < 2 x 10⁻⁶ | Low | Poor absorption expected. |

Q6: My PAMPA results show high permeability, but in vivo bioavailability is still low. What's wrong?

Answer: This is a classic diagnostic scenario. Since PAMPA only measures passive diffusion, a good result here effectively rules out poor membrane permeability as the problem.[22] This points towards other biological barriers that are not modeled in the PAMPA assay. The most likely culprits are:

  • Active Efflux: The compound is being actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp). This can be confirmed using a Caco-2 cell assay, where an efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[22]

  • Poor Solubility/Dissolution: The drug is permeable, but so little of it dissolves in the gut that there is no significant concentration gradient to drive absorption.

  • High First-Pass Metabolism: The drug is absorbed from the gut but is then extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.[23] This can be investigated with an in vitro liver microsomal stability assay.

Q7: How do I definitively measure bioavailability in an animal model?

Answer: The gold standard for determining oral bioavailability (F) is an in vivo pharmacokinetic (PK) study.[24][25] This involves administering the drug to an animal model (typically rats or mice) via two different routes in a crossover study design.[26]

  • Intravenous (IV) Administration: The drug is given directly into the bloodstream. The resulting plasma concentration-time curve gives an Area Under the Curve (AUC_iv), which represents 100% systemic exposure.

  • Oral (PO) Administration: The drug is given by oral gavage. The plasma concentration-time curve gives an AUC_po.

Bioavailability (F) is then calculated as:

F (%) = (AUC_po / AUC_iv) x (Dose_iv / Dose_po) x 100

A well-designed PK study provides essential parameters like clearance, half-life, and volume of distribution, which are critical for further drug development.[23][24]

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Validation & Comparative

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling: A Comparative Framework for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and Established EGFR/HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Kinase Inhibitor Landscape

Protein kinases, as central regulators of cellular signaling, have become premier targets in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases.[2][3][4] However, the journey from a novel chemical entity to a validated therapeutic is fraught with challenges, demanding rigorous characterization and objective comparison against existing standards.

This guide addresses the characterization of a novel compound, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione , a heterocyclic molecule with a scaffold suggestive of potential kinase-modulating activity.[5][6] As this is an early-stage compound with limited publicly available biological data, this document will serve as a comprehensive framework for its evaluation. We will outline the essential experimental workflows and comparative analyses required, using a panel of well-characterized, clinically relevant kinase inhibitors—Gefitinib , Erlotinib , and Lapatinib —as benchmarks. These comparators were selected for their established roles as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), frequent targets in cancer therapy.[7][8][9][10]

Our objective is to provide researchers, scientists, and drug development professionals with a logical, experimentally-grounded roadmap for assessing a novel inhibitor's potency, selectivity, and cellular efficacy, thereby contextualizing its potential within the competitive landscape.

Section 1: Foundational Principles of Kinase Inhibition & The Comparator Panel

The therapeutic efficacy of a kinase inhibitor is defined by its ability to modulate the activity of its target kinase(s) with high potency and selectivity. Most SMKIs are ATP-competitive, binding to the highly conserved ATP pocket in the kinase domain. This shared binding site presents a significant challenge: achieving selectivity to avoid off-target effects that can lead to toxicity.

Our Comparator Panel: EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs)

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are critical drivers of cell proliferation, survival, and differentiation.[10] Their dysregulation is a hallmark of many cancers. We will use the following inhibitors as benchmarks:

  • Gefitinib (Iressa®): A selective, reversible, first-generation inhibitor of EGFR tyrosine kinase.[7][11][12] It is particularly effective in cancers harboring activating mutations in the EGFR kinase domain.[13]

  • Erlotinib (Tarceva®): A reversible, first-generation TKI that, like Gefitinib, potently inhibits EGFR.[8][14][15] It functions by competing with ATP for the binding site on the intracellular domain of EGFR, blocking signal transduction.[16]

  • Lapatinib (Tykerb®): A reversible, dual TKI that targets both EGFR and HER2.[9][10][17] By acting on the intracellular domain, it provides a distinct mechanism from monoclonal antibodies like trastuzumab, which target the extracellular domain.[9][10][17] This dual inhibition can block a broader range of signaling and overcome certain resistance mechanisms.[18]

The signaling cascade affected by these inhibitors is illustrated below.

EGFR_HER2_Pathway EGFR/HER2 Signaling Cascade and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS RAS EGFR->RAS Dimerization & Autophosphorylation HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors Gefitinib Erlotinib Lapatinib Inhibitors->EGFR Inhibit Kinase Domain Inhibitors->HER2 (Lapatinib)

Caption: EGFR/HER2 signaling pathways inhibited by the comparator TKIs.

Section 2: A Proposed Workflow for Characterizing 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

To determine if our novel compound is a kinase inhibitor and to understand its profile, a multi-stage approach is required. This workflow ensures that resources are directed efficiently, from broad screening to specific, hypothesis-driven assays.

Inhibitor_Characterization_Workflow Experimental Workflow for Novel Kinase Inhibitor Profiling Start Novel Compound (1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione) Screen Step 1: Broad Kinase Panel Screen (e.g., >200 kinases at a fixed concentration) Start->Screen Hit_Ident Step 2: Hit Identification & Confirmation Identify primary kinase targets Screen->Hit_Ident IC50_Biochem Step 3: Biochemical IC50 Determination Generate dose-response curves for confirmed hits Hit_Ident->IC50_Biochem Cell_Assay Step 4: Cellular Potency & Selectivity Assay (e.g., Cell viability, Target phosphorylation) IC50_Biochem->Cell_Assay Comparison Step 5: Comparative Data Analysis Benchmark against established inhibitors Cell_Assay->Comparison Conclusion Validated Profile: Potency, Selectivity, Cellular Efficacy Comparison->Conclusion

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the gold standard for determining potency (IC50) and is essential for establishing a direct interaction between the inhibitor and its putative target, independent of cellular complexity.[19]

Methodology:

  • Preparation:

    • Prepare a stock solution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in assay buffer. Also, prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Reconstitute purified, recombinant target kinase (e.g., EGFR, HER2) and its corresponding peptide or protein substrate in a kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Reaction Incubation:

    • In a 384-well plate, add the kinase to each well (except "no enzyme" controls).

    • Add the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding ATP. A common method uses radiolabeled [γ-³³P]ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[20][21]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Quantification:

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement & Proliferation Assay

Causality: While a biochemical assay confirms enzyme inhibition, a cell-based assay is critical to determine if the compound can penetrate the cell membrane, engage its target in a complex physiological environment, and elicit a functional downstream effect (e.g., inhibiting cell growth).

Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., HCC827 for mutant EGFR, SK-BR-3 for HER2 overexpression).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and the comparator inhibitors (Gefitinib, Erlotinib, Lapatinib) in cell culture medium.

    • Treat the cells with the compounds for a specified duration (typically 72 hours for proliferation assays). Include a vehicle control (DMSO).

  • Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

    • After the incubation period, add the viability reagent (e.g., MTT) to each well.

    • Incubate as per the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50).

Section 3: Comparative Data Analysis

The ultimate goal is to position the novel compound relative to the established benchmarks. This is achieved by comparing key quantitative metrics in a structured format.

Comparative Potency and Selectivity Profile

The table below presents known biochemical IC50 values for our comparator inhibitors against their primary targets. Once 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is profiled using Protocol 1, its data can be added to this table for a direct, quantitative comparison.

InhibitorPrimary Target(s)IC50 (nM) vs. EGFR (WT)IC50 (nM) vs. HER2Data Source
Gefitinib EGFR~2-37>10,000[11]
Erlotinib EGFR~2>10,000[14]
Lapatinib EGFR, HER2~10.8~9.8[10][17]
1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione TBDExperimental DataExperimental DataInternal

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and can vary between studies. The values presented are representative.

Interpreting the Comparison:

  • Potency: A lower IC50 value indicates higher potency. How does the novel compound's IC50 against its primary target(s) compare to the benchmarks?

  • Selectivity: A truly comprehensive analysis would involve screening against a wide panel of kinases. A selective inhibitor will have a significantly lower IC50 for its intended target(s) compared to other kinases. For example, Gefitinib and Erlotinib are highly selective for EGFR over HER2.[8][11] Lapatinib is a dual inhibitor, showing similar potency against both.[17][22] Where does our novel compound fit on this spectrum? Is it a highly selective inhibitor, a dual inhibitor, or a multi-kinase inhibitor?

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the initial characterization and comparative analysis of a novel potential kinase inhibitor, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione . By following a logical workflow—from broad screening to specific biochemical and cellular assays—and by benchmarking against clinically relevant inhibitors like Gefitinib, Erlotinib, and Lapatinib, researchers can build a comprehensive profile of their compound. This process is fundamental to understanding its mechanism of action, defining its therapeutic potential, and making informed decisions in the drug discovery pipeline. The true value of any new SMKI lies not just in its raw potency, but in the unique combination of potency, selectivity, and cellular activity that differentiates it from the established players in the field.

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A Comparative Analysis of Pyrido[2,3-d]oxazine-2,4-dione Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of pyrido[2,3-d]oxazine-2,4-dione analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance as precursors to biologically active molecules. As direct comparative studies on the bioactivity of substituted 1H-pyrido[2,3-d]oxazine-2,4-dione analogs are limited, this guide will focus on the well-documented derivatives, primarily pyrido[2,3-d]pyrimidinediones, to infer the impact of substitutions on the parent scaffold.[1] We will delve into their applications as inhibitors of key oncological targets, including Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and eukaryotic Elongation Factor-2 Kinase (eEF-2K).

The Pyrido[2,3-d]oxazine-2,4-dione Scaffold: A Versatile Synthetic Intermediate

The 1H-pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, is a pivotal heterocyclic scaffold in medicinal chemistry. Its structural analogy to isatoic anhydride, with a nitrogen atom in the pyridine ring, imparts unique chemical properties that make it a valuable precursor for a diverse range of nitrogen-containing heterocyclic compounds.[2] The reactivity of the anhydride moiety allows for facile derivatization through nucleophilic attack, providing a versatile platform for combinatorial chemistry and the generation of compound libraries for biological screening.

The primary utility of 1H-pyrido[2,3-d]oxazine-2,4-dione lies in its reaction with primary amines. This reaction proceeds through a ring-opening acylation followed by an intramolecular cyclization to yield N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones or pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, depending on the nature of the amine. This synthetic strategy offers a straightforward and modular approach to a class of compounds that have been successfully explored as inhibitors of various protein kinases and other therapeutic targets.

Comparative Analysis of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs as Kinase and PARP Inhibitors

The true potential of the pyrido[2,3-d]oxazine-2,4-dione scaffold is realized in its derivatives. By systematically modifying the substituents on the pyrido[2,3-d]pyrimidine core, researchers have developed potent and selective inhibitors for various therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Mutations in EGFR are a key driver in the progression of non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of EGFR tyrosine kinase inhibitors (TKIs). A comparative analysis of these analogs reveals key structural features that govern their potency and selectivity.

One study detailed the design and synthesis of novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors, with several compounds demonstrating potent anti-proliferative effects against EGFR-mutated NSCLC cell lines. For instance, compound 7f from this series exhibited impressive potency, with IC50 values comparable to the clinically approved drug Osimertinib.

Compound IDTarget Cell LineIC50 (µM)Reference
Analog A (7f) HCC827 (EGFR ex19del)0.09
H1975 (EGFR L858R/T790M)0.89
A549 (WT-EGFR)1.10
Osimertinib (Control) H1975 (EGFR L858R/T790M)~0.015

Structure-Activity Relationship Insights:

The potent activity of these analogs can be attributed to key interactions within the EGFR kinase domain. Molecular docking studies suggest that the di-fluorophenyl group engages the glycine-rich loop, while substituents on the pyridine ring form crucial interactions in the front pocket. Maintaining essential hinge region interactions is also critical for effective target engagement. The general SAR for pyrido[2,3-d]pyrimidine-based EGFR inhibitors suggests that substitutions at the N-1 and N-3 positions of the pyrimidine ring, as well as on the pyridine ring, significantly influence potency and selectivity.

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Pyrido[2,3-d]pyrimidine-4-one analogs have shown potential as PARP-1 inhibitors.

While specific IC50 values for PARP-1 inhibition by pyrido[2,3-d]pyrimidine-4-one analogs are not extensively detailed in the provided results, their anticancer activity in cell lines like A-549 suggests a potential mechanism involving PARP-1 inhibition.[1] For comparison, the established PARP inhibitor Talazoparib exhibits potent PARP trapping and enzymatic inhibition.

Compound IDTargetIC50 (nM)Reference
Pyrano[2,3-d]pyrimidine Analog S7 PARP-13.61[5]
Olaparib (Control) PARP-15.77[5]
Talazoparib (Competitor) PARP1Potent Trapping[3]

Structure-Activity Relationship Insights:

For PARP inhibitors based on related scaffolds like pyrano[2,3-d]pyrimidine-2,4-dione, the presence of a heterocycle fused to the core structure appears to enhance potency.[5] This suggests that exploring various substitutions on the pyridine ring of the pyrido[2,3-d]pyrimidine scaffold could lead to the discovery of potent PARP-1 inhibitors.

eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibitors

eEF-2K is an atypical serine/threonine kinase that has emerged as a potential target in oncology. A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been synthesized and screened for inhibitory activity against eEF-2K.

Compound IDTargetIC50 (nM)Reference
Compound 6 eEF-2K420[6]
Compound 9 eEF-2K930[6]

Structure-Activity Relationship Insights:

Structural modifications at three regions (R1, R2, and R3) of the pyrido[2,3-d]pyrimidine scaffold were explored. The study found that an ethyl group at R1, a CONH2 group at R2, and a cyclopropyl group at R3 were optimal for inhibitory activity. The pyridine ring and the CONH2 group were identified as essential for the activity of the studied compounds.[6]

Experimental Protocols

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

The synthesis of the 1H-pyrido[2,3-d]oxazine-2,4-dione scaffold is a critical first step. A common and effective method involves the cyclization of 2-aminonicotinic acid.

Protocol:

  • Starting Material: 2-aminonicotinic acid.

  • Reagent: A phosgene equivalent such as diphosgene or triphosgene.

  • Solvent: An inert, anhydrous solvent (e.g., tetrahydrofuran, dioxane).

  • Procedure:

    • Suspend 2-aminonicotinic acid in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add the phosgene equivalent dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

    • Upon completion, the product is typically isolated by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

  • Critical Parameters: Strict moisture control is essential to prevent hydrolysis of the anhydride product. All glassware should be oven-dried, and anhydrous solvents must be used.

Synthesis of 1,3-Disubstituted-pyrido[2,3-d]pyrimidine-2,4-diones

The conversion of 1H-pyrido[2,3-d]oxazine-2,4-dione to its pyrimidinedione derivatives is a key transformation.

Protocol:

  • Starting Material: 1H-Pyrido[2,3-d]oxazine-2,4-dione and a primary amine.

  • Solvent: A suitable solvent such as ethanol, DMF, or acetic acid.

  • Procedure:

    • Dissolve or suspend 1H-pyrido[2,3-d]oxazine-2,4-dione in the chosen solvent.

    • Add the primary amine to the reaction mixture.

    • Heat the reaction mixture under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature, which often results in the precipitation of the product.

    • Isolate the product by filtration, wash with a suitable solvent, and purify if necessary (e.g., by recrystallization or column chromatography).

In Vitro Kinase Inhibition Assay (EGFR)

A common method to assess the inhibitory activity of compounds against EGFR is a continuous-read kinase assay.

Protocol:

  • Enzyme and Substrate: Use recombinant human EGFR (wild-type or mutant) and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide).

  • Assay Buffer: A typical buffer consists of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

  • Procedure:

    • Pre-incubate the EGFR enzyme in a 384-well plate with serially diluted test compounds in DMSO for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Monitor the reaction kinetics by measuring the change in fluorescence over time using a plate reader (e.g., λex360/λem485).

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Synthetic and Signaling Pathways

To better understand the relationships between the precursor, its derivatives, and their biological targets, the following diagrams illustrate the key synthetic route and a representative signaling pathway.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidinediones 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Pyrido_Oxazine_Dione 1H-Pyrido[2,3-d]oxazine-2,4-dione 2-Aminonicotinic_Acid->Pyrido_Oxazine_Dione Phosgene Equivalent Pyrido_Pyrimidine_Dione N-Substituted Pyrido[2,3-d]pyrimidinedione Pyrido_Oxazine_Dione->Pyrido_Pyrimidine_Dione Ring Opening & Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Pyrido_Pyrimidine_Dione

Caption: Synthetic pathway from 2-aminonicotinic acid to N-substituted pyrido[2,3-d]pyrimidinediones.

G cluster_1 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization_Phosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization_Phosphorylation->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization_Phosphorylation Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine analog.

Conclusion and Future Directions

The 1H-pyrido[2,3-d]oxazine-2,4-dione scaffold is a highly valuable building block in medicinal chemistry, providing efficient access to a diverse range of biologically active pyrido[2,3-d]pyrimidinedione derivatives. The comparative analysis of these analogs demonstrates that strategic substitutions on the core ring system can lead to potent and selective inhibitors of key cancer targets, including EGFR, PARP-1, and eEF-2K.

Future research in this area should focus on:

  • Direct evaluation of substituted 1H-pyrido[2,3-d]oxazine-2,4-dione analogs: While their primary role is as synthetic intermediates, a systematic evaluation of their inherent biological activities could reveal novel pharmacological properties.

  • Expansion of the chemical space: Further exploration of diverse substitutions on the pyrido[2,3-d]pyrimidine scaffold is warranted to improve potency, selectivity, and pharmacokinetic properties.

  • Combination therapies: Investigating the synergistic effects of these inhibitors with other anticancer agents could lead to more effective treatment strategies.

By leveraging the synthetic versatility of the pyrido[2,3-d]oxazine-2,4-dione scaffold and a deep understanding of the structure-activity relationships of its derivatives, researchers can continue to develop novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved January 17, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved January 17, 2026, from [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel Pyrido[4,3-e][3][4][7]triazino[3,2-c][3][4][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of[3][8]-Oxazine Derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2H-Pyrido[2,3-d][3][8]oxazine-2,4(1H)-dione, 1-[(1S) - CROCHEM. (n.d.). Retrieved January 17, 2026, from https://www.crochem.com/cas/686265-01-0

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Analysis of the Structure-Activity Relationship (SAR) for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The pyrido[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic framework of significant interest in medicinal chemistry due to its structural relation to purines and its potential for diverse pharmacological activities.[1] While direct and extensive research on 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives is emerging, a wealth of knowledge can be synthesized from structurally analogous series to construct a predictive Structure-Activity Relationship (SAR) model. This guide provides a comparative analysis of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and other N-benzylated bioactive molecules, to elucidate the probable impact of structural modifications on biological efficacy. We will dissect the role of the core scaffold, the N1-benzyl group, and substitutions on the pyridine ring to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this promising scaffold.

The Pyrido[2,3-d]oxazine-2,4-dione Scaffold: A Privileged Core

The fusion of a pyridine ring with a 1,3-oxazine-2,4-dione creates a rigid, planar heterocyclic system that presents multiple points for hydrogen bonding and electrostatic interactions, making it an attractive starting point for inhibitor design. The general structure of the core molecule, 1-benzyl-1H-pyrido[2,3-d][2][3]oxazine-2,4-dione, has a molecular formula of C₁₄H₁₀N₂O₃.[4]

Derivatives of related fused heterocyclic systems like pyrido[2,3-d]pyrimidines have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5] This versatility underscores the potential of the pyrido[2,3-d]oxazine scaffold as a template for developing targeted therapeutic agents.

Rationale for N1-Benzylation

The introduction of a benzyl group at the N1 position serves several critical functions in drug design. It can:

  • Enhance Lipophilicity: The aromatic benzyl group increases the molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing oral bioavailability.

  • Introduce π-π Stacking Interactions: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a target protein's binding pocket, thereby increasing binding affinity.

  • Provide a Vector for Modification: The benzyl ring itself can be substituted with various functional groups to fine-tune electronic properties, steric hindrance, and metabolic stability, allowing for systematic SAR exploration. Studies on other N-benzyl derivatives have shown that this position is crucial for modulating antimicrobial and other biological activities.[6]

Comparative SAR Analysis: Insights from Analogous Scaffolds

To build a predictive SAR model, we will compare experimental data from closely related molecular series. The key is to understand how specific structural changes in different parts of the molecule influence a desired biological outcome, such as anticancer or antimicrobial activity.

Modifications on the Core Heterocycle

Insights from related pyrido[2,3-b][2][7]oxazine and pyrido[2,3-d]pyrimidine derivatives reveal critical substitution points on the pyridine portion of the ring system.

ScaffoldSubstitution PositionSubstituent(s)Biological Target/ActivityKey SAR InsightReference
Pyrido[2,3-b][2][7]oxazine Pyridine RingDi-fluorophenyl groupEGFR Kinase (Anticancer)Engages the glycine-rich loop, enhancing binding affinity.[2][8]
Pyrido[2,3-b][2][7]oxazine Pyrimidine Ring (analogue)Trifluoromethyl groupEGFR Kinase (Anticancer)Improves metabolic stability and lipophilicity.[2]
Pyrido[2,3-d]pyrimidine Pyrimidine Ring (analogue)Phenylamino at C2, Phenyl at C6Anti-HCV ActivityPotent activity profile observed with these specific substitutions.[1]
Pyrido[2,3-d]pyrimidine C7-Aryl groupElectron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl) groupsCytotoxicity (Anticancer)Substitutions at the para-position of the C7-phenyl ring showed higher cytotoxicity than doxorubicin.[3]

These findings suggest that the pyridine ring of the 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold is a critical area for modification. Introducing substituted aryl groups or specific functional groups could significantly modulate target engagement and overall potency.

The Influence of the N1-Benzyl Group Substituents

The true power of the N1-benzyl moiety lies in its capacity for modification. By analyzing SAR studies of other N-benzylated heterocycles, we can project how substitutions on this ring will impact activity.

ScaffoldBenzyl Ring SubstitutionBiological Target/ActivityKey SAR InsightReference
1-Benzyl-1H-pyrazole 2,4-dichloroRIP1 Kinase (Necroptosis)Dichloro substitution led to a potent inhibitor (Kd = 0.078 µM).[9]
1-Benzyl-piperidine None (unsubstituted)Acetylcholinesterase (AChE)The unsubstituted benzyl group is a core component of highly potent AChE inhibitors like Donepezil.[10]
1-Benzyl-1H-1,2,3-triazole 4-fluoro on an attached phenylamino ringTubulin Polymerization (Antimitotic)A fluoro group at the para-position of a distal phenyl ring resulted in the most potent compound in the series.[11]

From this comparative data, it is evident that halogen substitutions (e.g., chloro, fluoro) on the benzyl ring are a common and effective strategy for enhancing binding affinity, likely through favorable halogen bonding or by altering the electronic nature of the ring.

Proposed SAR Model for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Based on the comparative analysis, we can construct a hypothetical SAR model to guide future drug design efforts. This model highlights key molecular "hotspots" for modification.

Caption: Proposed SAR hotspots for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives.

Interpretation of the SAR Model:

  • Oxazine-2,4-dione Core (Red): This region is likely crucial for establishing key hydrogen bonds with target proteins. Modifications here should be approached with caution as they could abolish activity.

  • N1-Benzyl Ring (Yellow): This is a primary site for optimization. Based on analogous compounds, introducing electron-withdrawing groups, particularly halogens at the 2, 4, or 5 positions, is a promising strategy to enhance potency.[9]

  • Pyridine Ring (Blue): Positions C6, C7, and C8 are prime locations for introducing substituents to modulate pharmacokinetics (solubility, metabolism) and pharmacodynamics (target binding). Attaching substituted aryl groups at C7, as seen in related scaffolds, could lead to significant gains in cytotoxic activity.[3]

Experimental Protocols for Biological Evaluation

To validate the SAR predictions, rigorous and reproducible experimental testing is essential. Below is a standard protocol for determining the in vitro anticancer activity of newly synthesized derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary test for anticancer drug screening.[2]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of ~5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions. A series of dilutions is prepared in culture media, and cells are treated with these varying concentrations (e.g., from 0.01 µM to 100 µM). Control wells receive media with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the DMSO control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is calculated by plotting viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start seed_cells Seed Cancer Cells in 96-Well Plates start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_compounds Treat Cells with Compound Dilutions incubate_24h->treat_compounds incubate_48h Incubate 48-72h (Drug Action) treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This guide establishes a foundational, predictive SAR model for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives by synthesizing data from analogous heterocyclic systems. The analysis strongly suggests that the N1-benzyl and C7 positions are key loci for chemical modification to enhance biological activity. Halogenation of the benzyl ring and the introduction of substituted aryl moieties on the pyridine core represent high-priority strategies for the design of next-generation compounds.

The proposed SAR framework, however, remains hypothetical until validated by empirical data. The immediate next steps should involve the synthesis of a focused library of derivatives based on these insights, followed by rigorous biological evaluation using standardized protocols such as the MTT assay. Such studies will be instrumental in confirming these predictions and paving the way for the development of novel and potent therapeutic agents based on this versatile scaffold.

References

  • Title: Novel pyrido[2,3-b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC Source: NIH URL:

  • Title: An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold | Request PDF Source: ResearchGate URL
  • Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][3]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: MDPI URL:

  • Title: Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC Source: PubMed Central URL
  • Title: Novel pyrido[2,3- b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: PubMed URL:

  • Title: 1-benzyl-1H-pyrido[2,3-d][2][3]oxazine-2,4-dione 97484-73-6 Source: Guidechem URL:

  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed URL
  • Title: (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)
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  • Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

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Validating the Cellular Targets of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's cellular targets are paramount. This process not only elucidates the mechanism of action but also anticipates potential off-target effects, ultimately determining the therapeutic trajectory of a compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular targets of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound with potential pharmacological activity. The strategies outlined herein are designed to be a self-validating system, employing a multi-pronged approach to ensure the robustness of the findings.

The pyrido[2,3-d]oxazine-2,4-dione scaffold is a known pharmacophore present in compounds with a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] However, the specific cellular interactors of the 1-Benzyl derivative remain to be fully characterized. This guide will, therefore, present a logical workflow, starting from unbiased target identification to rigorous, hypothesis-driven validation.

A Multi-Faceted Strategy for Target Validation

A robust target validation strategy should not rely on a single experimental approach. Instead, a combination of orthogonal methods is necessary to build a compelling case for a specific molecular target. Our proposed workflow integrates proteomics, biophysical, and cell-based assays to provide a holistic view of the compound's cellular interactions.

Caption: Workflow for CETSA coupled with Mass Spectrometry.

Trustworthiness of the Approach: Performing CETSA in intact cells provides a more physiologically relevant environment, as it accounts for factors like cell permeability and intracellular concentrations.

[3]### Part 2: Validation and Confirmation of Putative Targets

Following the identification of a list of putative targets from the unbiased screens, the next crucial phase is to validate these interactions using orthogonal, hypothesis-driven methods.

Biophysical Validation of Direct Binding

To confirm a direct interaction between the compound and a putative target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. T[4]hese methods provide quantitative data on binding affinity and kinetics.

Technique Principle Data Obtained Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized protein.Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time analysis, requires small amounts of protein.Requires immobilization of the protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement, provides thermodynamic data.Requires larger amounts of protein and compound.
Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step. C[4]ETSA, this time using a targeted approach with Western blotting, is an excellent tool for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione or a vehicle control for a specified time.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

[5][6]#### Functional Cellular Assays

The final and most compelling piece of evidence for target validation comes from demonstrating that the compound's effect on cellular function is mediated through its interaction with the putative target.

Kinase Profiling: Given that a significant portion of the "druggable" genome consists of kinases, it is prudent to assess the compound's activity against a panel of kinases. S[7][8][9]everal commercial services offer comprehensive kinase profiling, providing data on the compound's selectivity and potency. T[3][10]his is particularly relevant if any of the putative targets identified are kinases.

Reporter Gene Assays: If the putative target is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can be a powerful tool to assess the functional consequences of target engagement. T[11][12][13]hese assays typically involve a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

[14][15]Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the responsive element for the pathway of interest and a control plasmid expressing a different luciferase for normalization.

  • Compound Treatment: After transfection, treat the cells with 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione at various concentrations.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. A change in the normalized luciferase activity indicates modulation of the signaling pathway.

Target Knockdown/Knockout: To definitively link the compound's activity to a specific target, experiments using RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be performed. I[4]f the cellular phenotype induced by the compound is diminished or abolished in cells where the target protein is knocked down or knocked out, it provides strong evidence for on-target activity.

Conclusion

The validation of a small molecule's cellular targets is a rigorous and multi-faceted process that is essential for advancing a compound through the drug discovery pipeline. By employing a combination of unbiased target identification methods, biophysical validation of direct binding, confirmation of cellular target engagement, and functional cellular assays, researchers can build a robust and compelling case for the mechanism of action of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This systematic and self-validating approach will provide the necessary confidence to guide future lead optimization and preclinical development.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Proteomics & Mass Spectrometry Facility, University of Lausanne. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • GeneBio Systems. (n.d.). Reporter Assays. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities between protein families mean that even highly optimized small molecules can interact with unintended biological targets. These "off-target" interactions are a double-edged sword; they can lead to unforeseen toxicities, which are a primary cause of late-stage clinical failures, or they can unveil novel therapeutic opportunities through polypharmacology.[1][2] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of a robust and successful drug development program.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione , a novel heterocyclic compound. While the specific biological targets of this molecule are still under investigation, its structural motif, shared by a class of compounds with diverse biological activities, suggests a potential interaction with protein kinases.[5][6][7][8][9] For the purpose of this illustrative guide, we will hypothesize that its primary target is a key oncogenic kinase, "Kinase-X" . Our objective is to objectively compare its on-target potency with its activity against a broad spectrum of other kinases and essential safety-related targets.

The Rationale for a Proactive Cross-Reactivity Strategy

A front-loaded approach to off-target profiling is critical. Early identification of potential liabilities allows for medicinal chemistry efforts to mitigate these interactions, thereby "designing out" toxicity before significant resources are invested.[10] Conversely, identifying a specific and desirable off-target profile can inform new therapeutic indications or combination strategies.[11][12] Our comparative analysis will be built upon a tiered screening cascade designed to provide a holistic view of the selectivity of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Part 1: Kinase Selectivity Profiling — A Kinome-Wide View

The human kinome comprises over 500 protein kinases, making it one of the largest and most therapeutically relevant target families.[13] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] Consequently, a comprehensive assessment of a kinase inhibitor's selectivity is paramount.

Experimental Approach: Competition Binding Assay (KINOMEscan®)

To obtain a broad view of kinase selectivity, a competition binding assay platform, such as KINOMEscan®, is an industry-standard approach.[14][15][16] This technology measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases. The results are typically reported as the dissociation constant (Kd) or as a percent of control, providing a quantitative measure of interaction.[15]

G

Comparative Data: Kinase Selectivity Profile

The following table presents hypothetical data for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione against its primary target, Kinase-X, and a selection of representative off-target kinases from different families.

TargetKinase FamilyOn-Target/Off-TargetDissociation Constant (Kd) (nM)Selectivity Ratio (Kd Off-Target / Kd On-Target)
Kinase-X Tyrosine KinaseOn-Target 15 -
Kinase-YTyrosine KinaseOff-Target35023.3
Kinase-Z (Mutant)Tyrosine KinaseOff-Target>10,000>667
Ser/Thr Kinase AAGC FamilyOff-Target1,20080.0
Ser/Thr Kinase BCAMK FamilyOff-Target8,500566.7
Lipid Kinase CLipid KinaseOff-Target>10,000>667

Interpretation: The hypothetical data demonstrates that 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a potent inhibitor of its primary target, Kinase-X. It exhibits moderate selectivity against Kinase-Y, a closely related tyrosine kinase, but shows excellent selectivity (>500-fold) against kinases from other families. This profile suggests a relatively clean kinase selectivity, though the activity on Kinase-Y warrants further investigation in cellular models.

Part 2: Broader Off-Target Liability and Safety Pharmacology

Beyond the kinome, a comprehensive cross-reactivity assessment must include key targets implicated in common drug-induced toxicities.[3][17] This "safety pharmacology" core battery typically includes assays for Cytochrome P450 (CYP) enzyme inhibition and hERG channel blockade, as mandated by regulatory agencies like the FDA.[3][18][19]

Cytochrome P450 (CYP) Inhibition Profile

CYP enzymes are crucial for the metabolism of most clinically used drugs.[20][21] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), potentially causing severe adverse effects.[18][22]

This assay quantifies the concentration of a test compound required to inhibit 50% of the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[22]

  • System Preparation: Human liver microsomes, which contain a full complement of CYP enzymes, are used as the enzyme source.[21][22]

  • Incubation: The test compound (at various concentrations) is pre-incubated with the microsomes and an NADPH regenerating system to initiate metabolic activity.

  • Substrate Addition: A specific, isoform-selective probe substrate is added to the reaction.[22]

  • Metabolite Formation: The reaction proceeds, allowing the CYP enzyme to convert the substrate to a specific metabolite.

  • Reaction Quenching: The reaction is stopped, typically by adding a solvent like acetonitrile.

  • Analysis: The amount of metabolite formed is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[21][22]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to calculate percent inhibition. An IC50 value is determined by fitting the data to a dose-response curve.

hERG Potassium Channel Blockade

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[19][23] Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[19][24] Therefore, hERG screening is a critical safety assessment for all new drug candidates.[17][19]

Automated patch clamp systems provide a higher-throughput method to measure ion channel activity that is comparable to the gold-standard manual patch clamp.[19][23]

  • Cell Culture: A stable cell line (e.g., HEK293) expressing the hERG channel is cultured and prepared for the assay.[23]

  • Cell Plating: Cells are plated onto a specialized microfluidic chip.

  • Patching: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the chip, isolating a patch of the membrane for electrical recording.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[25]

  • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.

  • Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated.[25]

G

Comparative Data: Safety and Liability Profile

This table summarizes the hypothetical cross-reactivity data for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione against these critical off-targets, compared to its on-target potency.

Target ClassSpecific TargetAssay TypeResult (IC50 or % Inh @ 10µM)Therapeutic Index (Off-Target IC50 / On-Target IC50)
Primary Target Kinase-X Biochemical IC50 = 25 nM *-
CYP1A2Microsomal Inhibition> 50 µM> 2000
CYP2C9Microsomal Inhibition22 µM880
CYP450 EnzymesCYP2C19Microsomal Inhibition> 50 µM> 2000
CYP2D6Microsomal Inhibition45 µM1800
CYP3A4Microsomal Inhibition18 µM720
Cardiac Ion ChannelhERGAutomated Patch Clamp31 µM1240
GPCRs/OtherPanel of 44 targetsRadioligand Binding< 50% Inh @ 10µM for all targetsN/A

*Note: IC50 value is used here for direct comparison with other inhibition assays. It is assumed to be reasonably close to the Kd for this analysis.

Interpretation: The compound demonstrates a favorable safety profile in these primary assays. The IC50 values for all tested CYP isoforms and the hERG channel are significantly higher than the on-target IC50, with therapeutic indices well over 100-fold. A general rule of thumb considers a >100-fold window between on-target potency and hERG activity to be a low risk for QT prolongation. Furthermore, the lack of significant activity in a broad receptor panel suggests a low probability of off-target effects mediated by common GPCRs, ion channels, and transporters.

Conclusion and Forward Look

This comparative guide outlines a foundational strategy for characterizing the cross-reactivity of a novel compound, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. Based on our hypothetical data, the compound exhibits a promising selectivity profile, with potent on-target activity and a wide therapeutic window against key safety-related off-targets.

The journey, however, does not end here. These in vitro findings must be validated in more physiologically relevant systems. The next logical steps would include:

  • Cellular Assays: Confirming on-target and off-target activity in cell-based models to assess the impact of cell permeability and engagement in a biological context.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models, which provides the ultimate test of its therapeutic potential and integrated safety profile.[4]

By systematically building a comprehensive selectivity and safety profile from the outset, researchers can make more informed decisions, de-risk their programs, and ultimately accelerate the development of safer, more effective medicines.

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A Comparative Efficacy Analysis of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the putative therapeutic agent, 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, with established Poly (ADP-ribose) polymerase (PARP) inhibitors currently in clinical use. While direct and extensive biological data for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione is emerging, its structural similarity to pyrido[2,3-d]pyrimidine-4-one analogs, which have demonstrated PARP-1 inhibitory activity, positions it as a compound of significant interest in the field of oncology and DNA repair-targeted therapies.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential mechanism of action, and a framework for evaluating its efficacy against leading PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

Introduction: The Rationale for Targeting PARP in Oncology

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Poly (ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3] In the context of oncology, a therapeutic strategy known as "synthetic lethality" has proven highly effective. This approach exploits the vulnerabilities of cancer cells that have pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is crucial for repairing double-strand DNA breaks (DSBs).[4]

Mutations in genes such as BRCA1 and BRCA2, which are critical for HR, render cancer cells heavily reliant on PARP-mediated SSB repair for survival.[5] Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, collapse into toxic DSBs.[6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[7] This selective killing of cancer cells while sparing healthy cells with intact HR pathways forms the cornerstone of PARP inhibitor therapy.[6]

Mechanism of Action: PARP Inhibition and the Concept of "PARP Trapping"

The primary mechanism of action of PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity.[8] By binding to the NAD+ binding site of PARP, these small molecules prevent the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage.[8]

However, a more nuanced and potent mechanism, termed "PARP trapping," has been identified for several clinical PARP inhibitors.[6][9] This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of a break.[3] These trapped complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, leading to replication fork collapse and the formation of lethal DSBs.[6][10] The PARP trapping potency varies among different inhibitors and is considered a key determinant of their clinical efficacy.[11][12] Talazoparib, for instance, is known to be a particularly potent PARP trapper.[6][9]

Below is a diagram illustrating the dual mechanism of PARP inhibitors:

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR-Deficient) DNA_SSB_Normal Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation DNA_SSB_Normal->PARP_Activation_Normal BER_Pathway Base Excision Repair (BER) PARP_Activation_Normal->BER_Pathway DNA_Repair_Normal DNA Repair BER_Pathway->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor DNA_SSB_Cancer->PARP_Inhibitor PARP_Inhibition Catalytic Inhibition PARP_Inhibitor->PARP_Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Failed_HR_Repair Failed HR Repair (due to BRCA1/2 mutation) DSB_Formation->Failed_HR_Repair Apoptosis Apoptosis Failed_HR_Repair->Apoptosis

Figure 1: Dual mechanism of PARP inhibitors in cancer cells.

Comparative Efficacy of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and Known PARP Inhibitors

A direct comparison of the efficacy of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione with established PARP inhibitors requires rigorous experimental evaluation. The following table outlines the key parameters that should be assessed and provides a framework for comparison with publicly available data for Olaparib, Rucaparib, Niraparib, and Talazoparib.

Parameter 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Olaparib Rucaparib Niraparib Talazoparib
PARP-1 IC50 (nM) To be determined~5~1.4~3.8 (PARP-1), ~2.1 (PARP-2)~0.57
PARP Trapping Potency To be determinedModerateModerateLow to ModerateHigh
Approved Indications N/AOvarian, Breast, Pancreatic, Prostate CancerOvarian, Prostate CancerOvarian, Fallopian Tube, Peritoneal CancerBreast, Prostate Cancer
Common Adverse Events To be determinedNausea, fatigue, anemiaNausea, fatigue, increased creatinineThrombocytopenia, anemia, nauseaAnemia, fatigue, nausea

Experimental Protocols for Efficacy Evaluation

To ascertain the therapeutic potential of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a PARP inhibitor, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP-1 and PARP-2 enzymes.

Methodology:

  • Assay Principle: A common method is a chemiluminescent or fluorescent-based assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP.[13][14]

  • Reagents: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA, biotinylated NAD+, histone proteins, streptavidin-HRP conjugate, and a chemiluminescent substrate.[13]

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing PARP enzyme, activated DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding biotinylated NAD+.

    • After incubation, wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of PARP inhibition against the log concentration of the test compound.

PARP_Inhibition_Assay Start Start Coat_Plate Coat 96-well plate with histone proteins Start->Coat_Plate Add_Reagents Add PARP enzyme, activated DNA, and test compound Coat_Plate->Add_Reagents Initiate_Reaction Add biotinylated NAD+ Add_Reagents->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Wash Wash plate Incubate->Wash Add_Detection Add streptavidin-HRP and chemiluminescent substrate Wash->Add_Detection Measure Measure luminescence Add_Detection->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for a PARP enzymatic inhibition assay.

Objective: To quantify the ability of the test compound to trap PARP on DNA in living cells.

Methodology:

  • Assay Principle: This can be assessed using techniques like the proximity ligation assay (PLA) to detect chromatin-trapped PARP1.[11]

  • Cell Lines: Use a panel of cell lines, including those with and without HR defects (e.g., BRCA1/2 mutant and wild-type).

  • Procedure:

    • Treat cells with the test compound.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies specific for PARP-1 and a marker of chromatin (e.g., histone H3).

    • Add PLA probes that will generate a fluorescent signal when the two target proteins are in close proximity.

    • Visualize and quantify the fluorescent signals using microscopy.

  • Data Analysis: A higher fluorescent signal indicates greater PARP trapping.

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the test compound, particularly in HR-deficient cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known HR status (e.g., BRCA1/2 mutated, wild-type) and normal cell lines.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of the test compound for 72-96 hours.

    • Add the viability reagent and measure absorbance or luminescence.

  • Apoptosis Assay (e.g., Annexin V/PI staining):

    • Treat cells with the test compound.

    • Stain with Annexin V-FITC and propidium iodide (PI).

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Determine the IC50 for cell viability and quantify the percentage of apoptotic cells.

In Vivo Efficacy Studies

Objective: To assess the anti-tumor efficacy of the test compound in a preclinical animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) bearing xenografts of human cancer cell lines with HR defects (e.g., BRCA1/2 mutant breast or ovarian cancer).[11][15]

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) daily for a specified period.

    • Measure tumor volume and body weight regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Pharmacokinetic and pharmacodynamic studies can also be conducted to assess drug exposure and target engagement in the tumors.

Conclusion

The pyrido[2,3-d]oxazine-2,4-dione scaffold represents a promising starting point for the development of novel PARP inhibitors. A thorough and systematic evaluation of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, following the experimental framework outlined in this guide, is crucial to determine its potential as a clinically viable therapeutic agent. By comparing its efficacy and safety profile with established PARP inhibitors, the scientific community can gain valuable insights into its therapeutic window and potential advantages. The ultimate goal is to expand the arsenal of targeted therapies for cancers with DNA repair deficiencies, offering new hope to patients with these challenging malignancies.

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A Methodological Framework for Benchmarking 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione Against the Clinical Standard, Osimertinib, for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of EGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated through activating mutations, becomes a potent driver of oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The development of targeted tyrosine kinase inhibitors (TKIs) against EGFR has revolutionized treatment for patients with EGFR-mutated NSCLC.

Osimertinib (Tagrisso®) represents the pinnacle of this development as a third-generation, irreversible EGFR-TKI.[4][5][6] It was specifically engineered to be highly selective for both common sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which was the primary mechanism of failure for first- and second-generation TKIs.[4][5][7][8] A key advantage of osimertinib is its ability to spare wild-type (WT) EGFR, leading to a more manageable toxicity profile compared to its predecessors.[5][8]

While osimertinib has demonstrated significant clinical efficacy, the eventual development of acquired resistance—often through mechanisms like the EGFR C797S mutation or activation of bypass pathways—necessitates a continued search for novel inhibitors.[4][9][10] This guide introduces 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione , a novel chemical entity whose biological activity and potential as an EGFR inhibitor are currently not publicly documented. The purpose of this document is to establish a rigorous, scientifically-validated framework for its head-to-head comparison against the clinical benchmark, osimertinib.

This guide will provide researchers, scientists, and drug development professionals with the detailed experimental protocols and logical framework required to comprehensively characterize 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione and determine its potential place in the therapeutic landscape.

Part 1: Biochemical Potency and Selectivity Profiling

The foundational step in characterizing any potential kinase inhibitor is to determine its direct enzymatic inhibitory activity and selectivity. This is accomplished through in vitro biochemical assays using purified, recombinant kinase domains.

Rationale for Experimental Design: We must assess the compound's potency against the primary targets (sensitizing and resistance-conferring EGFR mutations) and its selectivity against wild-type EGFR. High potency against mutant EGFR and low potency against WT EGFR is the desired profile for a third-generation inhibitor, as this predicts a wide therapeutic window. We will therefore measure the half-maximal inhibitory concentration (IC50) against a panel of key EGFR variants.

Table 1: Comparative Biochemical Potency (IC50) of Osimertinib vs. 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione
EGFR VariantOsimertinib IC50 (nM)1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione IC50 (nM)
WT EGFR480 - 1865[5]To be determined
Exon 19 Del< 15[5]To be determined
L858R< 15[5]To be determined
L858R + T790M< 15[5]To be determined
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust and high-throughput method for determining IC50 values.[11][12]

Materials:

  • Recombinant human EGFR enzymes (WT, Exon 19 Del, L858R, L858R/T790M)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds: Osimertinib and 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, non-binding microtiter plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare 11-point serial dilutions of each test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Preparation: Prepare a master mix containing the specific recombinant EGFR enzyme and the poly(Glu, Tyr) substrate in the kinase reaction buffer.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to each well of the compound-containing plate. Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific EGFR variant to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope model using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Inhibitors Plate Dispense Inhibitors into 384-well Plate Compound->Plate Enzyme Recombinant EGFR + Substrate Mix AddEnzyme Add Enzyme/Substrate Mix Enzyme->AddEnzyme ATP_sol ATP Solution AddATP Initiate Reaction with ATP Incubate @ 30°C ATP_sol->AddATP Plate->AddEnzyme AddEnzyme->AddATP AddADP_Glo Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) AddATP->AddADP_Glo AddDetection Convert ADP to Light Signal (Kinase Detection Reagent) AddADP_Glo->AddDetection Read Read Luminescence AddDetection->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for a biochemical EGFR kinase assay using ADP-Glo™.

Part 2: Cell-Based Efficacy and Antiproliferative Activity

While biochemical assays measure direct target engagement, cell-based assays are critical for evaluating a compound's ability to inhibit EGFR signaling within a complex biological system and translate that inhibition into an antiproliferative effect.

Rationale for Experimental Design: We will use a panel of NSCLC cell lines with well-defined EGFR mutation statuses.

  • PC-9: Harbors an Exon 19 deletion and is sensitive to first- and third-generation inhibitors.

  • H1975: Carries both the L858R activating mutation and the T790M resistance mutation. It is resistant to first-generation TKIs but sensitive to osimertinib.[5][8] This is a crucial test for any new-generation inhibitor.

  • A549: An EGFR wild-type lung cancer cell line used to assess selectivity and potential off-target toxicity.[13]

The primary endpoint will be the Growth Inhibition 50 (GI50), the concentration of the drug that causes a 50% reduction in cell proliferation.

Table 2: Comparative Cell-Based Proliferation (GI50) of Osimertinib vs. 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Cell LineEGFR StatusOsimertinib GI50 (nM)1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione GI50 (nM)
PC-9Exon 19 Del10 - 25To be determined
H1975L858R + T790M15 - 50To be determined
A549Wild-Type> 5,000To be determined
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Materials:

  • NSCLC cell lines (PC-9, H1975, A549)

  • Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds: Osimertinib and 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a "no cell" background control.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Execution:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Part 3: Mechanistic Validation of Downstream Signaling Inhibition

To confirm that the observed antiproliferative effects are a direct result of EGFR pathway inhibition, we must analyze the phosphorylation status of key downstream signaling proteins.

Rationale for Experimental Design: EGFR activation triggers two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway, both of which promote cell survival and proliferation.[1][14][15][16] Western blotting allows for the direct visualization and semi-quantification of the phosphorylation (activation) status of EGFR itself, as well as key nodes in these pathways like AKT and ERK. A potent and on-target inhibitor should reduce the phosphorylation of these proteins.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Procedure:

  • Cell Treatment: Seed H1975 cells in 6-well plates and grow until they reach ~70-80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Incubation: Treat the cells with vehicle (DMSO), osimertinib, or 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione at various concentrations (e.g., 1x, 5x, and 10x their respective GI50 values) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (ERK1/2)

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Treatment with an effective inhibitor like osimertinib will show a dose-dependent decrease in the signals for p-EGFR, p-AKT, and p-ERK, while the levels of total proteins and the loading control remain unchanged. The results for 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione will directly reveal its ability to modulate this critical signaling axis.

cluster_inhibitors cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits Phosphorylation CompoundX 1-Benzyl-1H-pyrido [2,3-d]oxazine-2,4-dione CompoundX->EGFR Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

EGFR signaling and points of TKI intervention.

Conclusion and Interpretation of Comparative Data

This guide provides a comprehensive, multi-tiered strategy for benchmarking the novel compound 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione against osimertinib. The data generated from these experiments will allow for a robust, evidence-based assessment of its potential.

  • Biochemical Data (Table 1): The IC50 values will define the raw potency and selectivity of the new compound. An ideal profile would show IC50 values in the low nanomolar range for mutant EGFR, comparable to or better than osimertinib, coupled with an IC50 for WT EGFR that is at least 100-fold higher, indicating a strong selectivity.

  • Cell-Based Data (Table 2): The GI50 values will demonstrate the compound's efficacy in a relevant biological context. Potent activity in H1975 cells would be a key finding, suggesting it can overcome the T790M resistance mutation. A large differential between GI50 values in mutant vs. wild-type cell lines will confirm its cellular selectivity.

  • Mechanistic Data (Western Blot): This experiment provides the definitive link between target engagement and cellular effect. A clear, dose-dependent reduction in p-EGFR, p-AKT, and p-ERK phosphorylation would confirm an on-target mechanism of action, mirroring that of osimertinib.

Should 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione demonstrate a promising profile—potent and selective inhibition of clinically relevant EGFR mutants—further investigation into its activity against other resistance mutations (e.g., C797S), its pharmacokinetic properties, and its efficacy in in vivo xenograft models would be warranted.[17][18]

References

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A Senior Application Scientist's Guide to Bioisosteric Replacement in Pyrido[2,3-d]oxazine-2,4-diones: From Reactive Intermediates to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the pyrido[2,3-d]oxazine-2,4-dione scaffold and its bioisosteric replacements, with a particular focus on the widely successful transformation to pyrido[2,3-d]pyrimidine-2,4-diones. We will explore the causality behind this strategic replacement, present supporting experimental data for key derivatives, and provide detailed protocols to empower your own discovery programs.

The Pyrido[2,3-d]oxazine-2,4-dione Scaffold: A Versatile but Unstable Starting Point

The 1H-pyrido[2,3-d]oxazine-2,4-dione, an analogue of isatoic anhydride, serves as a highly valuable synthetic intermediate.[1] Its utility stems from the inherent reactivity of the cyclic anhydride moiety, which readily undergoes ring-opening reactions with nucleophiles. This reactivity, however, is also its primary liability in a physiological context. The anhydride is susceptible to hydrolysis, rendering the scaffold itself generally unsuitable as a stable pharmacophore.

The primary and most fruitful application of this scaffold is its conversion into more stable and biologically active heterocyclic systems. The most prominent of these is the pyrido[2,3-d]pyrimidine-2,4-dione core, which has proven to be a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[2]

The Pyrido[2,3-d]pyrimidine-2,4-dione: A Superior Bioisosteric Replacement

The replacement of the O1 atom in the oxazine ring with a substituted nitrogen atom (N1) to form the pyrido[2,3-d]pyrimidine-2,4-dione represents a classic and highly effective bioisosteric replacement. This single-atom substitution fundamentally alters the molecule's properties for the better.

Key Advantages of the Pyrimidine Core:

  • Enhanced Stability: The resulting uracil-like ring is significantly more resistant to hydrolysis compared to the anhydride of the oxazine, a critical feature for oral bioavailability and in vivo efficacy.

  • A New Vector for SAR: The introduction of a substituent at the N1 position provides an additional vector for chemical modification, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

  • Proven Biological Activity: This scaffold is at the heart of numerous potent inhibitors of various kinases, including the eukaryotic elongation factor-2 kinase (eEF-2K), a promising target in oncology.[3]

The conceptual relationship and synthetic conversion underscore the power of this bioisosteric switch.

G cluster_0 Pyrido[2,3-d]oxazine-2,4-dione cluster_1 Bioisosteric Replacement cluster_2 Key Improvements Oxazine Oxazine Scaffold (Reactive Intermediate) Pyrimidine Pyrimidine Scaffold (Stable & Active Core) Oxazine->Pyrimidine Ring Transformation (e.g., with R-NH2) Stability Increased Stability Pyrimidine->Stability SAR New SAR Vector (R group) Pyrimidine->SAR Activity Potent Biological Activity Pyrimidine->Activity

Caption: Bioisosteric transformation from oxazine to pyrimidine scaffold.

Comparative Performance: Pyrido[2,3-d]pyrimidine-2,4-diones as eEF-2K Inhibitors

The true value of this bioisosteric replacement is demonstrated by the potent biological activity of the resulting compounds. A notable study by Edupuganti et al. explored a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[3][4] Their findings provide a clear structure-activity relationship (SAR) and highlight the scaffold's potential.

Table 1: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs [3][4]

Compound IDR¹ (at N1)R³ (at N3)R⁷ (at C7)eEF-2K IC₅₀ (nM)
6 (A-484954) CyclopropylEthyl-CONH₂420
9 CyclopropylPropyl-CONH₂930
12 EthylEthyl-H>10,000
15 EthylEthyl-CONH₂1,700
16 PropylPropyl-CONH₂1,400

Analysis of Experimental Data:

  • The C7-Amide is Crucial: A comparison between compound 12 (R⁷ = -H) and compound 15 (R⁷ = -CONH₂) reveals that the carboxamide group at the C7 position is essential for potent inhibitory activity. Its removal leads to a complete loss of activity at concentrations up to 10 µM.

  • N1-Substitution Influences Potency: The nature of the substituent at the N1 position significantly impacts potency. The small, rigid cyclopropyl group in compound 6 is preferred over the more flexible ethyl and propyl groups of compounds 15 and 16 , respectively.

  • N3-Substituent Tolerance: While the ethyl group at the N3 position in the lead compound 6 provides high potency, slight increases in alkyl chain length (e.g., propyl in compound 9 ) are tolerated, albeit with a twofold decrease in activity.

Beyond the Pyrimidine: Other Potential Bioisosteric Replacements

While the conversion to a pyrido[2,3-d]pyrimidine-2,4-dione is the most validated strategy, other bioisosteric replacements for the 1,3-oxazine-2,4-dione moiety can be envisioned, drawing from established principles in medicinal chemistry. These alternatives could offer different physicochemical properties, such as altered hydrogen bonding capacity, polarity, and metabolic stability.

Potential Bioisosteres for the 1,3-Oxazine-2,4-dione Ring:

  • Thiazine Analogue: Replacing the O1 with a sulfur atom would yield a pyrido[2,3-d][4][5]thiazine-2,4-dione. This would increase lipophilicity and could alter ring conformation.

  • Triazine Analogue: Introducing an additional nitrogen atom could lead to pyrido[2,3-d][4][5][6]triazine-2,4-dione derivatives. This would increase polarity and introduce an additional hydrogen bond acceptor.

  • Open-Ring Analogues: Cleavage of the O1-C2 bond could lead to N-acyl aminonicotinic acid derivatives. While more flexible, these might serve as valuable tool compounds to probe the importance of the constrained cyclic conformation.

G cluster_0 Potential Bioisosteres Parent Pyrido[2,3-d]oxazine -2,4-dione Pyrimidine Pyrimidine-dione (Validated) Parent->Pyrimidine Replace O with NR Thiazine Thiazine-dione (Hypothetical) Parent->Thiazine Replace O with S Triazine Triazine-dione (Hypothetical) Parent->Triazine Replace CH with N

Caption: Validated and hypothetical bioisosteres of the oxazine ring.

Experimental Protocols

To facilitate the application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of the key scaffolds.

Protocol 1: Synthesis of 1H-Pyrido[2,3-d][4][5]oxazine-2,4-dione (Isatoic Anhydride Analogue)

This protocol is based on established methods for the synthesis of isatoic anhydrides from aminobenzoic acids.[7]

  • Starting Material: 2-aminonicotinic acid.

  • Step 1: Carbamate Formation. To a solution of 2-aminonicotinic acid (1.0 eq) in aqueous sodium carbonate at 0 °C, add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify with HCl to precipitate the Cbz-protected aminonicotinic acid.

  • Step 2: Cyclization. Suspend the Cbz-protected acid (1.0 eq) in thionyl chloride (10 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Remove the excess thionyl chloride under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the 1H-pyrido[2,3-d][4][5]oxazine-2,4-dione.

Protocol 2: Synthesis of 7-Carboxamido-pyrido[2,3-d]pyrimidine-2,4-dione Derivatives (e.g., Compound 6)

This protocol is adapted from the work of Edupuganti et al. and represents the key bioisosteric transformation.[4]

G A 6-Amino-1,3-disubstituted Uracil C Intermediate HCl Salt A->C React with B Vilsmeier Reagent (DMF, Oxalyl Chloride) B->C E Final Product: Pyrido[2,3-d]pyrimidine-2,4-dione C->E Cyclize with D Cyanoacetamide, Et3N D->E

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine-2,4-diones.

  • Starting Material: 6-Amino-1-cyclopropyl-3-ethyluracil.

  • Step 1: Vilsmeier Reagent Formation. To a solution of dimethylformamide (1.1 eq) in dichloromethane, add oxalyl chloride (1.1 eq) dropwise at approximately 10 °C. Stir the mixture for 30 minutes at room temperature.

  • Step 2: Reaction with Uracil. Add the 6-amino-1-cyclopropyl-3-ethyluracil (1.0 eq) to the Vilsmeier reagent suspension and stir for an additional 30 minutes.

  • Step 3: Cyclization. Remove the volatiles under reduced pressure. To the crude intermediate, add ethanol, triethylamine (3.0 eq), and cyanoacetamide (1.2 eq). Reflux the mixture for 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the desired 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide.

Conclusion and Future Outlook

The bioisosteric replacement of the reactive O1 atom in the pyrido[2,3-d]oxazine-2,4-dione scaffold with a substituted nitrogen atom is a validated and powerful strategy for generating stable, biologically active pyrido[2,3-d]pyrimidine-2,4-diones. The experimental data for eEF-2K inhibitors clearly demonstrates that this transformation not only confers necessary drug-like properties but also opens up new avenues for structure-activity relationship exploration. Researchers in drug development should view the pyrido[2,3-d]oxazine-2,4-dione not as an endpoint, but as a versatile gateway to a class of compounds with significant therapeutic potential. Future work should focus on exploring the less-common bioisosteric replacements, such as the thiazine and triazine analogues, to further expand the chemical space and uncover novel biological activities.

References

  • Edupuganti, R., Wang, Q., Tavares, C. D. J., Chitjian, C. A., Bachman, J. L., Ren, P., Anslyn, E. V., & Dalby, K. N. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4745–4753. [Link][4]

  • Edupuganti, R., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link][3]

  • Jadhav, S. B., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link][2]

  • Koufaki, M., & Papazafiri, P. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. National Institutes of Health. [Link][7]

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A Head-to-Head Comparison of Benzoxazine and Pyrido-oxazine Cores: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the choice of the core scaffold is a pivotal opening move, dictating the trajectory of a molecule's potency, selectivity, and pharmacokinetic profile. Among the pantheon of "privileged scaffolds," the six-membered oxazine heterocycles are notable for their presence in a range of biologically active compounds.[1][2] This guide provides an in-depth, head-to-head comparison of two closely related yet functionally distinct cores: the benzoxazine and the pyrido-oxazine scaffolds. We will dissect their fundamental structural differences, navigate their synthetic pathways, and translate these molecular nuances into practical, data-driven insights for researchers, scientists, and drug development professionals.

The Core Distinction: A Single Atom's Influence

The fundamental difference between a benzoxazine and a pyrido-oxazine lies in the aromatic ring fused to the oxazine core. A benzoxazine features a benzene ring, whereas a pyrido-oxazine incorporates a pyridine ring. This substitution of a single carbon atom for a nitrogen atom introduces profound changes to the electronic landscape and physicochemical properties of the entire molecule.

  • Basicity and Solubility: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the pyrido-oxazine core. This allows for salt formation and, more importantly, introduces a key hydrogen bond acceptor site, which can significantly enhance aqueous solubility—a critical hurdle in drug development.

  • Electronic Nature: The electron-withdrawing nature of the pyridine nitrogen atom decreases the electron density of the fused aromatic ring. This can influence the molecule's susceptibility to metabolic enzymes, potentially altering its metabolic fate compared to the more electron-rich benzene ring of the benzoxazine core.

  • Binding Interactions: The hydrogen bond accepting capability of the pyridine nitrogen provides an additional, highly directional interaction point for binding to biological targets, such as the hinge region of a kinase. This can be a decisive factor in achieving high potency and selectivity.

G cluster_0 Core Structures cluster_1 Key Physicochemical Consequences Benzoxazine Benzoxazine (Fused Benzene Ring) Basicism Basicism Pyrido_oxazine Pyrido-oxazine (Fused Pyridine Ring) Basicity Basicity & pKa Pyrido_oxazine->Basicity Introduces basic N atom H_Bonding Hydrogen Bonding Pyrido_oxazine->H_Bonding Adds H-bond acceptor Metabolism Metabolic Profile Pyrido_oxazine->Metabolism Alters sites of metabolism (e.g., N-oxidation) Solubility Aqueous Solubility Basicity->Solubility Increases H_Bonding->Solubility Increases Binding Target Interactions H_Bonding->Binding Enables specific directional binding

Figure 1: The structural divergence of benzoxazine and pyrido-oxazine cores and its impact on key drug-like properties.

Navigating the Synthetic Landscape

The construction of both scaffolds typically relies on the robust and versatile Mannich reaction, involving a phenolic precursor, a primary amine, and formaldehyde.[3] While the overarching strategy is similar, the specific nuances of the starting materials necessitate distinct experimental considerations.

Experimental Protocol: Synthesis of a Generic 1,3-Benzoxazine

The synthesis of 1,3-benzoxazines is a well-established, often high-yielding, one-pot procedure. The reaction's simplicity and the broad availability of substituted phenols and primary amines make this scaffold highly accessible.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted phenol (1.0 eq.), the primary amine (1.0 eq.), and paraformaldehyde (2.2 eq.).

  • Solvent Addition: Add a suitable solvent, such as toluene or 1,4-dioxane, to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Thermal Reflux: Heat the reaction mixture to reflux (typically 90-110 °C). The reaction is monitored for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product is purified by silica gel column chromatography.

Experimental Protocol: Synthesis of a Generic Pyrido-oxazine

The synthesis of pyrido-oxazines requires careful management of the reactive pyridine ring. The starting materials are hydroxypyridines, which can present challenges in terms of reactivity and potential side reactions due to the ring nitrogen.

  • Reactant Preparation: Dissolve the selected hydroxypyridine isomer (e.g., 3-hydroxy-2-aminopyridine, 1.0 eq.) and the primary amine (1.0 eq.) in a solvent mixture, such as ethanol/water.[4]

  • Formaldehyde Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux. The pyridine nitrogen can act as an internal base, but in some cases, the addition of a mild acid or base catalyst may be required to optimize the reaction. Monitor the reaction closely by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the product may precipitate directly from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is subjected to an extractive work-up.

  • Purification: Due to the increased polarity, purification may require a more polar solvent system during silica gel chromatography (e.g., gradients of methanol in dichloromethane).

G cluster_synthesis Comparative Synthetic Workflow Start Starting Materials: - Phenol / Hydroxypyridine - Primary Amine - Formaldehyde Reaction Mannich Condensation (Thermal Reflux) Start->Reaction Considerations Key Consideration: For Pyrido-oxazine, manage reactivity of pyridine nitrogen. Reaction->Considerations Workup Work-up & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product Purification->Product G cluster_kinase Kinase Active Site cluster_inhibitors Inhibitor Binding Modes Hinge Kinase Hinge Region (e.g., Met N-H) Hydrophobic Hydrophobic Pocket Benzoxazine Benzoxazine Inhibitor Benzoxazine->Hydrophobic Hydrophobic & π-stacking Pyrido_oxazine Pyrido-oxazine Inhibitor Pyrido_oxazine->Hinge Crucial Hydrogen Bond (N···H-N) Pyrido_oxazine->Hydrophobic Hydrophobic & π-stacking

Figure 3: Conceptual binding modes illustrating the advantage of the pyrido-oxazine core's intrinsic hydrogen bond acceptor for kinase inhibition.

Conclusion: A Strategic Choice

The decision to employ a benzoxazine versus a pyrido-oxazine core is a strategic one, deeply rooted in the objectives of the specific drug discovery project.

  • The benzoxazine core offers synthetic simplicity and a higher degree of lipophilicity, making it a suitable starting point for targets dominated by hydrophobic interactions or when exploring chemical space where increased solubility is not an initial priority.

  • The pyrido-oxazine core is a more sophisticated scaffold, offering built-in handles to address aqueous solubility and to form potent, directional hydrogen bonds with a biological target. It is an outstanding choice when targeting protein families like kinases, where such interactions are often a prerequisite for high-affinity binding.

By understanding the fundamental chemical differences and their downstream consequences on synthesis and biological performance, drug discovery teams can make more informed, rational decisions, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

A Researcher's Guide to the Proper Disposal of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

In the absence of explicit data, this protocol is grounded in the foundational principles of chemical safety and hazardous waste management established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][6][7] It is imperative to treat this compound as potentially hazardous and to follow your institution's specific Chemical Hygiene Plan (CHP) and consult with your Environmental Health and Safety (EHS) department.[7][8][9]

Part 1: Pre-Disposal Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is the critical first step. This involves evaluating the known structural components of the molecule to infer potential risks.

Structural Components of Concern:

ComponentChemical StructurePotential Hazards & Rationale
Pyrido[2,3-d][1][2]oxazine-2,4-dione Core Heterocyclic Aromatic SystemHeterocyclic compounds can have varied toxicological profiles. The presence of nitrogen and oxygen atoms can influence reactivity and biological activity. The parent compound, 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione, is classified with hazard statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.
Benzyl Group C₆H₅CH₂–The benzylic position is known for its enhanced reactivity.[10][11] While the benzyl group itself is relatively stable, it can undergo oxidation.[11][12] Compounds containing benzyl groups should be handled with care, considering potential for reactivity.[12][13]

Given the lack of specific toxicological data for the full compound[3][4], it must be handled as a substance with unknown toxicity. Standard operating procedures for particularly hazardous substances should be considered.[9]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable. This protocol mandates the following to minimize exposure risk during all handling and disposal steps.

  • Engineering Controls: All handling of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). If working with solutions, consult a glove compatibility chart for the specific solvent being used.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: While a fume hood is the primary control, if there is a risk of generating significant aerosols or dust outside of a hood, a NIOSH-approved respirator may be necessary, as determined by your institution's EHS department.[1]

Part 3: Step-by-Step Disposal Workflow

Disposal of chemical waste is a regulated process.[6][14][15] Never dispose of this compound down the drain or in the regular trash.[6][16] The following workflow ensures compliance with federal and local regulations.

Proper segregation is the cornerstone of safe chemical waste management.[1] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

  • Solid Waste: Collect pure, unadulterated 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, and any lab debris (e.g., weigh boats, contaminated gloves, wipes) in a dedicated solid chemical waste container.

  • Liquid Waste (Non-Halogenated): If the compound is in a non-halogenated organic solvent (e.g., ethanol, acetone, ethyl acetate), collect it in a container designated for non-halogenated organic waste.

  • Liquid Waste (Halogenated): If the compound is in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container specifically for halogenated organic waste.

The choice of container is crucial to prevent leaks and reactions.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure the container material is compatible with the solvent if it is a liquid waste.[16][17]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[18]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][15][16]

Accurate and complete labeling is a strict regulatory requirement.[2][19]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[2][19]

  • The full, unambiguous chemical name: "1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione" . Avoid abbreviations or formulas.[6]

  • For liquid waste, list all constituents, including solvents, with their approximate percentages.

  • An indication of the hazards (e.g., "Irritant," "Handle with Care - Toxicity Unknown").[2]

  • The date when waste was first added to the container (accumulation start date).

Laboratories are designated as Satellite Accumulation Areas (SAAs), which are specific locations at or near the point of waste generation.[2][6]

  • Designate the SAA: Store the labeled waste container in your lab's designated SAA. This area must be under the direct control of laboratory personnel.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[16]

  • Segregate Incompatibles: Ensure the waste is not stored near incompatible materials. While specific reactivity data is unavailable, as a general precaution, store it away from strong oxidizing and reducing agents.

The logical flow for preparing waste for disposal is illustrated below.

Gcluster_prepWaste Preparation WorkflowAStep 1: Segregate Waste(Solid, Halogenated, Non-Halogenated)BStep 2: Select Compatible Container(HDPE/Glass, <90% Full)A->BCStep 3: Attach Hazardous Waste Label(Full Name, Constituents, Hazards)B->CDStep 4: Store in SAA(Secondary Containment, Closed Lid)C->D

Figure 1. Workflow for preparing chemical waste for disposal.

Laboratory personnel are responsible for preparing waste, but final disposal must be handled by trained professionals.

  • Contact EHS: Once your waste container is full (or approaching the storage time limit, typically 12 months in an SAA[6]), submit a chemical waste pickup request to your institution's EHS department.[15]

  • Provide Accurate Information: Ensure all information on the pickup request form matches the container label exactly.

  • Final Disposal: The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[2][14] The most probable final disposal method for this type of compound is controlled incineration at a licensed facility, which is designed to destroy organic molecules safely.[1][20]

The overall decision-making process for the disposal of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione is summarized in the following diagram.

GStartDisposal of1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneAssessHazard Assessment:Treat as Unknown Toxicity/IrritantStart->AssessPPEDon Appropriate PPE(Gloves, Goggles, Lab Coat, Fume Hood)Assess->PPEWasteTypeDetermine Waste FormPPE->WasteTypeSolidSolid Waste StreamWasteType->SolidSolidLiquidLiquid Waste StreamWasteType->LiquidLiquidLabelSolidLabel as 'Solid Hazardous Waste'Solid->LabelSolidLabelLiquidLabel as 'Liquid Hazardous Waste'(List all components & %)Liquid->LabelLiquidContainerPlace in Closed, Labeled Containerin Secondary Containment within SAALabelSolid->ContainerLabelLiquid->ContainerPickupRequest Pickup from EHS forLicensed Disposal (Incineration)Container->PickupEndDisposal CompletePickup->End

Figure 2. Decision process for compliant chemical disposal.

By adhering to this structured, cautious, and compliant approach, researchers can manage the disposal of 1-Benzyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione and other novel compounds with the highest standards of safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for guidance on waste management.

References

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  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Benzyl Group in Chemistry: Structure, Properties & Uses. (n.d.). Vedantu. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.